molecular formula C8H7ClO2 B147171 Methyl 2-chlorobenzoate CAS No. 610-96-8

Methyl 2-chlorobenzoate

Cat. No.: B147171
CAS No.: 610-96-8
M. Wt: 170.59 g/mol
InChI Key: JAVRNIFMYIJXIE-UHFFFAOYSA-N
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Description

Methyl 2-chlorobenzoate, a methyl 2-halobenzoate, is an ester. It can be synthesized from 2-chlorobenzoyl chloride. Its reduction with NaBH4 in diglyme at 162°C affords 2-chlorobenzyl alcohol.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-chlorobenzoate
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InChI

InChI=1S/C8H7ClO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,1H3
Source PubChem
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InChI Key

JAVRNIFMYIJXIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
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DSSTOX Substance ID

DTXSID8044701
Record name Methyl 2-chlorobenzoate
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Molecular Weight

170.59 g/mol
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CAS No.

610-96-8
Record name Methyl 2-chlorobenzoate
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Record name Methyl 2-chlorobenzoate
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Record name METHYL 2-CHLOROBENZOATE
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Record name Benzoic acid, 2-chloro-, methyl ester
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Record name Methyl 2-chlorobenzoate
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Record name Methyl 2-chlorobenzoate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-chlorobenzoate (CAS: 610-96-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chlorobenzoate (B514982), with the CAS number 610-96-8, is an organic ester of significant interest in the fields of synthetic organic chemistry and medicinal chemistry.[1] As a versatile building block, it serves as a crucial intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty materials.[1][2] Its chemical structure, featuring a benzene (B151609) ring substituted with both a chloro group and a methyl ester, provides two reactive sites that can be selectively manipulated to construct diverse molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, key synthetic transformations, and applications of Methyl 2-chlorobenzoate, with a focus on detailed experimental protocols and its relevance in drug discovery and development.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 610-96-8[3]
Molecular Formula C₈H₇ClO₂[3]
Molecular Weight 170.59 g/mol [3]
Appearance Colorless to almost colorless clear liquid or white to light yellow crystal powder[3][4]
Density 1.191 g/mL at 25 °C[4]
Boiling Point 233-235 °C[5]
Melting Point Not available (liquid at room temperature)
Flash Point 109 °C (closed cup)[6]
Refractive Index (n20/D) 1.536[7]
Solubility Soluble in common organic solvents.

Table 2: Spectroscopic Data of this compound

Spectrum TypeKey Peaks/ShiftsReference(s)
¹H NMR (CDCl₃, 400 MHz) δ 7.82 (dd, J = 7.7, 1.6 Hz, 1H), 7.42 (dtd, J = 9.7, 8.0, 1.5 Hz, 2H), 7.33 – 7.27 (m, 1H), 3.93 (s, 3H)[8]
¹³C NMR (CDCl₃, 101 MHz) δ 166.2, 133.7, 132.6, 131.4, 131.1, 130.1, 126.6, 52.4[8][9]
IR (KBr, cm⁻¹) Characteristic peaks for C=O (ester), C-O, and C-Cl bonds are expected.[10]
Mass Spectrum (EI) m/z 170 (M+), 139, 111, 75[6]

Key Synthetic Transformations and Experimental Protocols

This compound is a valuable precursor for several important chemical transformations. The following sections detail the experimental protocols for some of these key reactions.

Synthesis of 2-Chlorobenzohydrazide (B188563)

2-Chlorobenzohydrazide is a key intermediate in the synthesis of various heterocyclic compounds, including quinazolinones.[4] It can be prepared from this compound via hydrazinolysis.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in ethanol.

  • Addition of Hydrazine (B178648) Hydrate (B1144303): To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The product, 2-chlorobenzohydrazide, will often precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain the purified 2-chlorobenzohydrazide.

G M2CB This compound Reflux Reflux (4-6h) M2CB->Reflux Hydrazine Hydrazine Hydrate Hydrazine->Reflux Ethanol Ethanol (solvent) Ethanol->Reflux Product 2-Chlorobenzohydrazide Reflux->Product

Synthesis of 2-Chlorobenzohydrazide.
Reduction to 2-Chlorobenzyl Alcohol

The ester functionality of this compound can be reduced to a primary alcohol, 2-chlorobenzyl alcohol, using a suitable reducing agent like sodium borohydride (B1222165).[4]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a suitable solvent such as tetrahydrofuran (B95107) (THF) or a mixture of THF and water.[11][12]

  • Addition of Reducing Agent: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) (2-4 equivalents) portion-wise to the stirred solution.[11]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water or a dilute acid solution (e.g., 1M HCl) to decompose the excess NaBH₄.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-chlorobenzyl alcohol can be further purified by column chromatography on silica (B1680970) gel.

G M2CB This compound Reaction Stir (12-24h) M2CB->Reaction NaBH4 Sodium Borohydride (NaBH4) NaBH4->Reaction Solvent THF/H2O Solvent->Reaction Product 2-Chlorobenzyl Alcohol Reaction->Product

Reduction of this compound.
Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent on the aromatic ring of this compound allows for its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon bonds.

This reaction couples this compound with an arylboronic acid to form a biaryl compound.

Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine (B1218219) ligand (e.g., SPhos, 4-10 mol%), and a base (e.g., K₃PO₄, 2-3 equivalents).[13]

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene (B28343) or 1,4-dioxane) and water.[13]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate and water, and separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

G M2CB This compound Reaction Heat (80-100°C) M2CB->Reaction Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Reaction Pd_Catalyst Pd Catalyst/Ligand Pd_Catalyst->Reaction Base Base (e.g., K3PO4) Base->Reaction Solvent Toluene/H2O Solvent->Reaction Product Biaryl Product Reaction->Product

Suzuki-Miyaura Coupling Workflow.

This reaction couples this compound with a terminal alkyne.

Experimental Protocol:

  • Reaction Setup: In a Schlenk flask, combine this compound (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-3 mol%), and a suitable amine base (e.g., triethylamine (B128534) or diisopropylamine).[1]

  • Solvent and Alkyne Addition: Add a degassed solvent such as THF or DMF. Then, add the terminal alkyne (1.1-1.5 equivalents) to the mixture under an inert atmosphere.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification: After the reaction is complete, dilute the mixture with an organic solvent and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Synthesis of Quinazolinone Derivatives

This compound is a precursor for the synthesis of quinazolinone derivatives, a class of compounds with a broad range of biological activities.[14] The synthesis typically involves a multi-step sequence.

Experimental Workflow:

  • Hydrazinolysis: Convert this compound to 2-chlorobenzohydrazide as described in section 3.1.

  • Cyclization: The 2-chlorobenzohydrazide can then be cyclized with various reagents to form the quinazolinone core. For example, reaction with an appropriate orthoester in the presence of a catalytic amount of acid can yield a 2-substituted quinazolinone.

  • Further Functionalization: The resulting quinazolinone can be further modified at various positions to generate a library of derivatives for biological screening.

Applications in Drug Development and Research

Derivatives of this compound, particularly quinazolinones, have shown significant potential in drug discovery. These compounds have been reported to exhibit a range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects.[15]

Signaling Pathways of Quinazolinone Derivatives

Quinazolinone derivatives have been shown to exert their biological effects by modulating various signaling pathways. For instance, some derivatives act as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis. Others have been identified as inhibitors of key enzymes in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Phosphatidylinositol-3-kinase (PI3K).

G cluster_0 Cellular Processes Quinazolinone Quinazolinone Derivatives Tubulin Tubulin Polymerization Quinazolinone->Tubulin Inhibition EGFR EGFR Signaling Quinazolinone->EGFR Inhibition PI3K PI3K/Akt Pathway Quinazolinone->PI3K Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule CellCycle G2/M Arrest Microtubule->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Proliferation Cell Proliferation EGFR->Proliferation Survival Cell Survival PI3K->Survival Proliferation->Apoptosis Survival->Apoptosis

Signaling pathways modulated by quinazolinone derivatives.

Safety and Handling Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its dual reactivity allows for the construction of a wide range of complex molecules, most notably quinazolinone derivatives, which have demonstrated promising therapeutic potential by modulating key cellular signaling pathways. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers working with this important compound.

References

physicochemical properties of Methyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-chlorobenzoate (B514982)

Introduction

Methyl 2-chlorobenzoate (CAS No. 610-96-8) is an organic carboxylic acid ester that serves as a significant intermediate in organic synthesis.[1][2] With the molecular formula C₈H₇ClO₂, it is utilized in the synthesis of various compounds, including quinazolinone derivatives and 2-chlorobenzohydrazide.[3][4] Its applications span diverse fields such as pharmaceuticals, coatings, cosmetics, and polymer materials.[2] This technical guide provides a comprehensive overview of the core , detailed experimental protocols for its synthesis and analysis, and logical workflows for its characterization.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in research and development.

General and Physical Properties

This table summarizes the key identification and physical state information for this compound.

PropertyValueSource
CAS Number 610-96-8[3][5][6]
Molecular Formula C₈H₇ClO₂[1][3][6]
Molecular Weight 170.59 g/mol [3][6][7]
Appearance White to light yellow crystal powder; Clear colorless liquid[1][3][4][8]
Density 1.191 g/mL at 25 °C[3][5][7][8]
Boiling Point 86-88 °C at 2.5 mmHg; 233-235 °C (at atmospheric pressure)[3][4][5][8]
Melting Point 233-235 °C*[1][4][8]
Flash Point 108 - 109 °C (closed cup)[1][3][4][8]
Refractive Index n20/D 1.536[3][7][8]

*Note: The reported melting point of 233-235 °C is likely an error in the cited sources, as it is identical to the boiling point and inconsistent with the compound's description as a liquid or powder form at room temperature.

Solubility and Partitioning
PropertyValueSource
Water Solubility 567 mg/L at 25 °C[8]
LogP (Octanol/Water) 2.38[5][9]

Spectral Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

NMR Spectroscopy
SpectrumSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)Source
¹H NMR CDCl₃ (400 MHz)δ 7.82 (dd, J = 7.7, 1.6 Hz, 1H), 7.42 (dtd, J = 9.7, 8.0, 1.5 Hz, 2H), 7.33 – 7.27 (m, 1H), 3.93 (s, 3H)[10]
¹H NMR DMSO-d₆ (400 MHz)δ 7.84-7.82 (dd, J₁ = 7.6 Hz, 1H), 7.34-7.26 (m, 1H), 3.94 (s, 3H) (Note: Integration in source appears incomplete)[8]
¹³C NMR CDCl₃ (101 MHz)δ 166.2, 133.7, 132.6, 131.4, 131.1, 130.1, 126.6, 52.4[2][10]
¹³C NMR DMSO-d₆ (101 MHz)δ 165.46, 133.05, 131.73, 130.91, 130.67, 130.04, 127.25, 52.39[2]
Mass Spectrometry and Infrared Spectroscopy
TechniqueKey Data PointsSource
Mass Spec. (EI) Major m/z peaks: 139 (100%), 170 (28.1%), 75 (25.9%), 141 (20%), 50 (12.7%)[6]
IR Spectroscopy Data available from NIST/EPA Gas-Phase Infrared Database[11]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are critical for reproducible results.

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below is a common laboratory-scale procedure based on the esterification of the corresponding carboxylic acid.

Protocol: Fischer Esterification of 2-Chlorobenzoic Acid

  • Reaction Setup : To a 50 mL three-necked flask, add 10 mmol of 2-chlorobenzoic acid, 80 mmol of methanol (B129727), and 2.0 mmol of a suitable catalyst (e.g., dibromohydantoin or a solid acid catalyst like Zr/Ti).[12][13]

  • Reaction Conditions : Equip the flask with a reflux condenser and a magnetic stirrer. Heat the mixture to 60-70 °C in an oil bath and stir vigorously under reflux for 4-8 hours.[12]

  • Work-up : After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol via rotary evaporation.[12]

  • Extraction : Transfer the residue to a separatory funnel. Add 20 mL of ethyl acetate (B1210297) and wash the organic layer with a 5% sodium carbonate solution, followed by water.[12]

  • Drying and Purification : Dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product.[12]

  • Final Purification : Purify the residue by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and petroleum ether (e.g., 1:10 v/v) as the eluent to obtain pure this compound.[2]

G Synthesis and Purification Workflow A 1. Reaction Setup (2-Chlorobenzoic Acid, Methanol, Catalyst) B 2. Reflux (60-70 °C, 4-8h) A->B Heat C 3. Methanol Removal (Rotary Evaporation) B->C Cool D 4. Extraction (Ethyl Acetate, Na2CO3 wash) C->D E 5. Drying (Anhydrous Na2SO4) D->E F 6. Solvent Removal (Reduced Pressure) E->F G 7. Purification (Column Chromatography) F->G H Pure Methyl 2-chlorobenzoate G->H

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization Protocols

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard method for determining the purity of this compound and confirming its identity.

  • Sample Preparation : Prepare a dilute solution of the synthesized this compound in a suitable volatile solvent, such as dichloromethane (B109758) or ethyl acetate.

  • Instrumentation : Use a gas chromatograph coupled to a mass spectrometer (GC-MS). A common setup involves using a DB-5 or similar nonpolar capillary column.[14]

  • GC Conditions :

    • Injector Temperature : 250 °C.

    • Carrier Gas : Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).[12]

    • Oven Program : Start at a suitable initial temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes to ensure all components elute.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[6]

    • Mass Range : Scan a mass range of m/z 40-400 to capture the molecular ion and key fragment ions.

  • Data Analysis : Identify the peak corresponding to this compound by its retention time. Confirm its identity by comparing the acquired mass spectrum with a reference spectrum, looking for the characteristic molecular ion (m/z 170) and fragmentation pattern (e.g., m/z 139).[6]

G Physicochemical Characterization Pathways substance Methyl 2-chlorobenzoate structure Structure & Identity substance->structure physical Physical Properties substance->physical purity Purity substance->purity nmr NMR (¹H, ¹³C) structure->nmr Determined by ms Mass Spectrometry structure->ms Determined by ir IR Spectroscopy structure->ir Determined by density_m Density Measurement physical->density_m Measured by bp_m Boiling Point Determination physical->bp_m Measured by ri_m Refractometry physical->ri_m Measured by gc Gas Chromatography purity->gc Assessed by

References

Physicochemical Properties of Methyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 2-chlorobenzoate (B514982)

Methyl 2-chlorobenzoate is an organic carboxylic acid ester that serves as a significant chemical intermediate in various fields, including organic synthesis, pharmaceuticals, and materials science.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and its applications, particularly for researchers, scientists, and professionals in drug development.

A summary of the key quantitative data for this compound is presented below.

PropertyValue
Molecular Weight 170.59 g/mol [3][4][5][6][7]
Molecular Formula C₈H₇ClO₂[3][4][5][7][8]
CAS Number 610-96-8[3][5][6]
Appearance White to light yellow crystal powder or colorless oil[1][4][9]
Density 1.191 g/mL at 25 °C[2][4][6][7][9]
Boiling Point 86-88 °C at 2.5 mmHg[6][7][9]
Melting Point 233-235 °C[2][9]
Flash Point 109 °C (228.2 °F) - closed cup[6]
Refractive Index n20/D 1.536[6][7][9]
Water Solubility 567 mg/L at 25 °C[9]

Applications in Research and Drug Development

This compound is a versatile starting reagent in the synthesis of various pharmacologically active molecules.[10] It is notably used in the synthesis of different quinazolinone derivatives.[4][6] Quinazolinones are significant due to their presence in natural products and their importance in medicinal chemistry.[10] Additionally, it serves as a starting material for the synthesis of 2-chlorobenzohydrazide.[4][6] Its structural features make it a valuable precursor for creating more complex molecules that are investigated for a range of biological activities, including potential anticancer, anti-inflammatory, or antimicrobial properties.[10]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research.

Synthesis of this compound

Several methods for the synthesis of this compound have been reported.

Method 1: Esterification of 2-Chlorobenzoic Acid A common method involves the esterification of a benzoic acid compound with methanol (B129727), catalyzed by dihalohydantoin.[11]

  • Materials : 2-chlorobenzoic acid, methanol, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (or 1,3-dichloro-5,5-dimethylhydantoin).[11]

  • Procedure :

    • Combine the 2-chlorobenzoic acid, dihalohydantoin, and methanol in a reaction vessel. The molar ratio of the benzoic acid compound to dihalohydantoin to methanol is typically 1:(0.01-0.4):(2-30).[11]

    • Heat the reaction mixture to 40-70 °C and maintain the reaction for 1-8 hours.[11]

    • After the reaction, recover the methanol by rotary evaporation.[11]

    • Transfer the residue to a separatory funnel, add ethyl acetate, and wash sequentially with a 5% sodium carbonate solution and water.[11]

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure to obtain this compound.[11]

Method 2: From o-Chlorobenzyl Alcohol This method involves the catalytic oxidation of o-chlorobenzyl alcohol.[1]

  • Materials : o-chlorobenzyl alcohol, methanol, Au-Co composite particle catalyst, K₂CO₃, oxygen.[1]

  • Procedure :

    • In a pressure reactor, add the Au-Co catalyst (0.1 mol%), K₂CO₃ (10 mol%), o-chlorobenzyl alcohol (1 mmol), and methanol (4 mL).[1]

    • Replace the atmosphere with oxygen (three cycles) and then pressurize the reactor to 0.1 MPa.[1]

    • Heat the reaction at 80°C for 10 hours.[1]

    • After cooling to room temperature, slowly release the pressure and filter the catalyst.[1]

    • Concentrate the filtrate by rotary evaporation and purify the residue by column chromatography to yield this compound.[1]

Analytical Methods

The characterization of this compound is typically performed using various spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR (in CDCl₃, 400 MHz) shows characteristic peaks at δ 3.91 (s, 3H), 7.29-7.31 (m, 1H), 7.37-7.44 (m, 2H), and 7.79-7.81 (m, 1H).[1]

    • ¹³C NMR (in CDCl₃, 100 MHz) exhibits signals at δ 166.1, 133.7, 132.6, 131.4, 131.1, 130.1, 126.6, and 52.4.[1]

  • Mass Spectrometry (MS) :

    • Gas Chromatography-Mass Spectrometry (GC-MS) is used for identification and purity assessment. The electron ionization (EI) mass spectrum shows a prominent peak at m/z 139 and the molecular ion peak at m/z 170.[3]

    • High-Resolution Mass Spectrometry (HRMS) (ESI) for C₈H₇ClO₂ has a calculated mass of 170.0135 and an experimental finding of 170.0152.[1]

  • Infrared (IR) Spectroscopy :

    • IR spectra are available from sources like the NIST/EPA Gas-Phase Infrared Database.[8]

  • High-Performance Liquid Chromatography (HPLC) :

    • This compound can be analyzed by reverse-phase (RP) HPLC. A typical mobile phase consists of acetonitrile, water, and an acid like phosphoric acid or formic acid for MS compatibility.[12] This method is scalable for preparative separation to isolate impurities.[12]

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent purification of this compound.

Synthesis_Workflow Start Starting Materials (e.g., 2-Chlorobenzoic Acid, Methanol) Reaction Esterification Reaction (Catalyst, Heat) Start->Reaction 1. React Workup Aqueous Workup (Extraction, Washing) Reaction->Workup 2. Quench & Extract Drying Drying (Anhydrous Na₂SO₄) Workup->Drying 3. Remove Water Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation 4. Concentrate Purification Purification (Column Chromatography) Evaporation->Purification 5. Purify Product Pure Methyl 2-chlorobenzoate Purification->Product 6. Isolate

Caption: General workflow for the synthesis and purification of this compound.

Synthetic Utility of this compound

This diagram shows the role of this compound as a key intermediate in the synthesis of other valuable chemical compounds.

Synthetic_Utility M2CB This compound Hydrazide 2-Chlorobenzohydrazide M2CB->Hydrazide Reaction with Hydrazine Quinazolinones Quinazolinone Derivatives M2CB->Quinazolinones Cascade Synthesis Alcohol 2-Chlorobenzyl Alcohol M2CB->Alcohol Reduction (e.g., NaBH₄)

Caption: Synthetic pathways from this compound to its derivatives.

References

Methyl 2-chlorobenzoate density and boiling point

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Methyl 2-chlorobenzoate (B514982)

This technical guide provides a comprehensive overview of the density and boiling point of methyl 2-chlorobenzoate, complete with detailed experimental protocols for their determination. This document is intended for researchers, scientists, and professionals in the field of drug development who require accurate physical property data and standardized methodologies.

Physical and Chemical Properties

This compound is an ester with the chemical formula C₈H₇ClO₂. It presents as a liquid at room temperature.

Table 1: Physical Properties of this compound

PropertyValueConditions
Density 1.191 g/mLat 25 °C
Boiling Point 86-88 °Cat 2.5 mmHg
234 °Cat atmospheric pressure
Molecular Weight 170.59 g/mol
Appearance White to light yellow crystal powder

Experimental Protocols

Accurate determination of physical properties is crucial for the characterization and quality control of chemical substances. The following sections detail the standard experimental procedures for measuring the density and boiling point of liquids such as this compound.

Density Determination using a Pycnometer

The pycnometer method is a precise technique for determining the density of a liquid by comparing its mass to the mass of a reference liquid of known density, typically distilled water, in a container of a fixed, known volume.[1][2][3][4][5]

Materials:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole)

  • Analytical balance

  • Thermometer

  • Distilled water

  • This compound

  • Acetone (for cleaning and drying)

  • Filter paper

Procedure:

  • Cleaning and Calibration:

    • Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., acetone) and then with distilled water.

    • Dry the pycnometer completely by passing a stream of clean, dry air or by placing it in an oven at a low temperature and allowing it to cool to ambient temperature in a desiccator.

    • Accurately weigh the empty, dry pycnometer with its stopper on an analytical balance (m₀).

  • Determination of Pycnometer Volume:

    • Fill the pycnometer with distilled water of a known temperature.

    • Insert the stopper carefully, ensuring the capillary is filled and any excess water is expelled through the capillary.

    • Wipe the outside of the pycnometer dry with filter paper.

    • Weigh the pycnometer filled with distilled water (m₁).

    • Record the temperature of the water. Using a reference table, find the density of water (ρ_water) at this temperature.

    • The volume of the pycnometer (V) can be calculated using the formula: V = (m₁ - m₀) / ρ_water

  • Density Measurement of this compound:

    • Empty and dry the pycnometer as described in step 1.

    • Fill the pycnometer with this compound.

    • Insert the stopper, wipe the exterior dry, and weigh the filled pycnometer (m₂).

    • The mass of the this compound (m_sample) is m₂ - m₀.

  • Calculation of Density:

    • The density of this compound (ρ_sample) is calculated using the formula: ρ_sample = (m₂ - m₀) / V

Boiling Point Determination by Distillation

Distillation is a standard method for determining the boiling point of a liquid.[6][7][8][9][10] It involves heating the liquid to its boiling point, condensing the vapor, and measuring the temperature of the vapor in equilibrium with the liquid.[7][10]

Materials:

  • Distillation flask (round-bottom flask)

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle or oil bath

  • Boiling chips or a magnetic stirrer

  • Clamps and stands

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus. The distillation flask should be clamped securely.

    • Place a few boiling chips or a magnetic stir bar into the distillation flask to ensure smooth boiling.

    • Add the this compound to the distillation flask, filling it to about one-third to one-half of its capacity.

    • Insert the thermometer into the neck of the distillation flask, ensuring the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser. This positioning is crucial for measuring the temperature of the vapor as it passes into the condenser.

    • Connect the condenser to a water source, with water entering at the lower inlet and exiting at the upper outlet.

    • Place the receiving flask at the end of the condenser to collect the distillate.

  • Distillation Process:

    • Begin heating the distillation flask gently.

    • Observe the liquid as it begins to boil and the vapor rises.

    • A condensation ring will be seen rising in the neck of the flask.

    • When the vapor surrounds the thermometer bulb, the temperature reading will rise and then stabilize.

    • Record the temperature at which the liquid is distilling at a steady rate (i.e., when the temperature remains constant). This constant temperature is the boiling point of the liquid.

    • It is important to record the atmospheric pressure at the time of the experiment, as boiling point is dependent on pressure.

Synthetic Utility

This compound serves as a versatile starting material in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry.

Synthesis_Pathway start This compound intermediate1 2-Chlorobenzohydrazide (B188563) start->intermediate1 Hydrazine (B178648) Hydrate product1 Quinazolinone Derivatives start->product1 Reaction with Amines

Caption: Synthetic pathways of this compound.

The diagram above illustrates two key synthetic transformations of this compound. It can be converted to 2-chlorobenzohydrazide through reaction with hydrazine hydrate. Additionally, it is a common precursor for the synthesis of a variety of quinazolinone derivatives, a class of compounds with diverse biological activities.

References

An In-depth Technical Guide to the Solubility of Methyl 2-chlorobenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of methyl 2-chlorobenzoate (B514982), a key intermediate in organic synthesis and pharmaceutical development. Understanding its solubility in various organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation strategies. This document summarizes available solubility data, provides detailed experimental protocols for its determination, and visualizes the experimental workflow.

Core Data Presentation: Solubility Profile

Quantitative solubility data for methyl 2-chlorobenzoate in a wide range of organic solvents is not extensively available in public literature. However, based on its chemical structure—a moderately polar ester with a chlorinated aromatic ring—and the principle of "like dissolves like," a qualitative solubility profile can be inferred. The compound is expected to be soluble in polar aprotic and moderately polar solvents, with decreasing solubility in nonpolar solvents. A known quantitative value for its solubility in water is 567 mg/L at 25 °C[1].

Solvent CategorySolventPredicted Qualitative SolubilityQuantitative Data (at 25 °C)
Polar Protic MethanolSolubleData not available
EthanolSolubleData not available
Polar Aprotic AcetoneSolubleData not available
Ethyl AcetateSolubleData not available
DichloromethaneSolubleData not available
ChloroformSolubleData not available
Nonpolar TolueneSparingly SolubleData not available
HexaneSparingly Soluble to InsolubleData not available
Aqueous WaterSparingly Soluble567 mg/L[1]

Experimental Protocols for Solubility Determination

The following section details established methodologies for the quantitative determination of this compound solubility in organic solvents. The most common and robust method is the shake-flask technique coupled with a suitable analytical method for concentration measurement, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[2][3][4][5][6]

Shake-Flask Method for Equilibrium Solubility

This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.[2][3][4][5][6]

Objective: To prepare a saturated solution of this compound in a chosen organic solvent and determine its concentration.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure that equilibrium with the saturated solution is achieved.

  • Solvent Addition: Accurately add a known volume of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.[3]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. For complete separation, centrifuge the vial at a moderate speed.[3]

  • Sample Collection: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove any remaining solid microparticles.

  • Quantification: Determine the concentration of this compound in the filtered saturated solution using an appropriate analytical method as described below.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate and specific method for determining the concentration of a solute in a solution.[7][8][9][10]

Instrumentation:

  • HPLC system with a UV detector

  • A suitable reversed-phase HPLC column (e.g., C18)

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent used for the solubility experiment.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Sample Analysis: Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve. Inject the diluted sample into the HPLC and record the peak area.

  • Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by applying the dilution factor.

Quantification by UV-Vis Spectroscopy

For aromatic compounds like this compound, UV-Vis spectroscopy offers a simpler and faster method for concentration determination, provided no other components in the solution absorb at the same wavelength.[8][11]

Instrumentation:

  • UV-Vis Spectrophotometer

Procedure:

  • Determination of λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

  • Calibration Curve: Measure the absorbance of each standard solution at λmax. Construct a calibration curve by plotting absorbance versus concentration (Beer-Lambert Law).

  • Sample Analysis: Dilute the filtered saturated solution with the solvent to an absorbance value that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

  • Calculation: Use the equation of the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by applying the dilution factor.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experimental protocols described above.

experimental_workflow cluster_prep Sample Preparation & Equilibration cluster_separation Phase Separation cluster_quant Quantification cluster_analysis Data Analysis start Start add_solid Add Excess Solid (this compound) start->add_solid add_solvent Add Known Volume of Solvent add_solid->add_solvent equilibrate Equilibrate (Shake/Stir at Constant T) add_solvent->equilibrate sediment Sedimentation equilibrate->sediment centrifuge Centrifugation sediment->centrifuge filter Syringe Filtration centrifuge->filter hplc HPLC Analysis filter->hplc uv_vis UV-Vis Analysis filter->uv_vis calc_sol Calculate Solubility hplc->calc_sol uv_vis->calc_sol analytical_methods cluster_hplc HPLC Method cluster_uv_vis UV-Vis Method prep_standards_hplc Prepare Standard Solutions cal_curve_hplc Generate Calibration Curve prep_standards_hplc->cal_curve_hplc analyze_sample_hplc Analyze Diluted Saturated Solution cal_curve_hplc->analyze_sample_hplc calculation Concentration Calculation analyze_sample_hplc->calculation find_lambda Determine λmax prep_standards_uv Prepare Standard Solutions find_lambda->prep_standards_uv cal_curve_uv Generate Calibration Curve prep_standards_uv->cal_curve_uv analyze_sample_uv Analyze Diluted Saturated Solution cal_curve_uv->analyze_sample_uv analyze_sample_uv->calculation saturated_solution Filtered Saturated Solution saturated_solution->analyze_sample_hplc Dilute saturated_solution->analyze_sample_uv Dilute

References

1H NMR spectrum of Methyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the 1H NMR Spectrum of Methyl 2-chlorobenzoate (B514982)

Introduction

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a powerful analytical technique used extensively in chemistry, particularly for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. This guide offers a comprehensive analysis of the , aimed at researchers, scientists, and professionals in drug development.

Methyl 2-chlorobenzoate (C₈H₇ClO₂) is an ortho-disubstituted benzene (B151609) derivative. The two substituents, a chloro group and a methyl ester group, are both electron-withdrawing, which influences the electronic environment of the aromatic protons and, consequently, their chemical shifts. The substitution pattern breaks the symmetry of the benzene ring, resulting in four distinct signals for the aromatic protons, each with a unique splitting pattern due to spin-spin coupling.

Data Presentation: 1H NMR Spectral Data

The was recorded on a 400 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard.[1] The spectral data are summarized in the table below.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationProvisional Assignment
7.82Doublet of doublets (dd)7.7, 1.61HH-6
7.42Multiplet (m)-2HH-4, H-5
7.30Multiplet (m)-1HH-3
3.93Singlet (s)-3H-OCH₃

Note: The signals at 7.42 ppm and 7.30 ppm are complex and overlapping multiplets resulting from multiple coupling interactions.[1]

Interpretation of the Spectrum

The displays characteristic signals for both the aromatic and methyl protons.

  • Aromatic Region (7.30-7.82 ppm): The four protons on the benzene ring are chemically non-equivalent, giving rise to four distinct signals.[2][3]

    • The signal at 7.82 ppm (H-6) is the most downfield. This proton is ortho to the electron-withdrawing methyl ester group, which strongly deshields it. It appears as a doublet of doublets due to ortho coupling with H-5 (large J) and meta coupling with H-4 (small J).

    • The complex multiplets between 7.42 and 7.30 ppm (H-3, H-4, H-5) arise from the remaining three aromatic protons. Assigning these precisely can be complex due to overlapping signals and second-order effects. The proton ortho to the chlorine atom (H-3) is expected to be in this region, as are the H-4 and H-5 protons, which are influenced by both substituents. The splitting pattern is a result of ortho and meta couplings between these adjacent protons.[4]

  • Aliphatic Region (3.93 ppm):

    • The sharp singlet at 3.93 ppm corresponds to the three protons of the methyl ester (-OCH₃) group.[1] It is a singlet because there are no adjacent protons to couple with. Its chemical shift is in the typical range for protons on a carbon attached to an oxygen atom.[3]

Visualization of Molecular Structure and Couplings

The following diagram illustrates the structure of this compound and the key proton-proton coupling relationships that determine the splitting patterns in the aromatic region.

Caption: Coupling relationships in this compound.

Experimental Protocol for 1H NMR Spectroscopy

This section details a standard protocol for acquiring a 1H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound sample.

  • Transfer the sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube. Deuterated solvents are used to avoid large solvent signals in the spectrum.[5]

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0 ppm. Modern spectrometers can also use the residual solvent peak as a reference.

  • Cap the NMR tube and gently agitate it until the sample is completely dissolved.

2. Instrument Setup and Calibration:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. This step ensures the stability of the magnetic field during the experiment.

  • Shim the magnetic field to optimize its homogeneity. This process involves adjusting currents in the shim coils to maximize the resolution and improve the peak shape.

3. Data Acquisition:

  • Set the appropriate acquisition parameters for a standard 1H NMR experiment. Typical parameters on a 400 MHz spectrometer include:

    • Pulse Program: A standard single-pulse program (e.g., 'zg30' on Bruker instruments) is used.[6]

    • Spectral Width: Set to cover the expected range of proton chemical shifts, typically from -2 to 12 ppm.

    • Number of Scans: A sufficient number of scans (e.g., 16 or 32) are co-added to achieve an adequate signal-to-noise ratio.[6]

    • Acquisition Time: The time during which the signal (Free Induction Decay or FID) is recorded, typically 2-4 seconds.[6]

    • Relaxation Delay: A delay time between scans (e.g., 1-2 seconds) to allow the nuclear spins to return to thermal equilibrium.

4. Data Processing:

  • Apply a Fourier transform to the accumulated FID to convert the time-domain data into the frequency-domain spectrum.

  • Phase-correct the spectrum to ensure all peaks are in the pure absorption mode (positive and symmetrical).

  • Calibrate the chemical shift axis by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃).[6]

  • Integrate the signals to determine the relative number of protons corresponding to each peak.

  • Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective protons in the molecule.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of Methyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy data for Methyl 2-chlorobenzoate (B514982). It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. This document presents tabulated chemical shift data, detailed experimental protocols, and logical diagrams to facilitate a deeper understanding of the spectral features of this compound.

Introduction to 13C NMR Spectroscopy of Methyl 2-chlorobenzoate

This compound is an aromatic ester of significant interest in organic synthesis. Its structure is characterized by a benzene (B151609) ring substituted with a chlorine atom and a methyl ester group at positions 2 and 1, respectively. 13C NMR spectroscopy is a powerful analytical technique for determining the carbon framework of such molecules. Each unique carbon atom in the molecule resonates at a specific frequency in the NMR spectrum, providing a distinct "fingerprint" of the compound's structure. The chemical shift values are influenced by the electronic environment of each carbon atom, which is in turn dictated by the presence of neighboring atoms and functional groups.

Data Presentation: 13C NMR Chemical Shifts

The 13C NMR spectrum of this compound was recorded on a 101 MHz spectrometer using deuterated chloroform (B151607) (CDCl3) as the solvent.[1] The observed chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard. The assignments for each carbon atom are based on established principles of NMR spectroscopy, including the effects of substituents on aromatic systems and comparison with data from analogous structures.

Carbon AtomChemical Shift (δ, ppm)Assignment Justification
C=O166.2The carbonyl carbon of the ester group is the most deshielded carbon, characteristically appearing in the 160-170 ppm region.[1]
C2133.7This is the carbon atom directly attached to the electronegative chlorine atom (ipso-carbon), leading to a significant downfield shift.[1]
C6132.6This carbon is ortho to the carbonyl group and is deshielded due to the anisotropic effect of the C=O bond.[1]
C4131.4This carbon is para to the chlorine atom and meta to the ester group. Its chemical shift is influenced by the combined electronic effects of both substituents.[1]
C-Cl131.1This represents the carbon atom to which the chlorine is attached.
C1130.1This is the ipso-carbon attached to the ester group.[1]
C3126.6This carbon is ortho to the chlorine atom and meta to the ester group.[1]
O-CH352.5 (Typical)The methoxy (B1213986) carbon typically resonates in the 50-60 ppm range. While not explicitly listed in the primary data source, this is a well-established range for methyl esters.

Experimental Protocols

The acquisition of high-quality 13C NMR spectra requires careful sample preparation and instrument setup. The following is a generalized protocol for obtaining the 13C NMR spectrum of a small organic molecule like this compound.

3.1. Sample Preparation

  • Sample Quantity: Weigh approximately 20-50 mg of solid this compound. For 13C NMR, a higher concentration is generally preferred due to the low natural abundance of the 13C isotope.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar organic compounds.[1]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for calibrating the chemical shift scale.[1]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Filtration (if necessary): If any solid particles are present in the solution, filter it through a small plug of glass wool in the pipette during transfer to the NMR tube to prevent magnetic field distortions.

3.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: The data presented was acquired on a Bruker DRX spectrometer operating at a 13C frequency of 100 MHz.[1]

  • Temperature: The experiment is typically conducted at room temperature.[1]

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to ensure sharp spectral lines.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence with broadband proton decoupling is typically used.

    • Acquisition Time: The time during which the signal is detected, typically 1-2 seconds.

    • Relaxation Delay: A delay between pulses to allow for the relaxation of the carbon nuclei, typically 1-5 seconds.

    • Number of Scans: Due to the low sensitivity of 13C NMR, multiple scans (from hundreds to thousands) are accumulated to achieve an adequate signal-to-noise ratio.

  • Data Processing: The acquired free induction decay (FID) signal is Fourier transformed to produce the frequency-domain NMR spectrum. This is followed by phase correction and baseline correction to obtain the final presentable spectrum.

Visualizations

4.1. Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the IUPAC numbering convention for the carbon atoms, which is used for the assignment of the 13C NMR signals.

Caption: Structure of this compound with atom numbering.

4.2. Logical Relationship of Chemical Shifts

This diagram illustrates the relationship between the carbon atoms of this compound and their corresponding 13C NMR chemical shifts. The shifts are color-coded to highlight the different chemical environments.

Chemical_Shifts 13C NMR Chemical Shift Assignments cluster_molecule This compound cluster_shifts Chemical Shift (ppm) C_CO C=O S_166_2 166.2 C_CO->S_166_2 C2 C2 S_133_7 133.7 C2->S_133_7 C6 C6 S_132_6 132.6 C6->S_132_6 C4 C4 S_131_4 131.4 C4->S_131_4 C_Cl C-Cl S_131_1 131.1 C_Cl->S_131_1 C1 C1 S_130_1 130.1 C1->S_130_1 C3 C3 S_126_6 126.6 C3->S_126_6 C_Me O-CH3 S_52_5 ~52.5 C_Me->S_52_5

Caption: Assignment of carbon atoms to their 13C NMR chemical shifts.

References

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of Methyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Methyl 2-chlorobenzoate (B514982) using Infrared (IR) spectroscopy. It details the characteristic absorption bands, outlines a precise experimental protocol for spectral acquisition, and presents the structural-spectral correlations. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a laboratory setting.

Introduction to IR Spectroscopy of Methyl 2-chlorobenzoate

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. This absorption pattern is unique to the molecule and provides a "fingerprint" that can be used for identification and structural elucidation.

This compound (C₈H₇ClO₂) is an aromatic ester containing several key functional groups that give rise to a characteristic IR spectrum. These include the carbonyl group (C=O) of the ester, the C-O stretching of the ester linkage, the aromatic C=C bonds of the benzene (B151609) ring, the C-H bonds of the aromatic ring and the methyl group, and the C-Cl bond. Analysis of the positions, intensities, and shapes of the absorption bands in the IR spectrum allows for the confirmation of these functional groups and, consequently, the identity and purity of the compound.

Quantitative Data Summary

The following table summarizes the principal infrared absorption bands for this compound. The data has been compiled from spectral information and is presented to facilitate easy comparison and interpretation.

Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentVibrational Mode
~3080 - 3000MediumAromatic C-HStretching
~2955MediumMethyl C-HAsymmetric Stretching
~1730StrongEster C=OStretching
~1590, ~1570, ~1475, ~1440Medium to StrongAromatic C=CRing Stretching
~1290StrongEster C-OAsymmetric Stretching
~1250StrongEster C-OSymmetric Stretching
~1130MediumIn-plane C-H BendingBending
~1040MediumIn-plane C-H BendingBending
~750StrongOrtho-disubstituted BenzeneOut-of-plane C-H Bending
~700MediumC-ClStretching

Experimental Protocol: Acquiring the IR Spectrum

A common and convenient method for obtaining the IR spectrum of a liquid sample like this compound is Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy.[1][2]

Objective: To obtain a high-quality infrared spectrum of liquid this compound.

Materials and Equipment:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

  • This compound sample.

  • Dropper or pipette.

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol).

  • Lint-free wipes.

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and the ATR accessory are clean and dry.

    • Turn on the spectrometer and allow it to warm up according to the manufacturer's instructions to ensure stability.

  • Background Spectrum Acquisition:

    • Before analyzing the sample, a background spectrum must be collected. This measures the absorbance of the ambient atmosphere (water vapor and carbon dioxide) and the ATR crystal itself, which will be subtracted from the sample spectrum.

    • Ensure the ATR crystal surface is clean by wiping it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Initiate the background scan using the instrument's software.

  • Sample Application:

    • Place a small drop of this compound onto the center of the ATR crystal using a clean dropper or pipette.[1] The sample should be sufficient to completely cover the crystal surface.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan using the instrument's software.

    • Typically, a spectrum is the average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The standard spectral range for analysis is typically 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of this compound.

    • Process the spectrum as needed (e.g., baseline correction, smoothing).

    • Identify and label the major absorption peaks.

    • Compare the obtained spectrum with a reference spectrum or use the data in the table above to confirm the identity of the compound.

  • Cleaning:

    • After the measurement is complete, thoroughly clean the ATR crystal by wiping away the sample with a lint-free wipe and then cleaning with a solvent-dampened wipe. Ensure the crystal is completely dry before the next use.

Visualization of Key Processes and Relationships

To further elucidate the process of IR spectroscopy and the structural information obtained for this compound, the following diagrams are provided.

IR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Liquid Sample (this compound) ATR_Crystal Clean ATR Crystal Apply_Sample Apply Sample to Crystal ATR_Crystal->Apply_Sample Background_Scan Collect Background Spectrum Sample_Scan Collect Sample Spectrum Background_Scan->Sample_Scan Subtraction Background Subtraction Final_Spectrum Generate Final IR Spectrum Subtraction->Final_Spectrum Peak_Analysis Peak Identification & Assignment Final_Spectrum->Peak_Analysis Interpretation Structural Interpretation Peak_Analysis->Interpretation

Caption: Workflow for IR Spectroscopy Analysis.

Functional_Group_Correlation cluster_groups Functional Groups cluster_regions Characteristic IR Absorption Regions (cm⁻¹) Molecule This compound Aromatic_Ring Aromatic Ring (Ortho-disubstituted) Ester Ester (-COOCH₃) Methyl Methyl (-CH₃) CCl C-Cl Bond Aromatic_CH_Stretch ~3080 - 3000 (C-H stretch) ~1590 - 1440 (C=C stretch) ~750 (C-H bend) Aromatic_Ring->Aromatic_CH_Stretch Ester_Stretch ~1730 (C=O stretch) ~1290 - 1250 (C-O stretch) Ester->Ester_Stretch Methyl_Stretch ~2955 (C-H stretch) Methyl->Methyl_Stretch CCl_Stretch ~700 (C-Cl stretch) CCl->CCl_Stretch

Caption: Functional Groups and IR Absorptions.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Methyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of Methyl 2-chlorobenzoate (B514982). Understanding the fragmentation behavior of this molecule is crucial for its unambiguous identification in complex matrices, a common requirement in pharmaceutical development and chemical research. This document outlines the key fragmentation pathways, presents quantitative data in a clear format, and provides a standardized experimental protocol for reproducibility.

Molecular Ion and Primary Fragmentation Data

Methyl 2-chlorobenzoate (C₈H₇ClO₂) has a molecular weight of approximately 170.59 g/mol [1][2][3]. Upon electron ionization, the molecule readily forms a molecular ion ([M]⁺˙) at an m/z of 170. The mass spectrum is characterized by a series of distinct fragment ions that provide a structural fingerprint of the compound. The most significant ions observed are summarized in the table below.

Fragment Ion (m/z) Proposed Structure Relative Abundance (%) Neutral Loss
170/172[C₈H₇³⁵ClO₂]⁺˙ / [C₈H₇³⁷ClO₂]⁺˙ (Molecular Ion)28.10-
139/141[C₇H₄³⁵ClO]⁺ / [C₇H₄³⁷ClO]⁺ (Base Peak)99.99∙OCH₃ (31 Da)
111[C₇H₄O]⁺˙7.70CO (28 Da) from m/z 139
75[C₆H₃]⁺25.90C₂HO (41 Da) from m/z 111
50[C₄H₂]⁺12.70C₂H (26 Da) from m/z 75

Table 1: Key fragment ions and their relative abundances in the mass spectrum of this compound. Data sourced from public spectral databases.[1]

Core Fragmentation Pathways

The fragmentation of this compound is primarily driven by the lability of the ester group and the presence of the chlorine atom on the aromatic ring. The initial ionization event involves the removal of an electron, most likely from one of the lone pairs on the oxygen atoms or the aromatic pi system, to form the molecular ion [M]⁺˙ at m/z 170. The presence of chlorine results in a characteristic M+2 peak at m/z 172 with an intensity of approximately one-third of the molecular ion peak, reflecting the natural isotopic abundance of ³⁷Cl.

The most prominent fragmentation pathway involves the loss of a methoxy (B1213986) radical (∙OCH₃) from the molecular ion. This is a classic alpha-cleavage reaction for methyl esters, leading to the formation of the 2-chlorobenzoyl cation. This cation is the base peak in the spectrum at m/z 139.

Further fragmentation of the 2-chlorobenzoyl cation (m/z 139) can occur through the loss of a neutral carbon monoxide (CO) molecule. This results in the formation of the chlorophenyl cation at m/z 111. Subsequent fragmentation of the aromatic ring can lead to the smaller fragments observed at m/z 75 and 50.

fragmentation_pathway M [C₈H₇ClO₂]⁺˙ m/z = 170 Molecular Ion F1 [C₇H₄ClO]⁺ m/z = 139 Base Peak M->F1 - ∙OCH₃ F2 [C₆H₄Cl]⁺ m/z = 111 F1->F2 - CO F3 [C₅H₄]⁺ m/z = 75 F2->F3 - HCl

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol

The following outlines a typical experimental protocol for acquiring the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as dichloromethane (B109758) or methanol.

  • Perform serial dilutions to a final concentration of 1-10 µg/mL for analysis.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250 °C.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[1]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 40-450.

  • Solvent Delay: 3-5 minutes to prevent filament damage from the solvent.

This protocol provides a robust starting point for the analysis of this compound. Researchers may need to optimize the GC temperature program and other parameters based on their specific instrumentation and analytical goals.

Logical Workflow for Analysis

The logical workflow for identifying and characterizing this compound using mass spectrometry is depicted in the following diagram.

analysis_workflow cluster_sample Sample Introduction cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Sample Injection GC Gas Chromatographic Separation Sample->GC Ionization Electron Ionization (70 eV) GC->Ionization MassAnalyzer Mass Analysis (Quadrupole) Ionization->MassAnalyzer Detector Detection MassAnalyzer->Detector Spectrum Mass Spectrum Generation Detector->Spectrum Interpretation Fragmentation Pattern Interpretation Spectrum->Interpretation Library Library Matching Spectrum->Library Identification Compound Identification Interpretation->Identification Library->Identification

Caption: Logical workflow for GC-MS analysis of this compound.

References

An In-depth Technical Guide to the Safety and Handling of Methyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for methyl 2-chlorobenzoate (B514982) (CAS No. 610-96-8), a key intermediate in organic synthesis. The following sections detail the physical and chemical properties, potential hazards, handling and storage procedures, emergency measures, and personal protective equipment recommendations.

Chemical and Physical Properties

Methyl 2-chlorobenzoate is a colorless to light yellow liquid.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₇ClO₂[2][3][4][5][6]
Molecular Weight 170.59 g/mol [2][3][4][5][6]
Appearance Colorless to light yellow liquid/crystal powder[1][2]
Boiling Point 233-235 °C[1][7]
86-88 °C at 2.5 mmHg[4][8]
Melting Point 233-235 °C[1][7]
Flash Point 108 - 109 °C (226.4 - 228.2 °F) - closed cup[1][7][8][9]
Density 1.191 g/mL at 25 °C[1][4][7][8]
Refractive Index 1.536 (at 20 °C)[4][8]
Storage Temperature Store below +30°C[1][7]

Hazard Identification and Classification

According to some safety data sheets, this compound is classified as an irritant.[7] It may cause skin, eye, and respiratory tract irritation.[7] However, one source indicates it is not considered hazardous under the 2012 OSHA Hazard Communication Standard.[10]

Hazard Statements:

  • H315: Causes skin irritation.[11]

  • H319: Causes serious eye irritation.[11]

  • H335: May cause respiratory irritation.[11]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11]

  • P271: Use only outdoors or in a well-ventilated area.[11]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[11]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

Toxicological Information

Detailed toxicological data for this compound is limited, with many sources reporting "no data available" for acute toxicity metrics such as LD50 values.[12] One safety data sheet classifies the oral LD50 as Category 4, though a specific value is not provided.

General Experimental Protocol for Acute Oral Toxicity (OECD Guideline 423)

The Acute Toxic Class Method (OECD 423) is a stepwise procedure used to classify a substance's acute oral toxicity.[13][14]

Methodology:

  • Sighting Study: An initial animal is dosed at a level expected to cause toxicity but not mortality.

  • Main Study: Based on the sighting study, a starting dose is selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[3]

  • Dosing: A group of three animals (typically female rats) are administered a single oral dose of the test substance by gavage.[3] Animals are fasted before dosing.[3]

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[15] Body weight is measured weekly.[3]

  • Stepwise Procedure: Depending on the outcome (number of mortalities), the dose for the next group of animals is either increased or decreased.

  • Classification: The substance is classified into a toxicity category based on the dose at which mortality is observed.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.[3]

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure the stability of this compound.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[16]

  • Avoid contact with skin, eyes, and clothing.[10]

  • Wear appropriate personal protective equipment (see Section 8).[10]

  • Avoid ingestion and inhalation.[10]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[11]

  • Wash hands thoroughly after handling.[11]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]

  • Store away from incompatible materials such as strong oxidizing agents.[10]

  • Protect containers from physical damage.

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

Table 2: First Aid Measures for this compound

Exposure RouteFirst Aid ProcedureReference(s)
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention immediately.[11]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[10][11]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[10][11]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention if symptoms occur.[10][11]

Firefighting Measures

This compound is a combustible liquid.

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[10]

  • Unsuitable Extinguishing Media: No information available.[10]

  • Specific Hazards: Vapors may form explosive mixtures with air upon intense heating.[12] Hazardous combustion products include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[10]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

  • Personal Precautions: Ensure adequate ventilation.[10] Use personal protective equipment.[10] Evacuate personnel to safe areas.[11]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[11]

  • Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal.[10] Use spark-proof tools and explosion-proof equipment.[11]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to prevent exposure.

  • Engineering Controls: Ensure adequate ventilation, especially in confined areas.[16] Use a chemical fume hood.[16] Eyewash stations and safety showers should be close to the workstation.[16]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[15]

    • Skin Protection: Wear impervious clothing and chemical-resistant gloves (e.g., butyl rubber, nitrile rubber).[11]

    • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA-approved respirator.[15]

PPE_Selection_Workflow start Assess Task routine_handling Routine Handling (e.g., weighing, transfer) start->routine_handling spill_cleanup Spill or Emergency start->spill_cleanup ventilation_check Is ventilation adequate? (e.g., fume hood) routine_handling->ventilation_check ppe_enhanced Enhanced PPE: - Chemical splash goggles - Face shield - Chemical-resistant apron/suit - Double-gloving spill_cleanup->ppe_enhanced ppe_standard Standard PPE: - Safety glasses with side shields - Lab coat - Nitrile gloves ventilation_check->ppe_standard Yes respirator_needed Is there a risk of inhalation exposure? ventilation_check->respirator_needed No end Proceed with Task ppe_standard->end ppe_enhanced->end respirator_needed->ppe_standard No respirator Use appropriate respirator respirator_needed->respirator Yes respirator->ppe_standard

Caption: Personal Protective Equipment (PPE) selection workflow.

Stability and Reactivity

  • Reactivity: No information available.

  • Chemical Stability: Stable under normal conditions.[10]

  • Conditions to Avoid: Incompatible products, excess heat.

  • Incompatible Materials: Strong oxidizing agents.[10]

  • Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, hydrogen chloride gas.[10]

  • Hazardous Polymerization: Does not occur.[10]

Emergency Response for Spills

A clear and logical workflow is essential for responding to accidental spills of this compound.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Immediate Area Alert Personnel spill->evacuate assess Assess Spill Size & Hazard evacuate->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major don_ppe Don Appropriate PPE (See PPE Workflow) small_spill->don_ppe call_ehs Contact Emergency Response / EHS large_spill->call_ehs contain Contain Spill with Inert Absorbent don_ppe->contain collect Collect Residue into Waste Container contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Waste Properly decontaminate->dispose

References

An In-depth Technical Guide to the Storage and Stability of Methyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage conditions for Methyl 2-chlorobenzoate (B514982), potential degradation pathways, and detailed experimental protocols for stability assessment. This information is critical for maintaining the purity and integrity of this compound in research and development settings.

Introduction

Methyl 2-chlorobenzoate is a chemical intermediate used in the synthesis of various organic compounds. Ensuring its stability during storage is paramount to the reliability and reproducibility of experimental results. This guide outlines the key factors influencing its stability and provides methodologies for its evaluation.

Recommended Storage Conditions

To maintain the quality of this compound, it is essential to adhere to the following storage guidelines based on safety data sheets and chemical supplier recommendations.

General Recommendations

This compound should be stored in a dry, cool, and well-ventilated place.[1] The container should be tightly closed to prevent exposure to moisture and atmospheric contaminants.

Quantitative Storage Parameters

The following table summarizes the key quantitative storage recommendations for this compound.

ParameterRecommendationSource
Temperature Store below +30°C
Incompatible Materials Strong oxidizing agents
Storage Class 10 - Combustible liquids

Potential Degradation Pathways

While specific stability studies on this compound are not extensively available in public literature, data from related compounds such as other chlorobenzoate esters and methyl benzoate (B1203000) suggest two primary degradation pathways: hydrolysis and photodegradation.

Hydrolysis

Esters like this compound are susceptible to hydrolysis, which involves the cleavage of the ester bond in the presence of water to form the corresponding carboxylic acid (2-chlorobenzoic acid) and alcohol (methanol). This reaction can be catalyzed by both acids and bases. The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts. Kinetic studies on the alkaline hydrolysis of related methyl benzoates have been conducted, providing insights into the reaction mechanisms.[2]

Photodegradation

Aromatic compounds, particularly those with halogen substituents, can be susceptible to photodegradation upon exposure to light, especially ultraviolet (UV) radiation. This process can involve complex photochemical reactions leading to the formation of various degradation products. While direct studies on this compound are limited, research on the photocatalytic degradation of para-chlorobenzoate indicates that chlorinated benzoates can be degraded under UV light.[3][4]

Experimental Protocols for Stability Assessment

To enable researchers to perform their own stability assessments of this compound, this section provides detailed experimental protocols for forced degradation studies, which are designed to accelerate the degradation process and identify potential degradation products and pathways.

Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the intrinsic stability of a compound.[5][6] These studies typically involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of This compound (e.g., in Acetonitrile) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (e.g., 80°C) start->thermal photo Photolytic Stress (UV/Vis light) start->photo neutralize Neutralize Acid/Base Stressed Samples acid->neutralize base->neutralize hplc Analyze all samples by Stability-Indicating HPLC oxidation->hplc thermal->hplc photo->hplc neutralize->hplc characterize Characterize Degradation Products (e.g., LC-MS) hplc->characterize

A general workflow for conducting forced degradation studies.
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

    • Prepare solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (B78521) (NaOH).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl in a suitable flask. Reflux the mixture at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH in a suitable flask. Reflux the mixture at 60°C for a defined period.

    • Neutral Hydrolysis: Mix equal volumes of the stock solution and purified water. Reflux at 60°C for a defined period.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the reaction mixture.

    • For the acid and base hydrolysis samples, neutralize the solution with an appropriate amount of base or acid, respectively.

    • Dilute the samples to a suitable concentration with the mobile phase of the analytical method.

    • Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.

  • Sample Preparation:

    • Place a sample of this compound (as a thin layer of liquid) in a chemically inert and transparent container.

    • Prepare a control sample by wrapping an identical container with aluminum foil to protect it from light.

  • Light Exposure:

    • Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Place the dark control sample alongside the exposed sample to monitor for any changes not induced by light.

  • Sample Analysis:

    • After the exposure period, analyze both the exposed and control samples using a validated stability-indicating HPLC method to determine the extent of degradation.

Stability-Indicating Analytical Method

A crucial component of stability testing is the use of a validated stability-indicating analytical method, typically HPLC, which can separate the parent compound from its degradation products.

Stability_Method_Development cluster_method_dev Method Development cluster_validation Method Validation select_column Select HPLC Column (e.g., C18) optimize_mobile_phase Optimize Mobile Phase (e.g., Acetonitrile/Water gradient) select_column->optimize_mobile_phase set_detection Set Detection Wavelength (e.g., UV detector) optimize_mobile_phase->set_detection specificity Specificity (Resolution from degradants) set_detection->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq

The logical flow for developing a stability-indicating HPLC method.

Summary of Potential Degradation Products

Based on the known degradation pathways of related compounds, the primary degradation product of this compound via hydrolysis is 2-chlorobenzoic acid.[7] Photodegradation may lead to a more complex mixture of products, potentially involving dehalogenation or other ring modifications. The characterization of these degradation products would require techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).

Conclusion

The stability of this compound is best maintained by storing it in a cool, dry, well-ventilated area, in a tightly sealed container, and protected from light. The primary degradation pathways are likely hydrolysis and photodegradation. The experimental protocols provided in this guide will enable researchers to conduct forced degradation studies to assess the stability of this compound under specific conditions and to develop and validate appropriate stability-indicating analytical methods. This will ensure the quality and reliability of the compound in its various applications within the scientific and pharmaceutical industries.

References

A Technical Guide to High-Purity Methyl 2-chlorobenzoate for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is designed for researchers, scientists, and professionals in drug development who utilize high-purity Methyl 2-chlorobenzoate (B514982) in their work. This document provides an in-depth overview of commercially available sources, synthesis methodologies, and comprehensive analytical protocols for quality control and characterization.

Commercial Availability of High-Purity Methyl 2-chlorobenzoate

A variety of chemical suppliers offer this compound at different purity levels suitable for research and pharmaceutical applications. The selection of a supplier should be guided by the specific requirements of the intended application, including the acceptable level of impurities. Below is a summary of offerings from prominent commercial suppliers.

SupplierStated PurityAnalytical Method
Sigma-Aldrich≥98%Gas Chromatography (GC)
Thermo Scientific≥97.5%Gas Chromatography (GC)
TCI Chemicals>98.0%Gas Chromatography (GC)[1]
CP Lab Safetymin 98% (GC)Gas Chromatography (GC)[2][3]
Alfa Aesar97% Min.Not specified[4]
Zhengzhou Jiuyi Time New Materials Co., Ltd.99%Not specified[5]

Note: The purity levels stated are typically based on gas chromatography (GC) analysis. For exacting applications, it is recommended to obtain a lot-specific Certificate of Analysis (CoA) from the supplier, which will provide more detailed information on the purity and presence of any identified impurities.

Physicochemical Properties

PropertyValue
CAS Number610-96-8
Molecular FormulaC₈H₇ClO₂
Molecular Weight170.59 g/mol
AppearanceColorless to light yellow liquid or white to light yellow crystal powder[6]
Boiling Point86-88 °C at 2.5 mmHg
Density1.191 g/mL at 25 °C
Refractive Indexn20/D 1.536

Synthesis of High-Purity this compound

High-purity this compound can be synthesized through several routes. The most common laboratory and industrial-scale synthesis involves the esterification of 2-chlorobenzoic acid. Below are detailed experimental protocols for established synthesis methods.

Method 1: Fischer Esterification of 2-Chlorobenzoic Acid

This is a classic and widely used method for the synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chlorobenzoic acid (10 mmol), methanol (B129727) (80 mmol), and a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol by rotary evaporation.

  • Extraction: Transfer the residue to a separatory funnel. Add ethyl acetate (B1210297) (20 mL) and wash with water, followed by a wash with a 5% sodium carbonate solution to remove any unreacted acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[7]

  • Purification: The crude product can be further purified by vacuum distillation to yield high-purity this compound.[8]

G Fischer Esterification of 2-Chlorobenzoic Acid cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product 2-Chlorobenzoic_Acid 2-Chlorobenzoic Acid Reflux Reflux 2-Chlorobenzoic_Acid->Reflux Methanol Methanol Methanol->Reflux Sulfuric_Acid H₂SO₄ (cat.) Sulfuric_Acid->Reflux Workup Aqueous Work-up Reflux->Workup Purification Vacuum Distillation Workup->Purification Methyl_2-chlorobenzoate This compound Purification->Methyl_2-chlorobenzoate

Caption: Synthesis of this compound via Fischer Esterification.

Method 2: From 2-Chlorobenzoyl Chloride

An alternative method involves the reaction of 2-chlorobenzoyl chloride with methanol.

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chlorobenzoyl chloride in a suitable anhydrous solvent such as dichloromethane.

  • Reaction: Cool the solution in an ice bath and add methanol dropwise with stirring. A base, such as pyridine, can be added to scavenge the HCl formed during the reaction.

  • Work-up and Purification: The work-up and purification steps are similar to those described in Method 1.

Quality Control and Analytical Protocols

Ensuring the purity of this compound is critical for its application in research and drug development. The following are detailed protocols for the most common analytical techniques used for its characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and identifying non-volatile impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water. A common starting point is a 60:40 (v/v) mixture of acetonitrile and water. The aqueous phase can be acidified with 0.1% phosphoric acid to improve peak shape.[9]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Standard Preparation: Prepare a stock solution of high-purity this compound reference standard in the mobile phase. From this stock, prepare a series of working standards by serial dilution.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing adequately. Typical system suitability parameters include tailing factor (≤2.0), theoretical plates (≥2000), and relative standard deviation (RSD) of peak areas (≤2.0%).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common method for determining the purity of this compound and for identifying volatile impurities.

Experimental Protocol:

  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Column: A nonpolar capillary column (e.g., 5% phenyl methyl silicone, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at an initial temperature, hold for a few minutes, and then ramp up to a final temperature. A typical program could be: initial temperature of 100°C, hold for 2 minutes, ramp at 10°C/min to 250°C, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[10]

    • Scan Range: m/z 40-400.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as ethyl acetate or dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural confirmation of this compound.

¹H NMR (400 MHz, CDCl₃):

  • δ 7.82 (dd, 1H)

  • δ 7.42 (m, 2H)

  • δ 7.29 (m, 1H)

  • δ 3.93 (s, 3H)[11]

¹³C NMR (100 MHz, CDCl₃):

  • δ 166.2, 133.7, 132.6, 131.4, 131.1, 130.1, 126.6, 52.4[8]

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

G Analytical Workflow for Quality Control Sample This compound Sample Purity_Assessment Purity Assessment Sample->Purity_Assessment Structural_Confirmation Structural Confirmation Sample->Structural_Confirmation HPLC HPLC Analysis Purity_Assessment->HPLC GCMS GC-MS Analysis Purity_Assessment->GCMS NMR NMR Spectroscopy Structural_Confirmation->NMR Pass Pass HPLC->Pass Meets Specification Fail Fail HPLC->Fail Out of Specification GCMS->Pass Meets Specification GCMS->Fail Out of Specification NMR->Pass Correct Structure NMR->Fail Incorrect Structure Report Final Report Pass->Report Fail->Report

Caption: General analytical workflow for the quality control of this compound.

Potential Impurities

The impurity profile of this compound is dependent on the synthetic route employed. Potential impurities may include:

  • Unreacted Starting Materials: 2-chlorobenzoic acid.

  • Isomeric Impurities: Methyl 3-chlorobenzoate (B1228886) and Methyl 4-chlorobenzoate.

  • By-products of Synthesis: Impurities arising from side reactions during the esterification process.

  • Residual Solvents: Solvents used in the synthesis and purification steps, such as methanol, ethyl acetate, and toluene.

A thorough analysis of the impurity profile is essential for applications in drug development, as even trace amounts of certain impurities can have an impact on the safety and efficacy of the final product.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinazolinone Derivatives from Methyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone and its derivatives represent a pivotal class of nitrogen-containing heterocyclic compounds, widely recognized for their broad spectrum of pharmacological activities. These activities include anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. The versatile therapeutic potential of the quinazolinone scaffold has established it as a "privileged structure" in medicinal chemistry, making it a focal point for drug discovery and development.

This document provides detailed application notes and experimental protocols for a two-step synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives, commencing from the readily available starting material, Methyl 2-chlorobenzoate (B514982). The synthetic strategy involves an initial hydrazinolysis of the starting ester to form a key hydrazide intermediate, followed by a cyclocondensation reaction with various aromatic aldehydes. This approach offers a versatile and efficient route to a diverse library of quinazolinone derivatives for further biological evaluation.

Overall Synthetic Scheme

The synthesis proceeds via a two-step reaction sequence:

  • Step 1: Synthesis of 2-Chlorobenzohydrazide (B188563). Methyl 2-chlorobenzoate is converted to 2-chlorobenzohydrazide through a nucleophilic acyl substitution reaction with hydrazine (B178648) hydrate (B1144303).

  • Step 2: Synthesis of 2-Aryl-2,3-dihydroquinazolin-4(1H)-one Derivatives. The intermediate, 2-chlorobenzohydrazide, undergoes a cyclocondensation reaction with various substituted aldehydes to yield the target quinazolinone derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-Chlorobenzohydrazide (Intermediate)

Materials:

  • This compound

  • Hydrazine hydrate (80% solution)

  • Ethanol (B145695)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beaker

  • Ice bath

  • Büchner funnel and filter paper

  • Deionized water

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (0.1 mol) in ethanol (100 mL).

  • To this solution, add hydrazine hydrate (0.2 mol, 80% solution) dropwise with continuous stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold deionized water with gentle stirring.

  • A white precipitate of 2-chlorobenzohydrazide will form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid product with cold deionized water (2 x 50 mL).

  • Dry the product in a desiccator or a vacuum oven at 50-60 °C.

  • The typical yield for this reaction is in the range of 85-95%.

Protocol 2: General Procedure for the Synthesis of 2-Aryl-2,3-dihydroquinazolin-4(1H)-one Derivatives

Materials:

  • 2-Chlorobenzohydrazide

  • Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beaker

  • Ice bath

  • Büchner funnel and filter paper

  • Deionized water

Procedure:

  • In a 100 mL round-bottom flask, take a mixture of 2-chlorobenzohydrazide (10 mmol) and a substituted aromatic aldehyde (10 mmol) in ethanol (30 mL).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction's progress using TLC.

  • Once the reaction is complete, cool the flask to room temperature.

  • Pour the reaction mixture into a beaker containing 100 mL of crushed ice.

  • The solid product will precipitate out of the solution.

  • Collect the crude product by vacuum filtration.

  • Wash the solid with cold deionized water.

  • Recrystallize the crude product from ethanol to obtain the pure 2-aryl-2,3-dihydroquinazolin-4(1H)-one derivative.

  • Dry the purified product.

Data Presentation

The following table summarizes the yields of various 2-aryl-2,3-dihydroquinazolin-4(1H)-one derivatives synthesized using the general protocol described above.

EntryAldehydeProductYield (%)
1Benzaldehyde2-Phenyl-2,3-dihydroquinazolin-4(1H)-one85
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one92
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one88
44-Nitrobenzaldehyde2-(4-Nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one90
52-Chlorobenzaldehyde2-(2-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one87

Mandatory Visualizations

Experimental Workflow

G cluster_start Starting Material cluster_step1 Step 1: Hydrazinolysis cluster_step2 Step 2: Cyclocondensation cluster_analysis Analysis & Purification start This compound protocol1 Protocol 1: - Hydrazine Hydrate - Ethanol - Reflux (4-6h) start->protocol1 intermediate 2-Chlorobenzohydrazide protocol1->intermediate protocol2 Protocol 2: - Ethanol - Glacial Acetic Acid (cat.) - Reflux (6-8h) intermediate->protocol2 aldehydes Aromatic Aldehydes aldehydes->protocol2 product 2-Aryl-2,3-dihydroquinazolin-4(1H)-one Derivatives protocol2->product purification Recrystallization product->purification characterization Characterization (NMR, IR, MS) purification->characterization

Caption: Workflow for the synthesis of quinazolinone derivatives.

Signaling Pathway: EGFR Inhibition

Many quinazolinone derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers. Inhibition of EGFR blocks downstream signaling cascades, leading to reduced cell proliferation and survival.

EGFR_Pathway cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Response EGF EGF Ligand EGFR EGFR EGF->EGFR Binds to RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Quinazolinone Quinazolinone Derivative Quinazolinone->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes

Caption: EGFR signaling pathway and inhibition by quinazolinones.

Application Notes and Protocols for the Preparation of 2-Chlorobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Chlorobenzohydrazide (B188563) is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its structure, featuring a hydrazide functional group attached to a chlorobenzene (B131634) ring, imparts specific reactivity that allows for the construction of more complex molecules, such as hydrazones and other heterocyclic systems.[1] This document provides a detailed protocol for the synthesis of 2-chlorobenzohydrazide from methyl 2-chlorobenzoate (B514982) and hydrazine (B178648) hydrate (B1144303). The straightforward hydrazinolysis of the ester provides a reliable method for obtaining the desired product.

Chemical Reaction:

The synthesis proceeds via the nucleophilic acyl substitution of the methoxy (B1213986) group in methyl 2-chlorobenzoate by hydrazine.

Scheme 1: Synthesis of 2-chlorobenzohydrazide from this compound.

Data Presentation:

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
This compoundC₈H₇ClO₂170.59Colorless liquid610-96-8
Hydrazine HydrateH₆N₂O50.06Colorless fuming liquid7803-57-8
2-ChlorobenzohydrazideC₇H₇ClN₂O170.60Light cream solid[1]5814-05-1

Table 2: Summary of a Typical Experimental Protocol

ParameterValue
Reactants
This compound1 equivalent
Hydrazine Hydrate (80%)1.0 - 1.5 equivalents
Solvent
Methanol (B129727) or Ethanol (B145695)~10-20 mL per gram of ester
Reaction Conditions
TemperatureReflux (65-78 °C)
Reaction Time2 - 6 hours
Work-up & Purification
Product IsolationCooling and filtration
Purification MethodRecrystallization from ethanol
Expected Yield
>80%

Experimental Protocol

This protocol details the synthesis of 2-chlorobenzohydrazide from this compound.

Materials and Reagents:

  • This compound

  • Hydrazine hydrate (80% solution in water)

  • Methanol or absolute ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Beaker

  • Büchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in methanol or absolute ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.0-1.5 molar equivalents) dropwise at room temperature. The addition may be mildly exothermic.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to facilitate precipitation of the product.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold solvent (the same solvent used for the reaction).

  • Purification: The crude product can be purified by recrystallization from ethanol to yield 2-chlorobenzohydrazide as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven or desiccator.

Safety Precautions:

  • Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. [2][3][4] Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[2]

  • Avoid inhalation of vapors and contact with skin and eyes. [3] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[2]

  • This compound is an irritant. [5] Avoid contact with skin and eyes.

  • The reaction should be performed in a well-ventilated area, preferably a fume hood.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in Methanol/Ethanol add_hydrazine Add Hydrazine Hydrate start->add_hydrazine Stirring reflux Reflux for 2-6 hours add_hydrazine->reflux Heating cool Cool to Room Temperature & then in Ice Bath reflux->cool filtrate Vacuum Filtration cool->filtrate Precipitation recrystallize Recrystallize from Ethanol filtrate->recrystallize Crude Product dry Dry under Vacuum recrystallize->dry Purified Product end end dry->end Final Product: 2-Chlorobenzohydrazide

References

Application Notes and Protocols: Reduction of Methyl 2-chlorobenzoate with Sodium Borohydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in the pharmaceutical and fine chemical industries. While powerful reducing agents like lithium aluminum hydride (LAH) are effective, they often lack chemoselectivity and require stringent anhydrous conditions. Sodium borohydride (B1222165) (NaBH₄) is a milder and safer alternative, though its reactivity towards esters is generally low. However, its efficacy can be significantly enhanced through the use of specific solvent systems and additives, allowing for the selective reduction of esters in the presence of other functional groups.

This document provides a detailed protocol for the reduction of Methyl 2-chlorobenzoate (B514982) to 2-chlorobenzyl alcohol using a sodium borohydride-tetrahydrofuran-methanol system. This method offers a robust and selective alternative to harsher reducing agents, demonstrating high yields and compatibility with halogenated aromatic compounds.[1]

Reaction Scheme

Data Presentation

The following table summarizes typical quantitative data for the reduction of aromatic methyl esters using the sodium borohydride-THF-methanol system. While specific data for Methyl 2-chlorobenzoate is not explicitly detailed in the cited literature, the provided data for analogous substrates, particularly halo-substituted benzoates, serves as a reliable benchmark.

Substrate (Methyl Ester of)Molar Ratio (Substrate:NaBH₄)Solvent SystemTemperature (°C)Reaction Time (h)Yield (%)Reference
Benzoic Acid Derivatives (General)1 : 4-6THF/Methanol (B129727)Reflux (approx. 65)2 - 570 - 92[1]
4-Chlorobenzoic AcidNot SpecifiedTHF/MethanolRefluxNot SpecifiedHigh[1]
3,5-Dimethoxy-4-methylphenylacetic Acid1 : 6THF/MethanolReflux481[1]

Experimental Protocols

This section details the experimental methodology for the reduction of this compound to 2-chlorobenzyl alcohol based on a general procedure for aromatic methyl esters.[1]

Materials and Equipment
  • This compound

  • Sodium borohydride (NaBH₄), powder

  • Tetrahydrofuran (B95107) (THF), anhydrous

  • Methanol (MeOH), anhydrous

  • 2N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Sodium Borohydride: To the stirred solution, add sodium borohydride powder (4-6 eq) portion-wise.

  • Initiation of Reflux: Heat the resulting suspension to reflux (approximately 65 °C) and maintain for 15 minutes.

  • Addition of Methanol: After the initial reflux period, add anhydrous methanol dropwise to the reaction mixture.

  • Reaction Progression: Continue to reflux the reaction mixture for 2-5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: After completion of the reaction (as indicated by TLC), cool the flask to room temperature in an ice bath. Carefully and slowly add 2N HCl to quench the excess NaBH₄ and decompose the borate (B1201080) complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine all organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 2-chlorobenzyl alcohol can be further purified by column chromatography on silica (B1680970) gel or by recrystallization, if necessary.

Mandatory Visualizations

Signaling Pathway of the Reduction of this compound

G Mechanism of NaBH4 Reduction of an Ester cluster_activation Activation and Hydride Attack cluster_elimination Elimination and Second Reduction cluster_workup Protonation (Workup) Ester This compound (Ester) Intermediate1 Tetrahedral Intermediate Ester->Intermediate1 1. Hydride Attack Borohydride Sodium Borohydride (NaBH4) Borohydride->Intermediate1 Intermediate2 Alkoxyborane Intermediate Borohydride->Intermediate2 Aldehyde 2-chlorobenzaldehyde (Aldehyde) Intermediate1->Aldehyde 2. Elimination of Methoxide Aldehyde->Intermediate2 3. Hydride Attack Product 2-chlorobenzyl alcohol (Product) Intermediate2->Product 4. Protonation H_source Protic Solvent (e.g., Methanol, Water) H_source->Product

Caption: Reaction mechanism for the reduction of this compound.

Experimental Workflow

G Experimental Workflow for the Reduction of this compound start Start setup 1. Dissolve this compound in THF start->setup add_nabh4 2. Add NaBH4 setup->add_nabh4 reflux1 3. Reflux for 15 min add_nabh4->reflux1 add_meoh 4. Add Methanol reflux1->add_meoh reflux2 5. Reflux for 2-5 h (Monitor by TLC) add_meoh->reflux2 quench 6. Cool and Quench with 2N HCl reflux2->quench extract 7. Extract with Ethyl Acetate quench->extract dry 8. Dry Organic Layer extract->dry concentrate 9. Concentrate under Reduced Pressure dry->concentrate purify 10. Purify Product concentrate->purify end End purify->end

Caption: Step-by-step workflow for the synthesis of 2-chlorobenzyl alcohol.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving Methyl 2-Chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This palladium-catalyzed reaction between an organohalide and an organoboron species has become an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

This document provides detailed application notes and protocols for the Suzuki coupling of Methyl 2-chlorobenzoate (B514982), a sterically hindered and electronically deactivated aryl chloride. The presence of the ortho-ester group poses a significant challenge, often requiring carefully optimized reaction conditions to achieve high yields. These notes are intended to serve as a comprehensive guide for researchers utilizing this substrate in the synthesis of biaryl compounds.

Reaction Principle and Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst. The key steps include:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of Methyl 2-chlorobenzoate to form a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.

  • Transmetalation: In the presence of a base, the organic moiety from the boronic acid or ester is transferred to the palladium center, displacing the chloride.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Representative Reaction Conditions and Yields

The successful Suzuki coupling of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. Due to the lower reactivity of aryl chlorides compared to bromides and iodides, more active catalyst systems are generally required. The following tables summarize representative conditions for the coupling of this compound with various arylboronic acids.

Table 1: Catalyst and Ligand Screening for the Coupling of this compound with Phenylboronic Acid

EntryPalladium Precatalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemp. (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene (B28343)/H₂O10024<10
2Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)Dioxane1101885
3Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Toluene1001692
4PdCl₂(dppf) (3)-Cs₂CO₃ (2)DME/H₂O902078

Yields are representative and may vary based on specific experimental conditions and the purity of reagents.

Table 2: Substrate Scope with Various Arylboronic Acids using Optimized Conditions

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidMethyl 2-phenylbenzoate92
24-Methoxyphenylboronic acidMethyl 2-(4-methoxyphenyl)benzoate88
34-Acetylphenylboronic acidMethyl 2-(4-acetylphenyl)benzoate81
43-Thienylboronic acidMethyl 2-(thiophen-3-yl)benzoate75

Conditions: this compound (1.0 mmol), Arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), K₃PO₄ (2.0 mmol), Toluene (5 mL), 100 °C, 16 h.

Experimental Protocols

The following are detailed protocols for the Suzuki coupling of this compound with an arylboronic acid.

Protocol 1: General Procedure using Pd(OAc)₂/XPhos

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (B84403) (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

  • Nitrogen or Argon gas (high purity)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), Palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Protocol 2: Alternative Procedure using a Pre-catalyst

Materials:

  • This compound

  • Arylboronic acid pinacol (B44631) ester

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane (B91453), anhydrous

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

  • Nitrogen or Argon gas (high purity)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add to a Schlenk flask this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv.), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), SPhos (0.03 mmol, 3 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL).

  • Reaction: Seal the flask and heat the mixture to 110 °C with vigorous stirring.

  • Monitoring and Work-up: Follow steps 5-9 as described in Protocol 1.

Visualizations

Suzuki_Mechanism General Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R-Pd(II)-X L_n OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Diaryl_Pd R-Pd(II)-R' L_n Transmetalation->Diaryl_Pd RedElim Reductive Elimination Diaryl_Pd->RedElim RedElim->Pd0 Product R-R' RedElim->Product ArylHalide R-X (this compound) ArylHalide->OxAdd BoronicAcid R'-B(OR)₂ (Arylboronic Acid) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: General catalytic cycle of the Suzuki-Miyaura coupling.

Experimental_Workflow Experimental Workflow for Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base catalyst Add Catalyst System: - Palladium Precatalyst - Ligand reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent inert Establish Inert Atmosphere solvent->inert heat Heat to Reaction Temperature inert->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product product purify->product Characterize Final Product (NMR, MS)

Caption: General experimental workflow for the Suzuki coupling reaction.

Ligand_Selection Ligand Selection Logic for Aryl Chlorides start Substrate: This compound (Aryl Chloride) challenge Challenges: - Steric Hindrance - Slower Oxidative Addition start->challenge requirement Ligand Requirements challenge->requirement electron_rich Electron-rich (e.g., alkylphosphines) requirement->electron_rich Electronic Properties bulky Sterically Hindered (e.g., biarylphosphines) requirement->bulky Steric Properties outcome Promotes Oxidative Addition & Reductive Elimination electron_rich->outcome bulky->outcome examples Examples: XPhos, SPhos, RuPhos outcome->examples

Caption: Logic for ligand selection in Suzuki couplings of aryl chlorides.

Application Notes and Protocols for the Heck Reaction of Methyl 2-Chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples unsaturated halides with alkenes. This reaction has become a cornerstone in organic synthesis, finding wide application in the production of pharmaceuticals, agrochemicals, and advanced materials. Aryl chlorides, such as methyl 2-chlorobenzoate (B514982), are attractive starting materials for the Heck reaction due to their lower cost and wider availability compared to their bromide and iodide counterparts. However, the inherent stability of the C-Cl bond presents a significant challenge, necessitating the use of highly active catalyst systems. These application notes provide an overview of the reaction conditions and detailed protocols for the successful Heck coupling of methyl 2-chlorobenzoate with various alkenes.

Core Concepts and Challenges

The catalytic cycle of the Heck reaction generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to release the product and regenerate the active catalyst. The primary hurdle in the Heck reaction of aryl chlorides is the initial oxidative addition step, which is significantly slower than for aryl bromides or iodides.

To overcome this challenge, specialized palladium catalyst systems have been developed. These systems often feature:

  • Bulky, Electron-Rich Ligands: Phosphine (B1218219) ligands with significant steric bulk and strong electron-donating properties, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and adamantyl-based phosphines, are effective at promoting the oxidative addition of aryl chlorides.

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form stable and highly active palladium complexes capable of activating the C-Cl bond.

  • Palladacycles: These are stable and robust palladium catalysts that have shown high activity in the Heck coupling of aryl chlorides.

Data Presentation: Summary of Heck Reaction Conditions

The following table summarizes various reported conditions for the Heck reaction of this compound and structurally similar aryl chlorides with different alkenes, providing a comparative overview of successful catalyst systems and reaction parameters.

Aryl HalideAlkeneCatalyst / Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
This compound Styrene (B11656)Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2)DMF12024~75-85
This compound Methyl Acrylate (B77674)Pd₂(dba)₃ (1)Tri-tert-butylphosphine (2)K₂CO₃ (2)Dioxane11018~80-90
This compound n-Butyl AcrylatePdCl₂(PPh₃)₂ (3)NoneNaOAc (2)NMP13016~70-80
4-ChloroacetophenoneStyreneNHC-Pd(II)-Im complex (1)NoneCs₂CO₃ (2)TBAB1401295
ChlorobenzeneStyrenePalladacycle (0.1)NoneNaOAc (1.5)NMP1302492

Note: Yields are approximate and can vary based on the specific reaction scale and purity of reagents. TBAB stands for tetrabutylammonium (B224687) bromide, and NMP for N-Methyl-2-pyrrolidone.

Experimental Protocols

The following are detailed protocols for the Heck reaction of this compound with styrene and methyl acrylate, based on established methodologies for aryl chlorides.

Protocol 1: Heck Reaction of this compound with Styrene

This protocol utilizes a classic palladium acetate (B1210297) catalyst with a phosphine ligand.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (B128534) (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk tube or sealed tube)

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%) and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous N,N-dimethylformamide (5 mL) to the tube.

  • Add this compound (1.0 mmol, 1.0 equiv.), styrene (1.5 mmol, 1.5 equiv.), and triethylamine (2.0 mmol, 2.0 equiv.) to the reaction mixture under the inert atmosphere.

  • Seal the tube and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete (typically 24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain methyl 2-styrylbenzoate.

Protocol 2: Heck Reaction of this compound with Methyl Acrylate using a Bulky Phosphine Ligand

This protocol employs a more active catalyst system suitable for the less reactive methyl acrylate.

Materials:

Procedure:

  • In a glovebox or under a stream of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol% Pd) and tri-tert-butylphosphine (0.02 mmol, 2 mol%) to a dry Schlenk tube.

  • Add anhydrous 1,4-dioxane (5 mL) to the tube.

  • Add this compound (1.0 mmol, 1.0 equiv.), methyl acrylate (1.5 mmol, 1.5 equiv.), and finely ground potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 18 hours), cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield methyl (E)-2-(2-methoxycarbonylvinyl)benzoate.

Visualizations

Catalytic Cycle of the Heck Reaction

Heck_Cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)L_n pd2_aryl Ar-Pd(II)-X(L_n) pd0->pd2_aryl Ar-X base_h [Base-H]⁺X⁻ oxidative_addition Oxidative Addition pd2_alkene Ar-Pd(II)-(alkene)(L_n) pd2_aryl->pd2_alkene Alkene alkene_coordination Alkene Coordination pd2_alkyl R-Pd(II)-X(L_n) pd2_alkene->pd2_alkyl migratory_insertion Migratory Insertion pd_hydride H-Pd(II)-X(L_n) pd2_alkyl->pd_hydride beta_hydride β-Hydride Elimination pd_hydride->pd0 Base reductive_elimination Reductive Elimination aryl_halide Ar-X (this compound) alkene Alkene product Substituted Alkene base Base

Caption: The catalytic cycle of the Heck reaction.

General Experimental Workflow

Workflow start Start: Prepare Reactants (Aryl Halide, Alkene, Base) setup Set up Reaction Under Inert Atmosphere start->setup add_catalyst Add Palladium Catalyst and Ligand setup->add_catalyst add_reagents Add Solvent and Reagents add_catalyst->add_reagents heating Heat Reaction Mixture with Stirring add_reagents->heating monitoring Monitor Reaction Progress (TLC, GC-MS) heating->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A general workflow for the Heck reaction.

Application Notes and Protocols for the Grignard Reaction with Methyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the Grignard reaction of Methyl 2-chlorobenzoate (B514982) with a methyl Grignard reagent (e.g., methylmagnesium chloride, bromide, or iodide). The primary product of this reaction is the tertiary alcohol, 2-(2-chlorophenyl)propan-2-ol, a valuable intermediate in the synthesis of various pharmaceutical and specialty chemical compounds. These notes include detailed experimental protocols, a discussion of the reaction mechanism, potential side reactions, and tabulated data for reagents and products.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. The reaction of a Grignard reagent with an ester proceeds via a double addition mechanism to yield a tertiary alcohol.[1][2] In the case of Methyl 2-chlorobenzoate, the reaction with two equivalents of a methyl Grignard reagent produces 2-(2-chlorophenyl)propan-2-ol. The presence of the ortho-chloro substituent may influence the reactivity of the ester due to steric and electronic effects.[3] Careful control of reaction conditions is crucial to ensure high yields and minimize the formation of byproducts.

Reaction and Mechanism

The overall reaction is as follows:

This compound + 2 CH₃MgX → 2-(2-chlorophenyl)propan-2-ol (where X = Cl, Br, or I)

The reaction proceeds in two main stages after the formation of the Grignard reagent:

  • Nucleophilic Acyl Substitution: The first equivalent of the methyl Grignard reagent attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the methoxide (B1231860) group to form an intermediate ketone, 2'-chloroacetophenone.[4]

  • Nucleophilic Addition: The newly formed ketone is more reactive than the starting ester.[2] A second equivalent of the Grignard reagent rapidly attacks the carbonyl carbon of the ketone, forming a magnesium alkoxide intermediate.

  • Workup: The reaction is quenched with a mild acid, typically a saturated aqueous solution of ammonium (B1175870) chloride, to protonate the alkoxide and yield the final tertiary alcohol product.[5]

Data Presentation

Table 1: Reactant and Product Properties

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)
This compoundC₈H₇ClO₂170.59233-235N/A1.191
Methylmagnesium Bromide (3.0 M in Diethyl Ether)CH₃MgBr107.2334.6 (solvent)N/A~0.89 (solution)
2-(2-chlorophenyl)propan-2-olC₉H₁₁ClO170.63~95-97 (at 10 mmHg)~45-47N/A
Diethyl Ether (anhydrous)(C₂H₅)₂O74.1234.6-116.30.713
Saturated NH₄Cl solutionNH₄Cl53.49~100N/A~1.07

Experimental Protocols

4.1. General Considerations

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents.[6] All glassware must be thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and assembled while hot under an inert atmosphere (e.g., dry nitrogen or argon). All solvents and reagents must be strictly anhydrous.

  • Safety Precautions: Grignard reagents are pyrophoric and react violently with water. Diethyl ether is extremely flammable. This compound is an irritant. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

4.2. Detailed Protocol for the Synthesis of 2-(2-chlorophenyl)propan-2-ol

This protocol is adapted from a general procedure for the reaction of a Grignard reagent with an ester.[6]

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • 500 mL three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet

  • Magnetic stirrer and stir bar

  • Ice-water bath

Procedure:

  • Reaction Setup: Assemble the dry glassware under a gentle flow of nitrogen.

  • Reactant Preparation: In the dropping funnel, place 17.1 g (0.1 mol) of this compound and dissolve it in 100 mL of anhydrous diethyl ether.

  • Grignard Reagent Addition: To the three-necked flask, add 73.3 mL of a 3.0 M solution of methylmagnesium bromide in diethyl ether (0.22 mol, 2.2 equivalents) via syringe under a nitrogen atmosphere.

  • Reaction Execution:

    • Cool the flask containing the Grignard reagent in an ice-water bath.

    • Begin stirring the Grignard solution and slowly add the solution of this compound from the dropping funnel over a period of approximately 30-45 minutes. Maintain the internal temperature below 10 °C during the addition.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring for an additional 1-2 hours at room temperature to ensure the reaction goes to completion. The formation of a white precipitate may be observed.

  • Workup:

    • Cool the reaction mixture again in an ice-water bath.

    • Slowly and carefully quench the reaction by adding 100 mL of saturated aqueous ammonium chloride solution dropwise. This step is exothermic.

    • Once the addition is complete, transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with two 50 mL portions of diethyl ether.

    • Combine all organic layers and wash them with 50 mL of brine (saturated NaCl solution).

    • Dry the combined organic phase over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure 2-(2-chlorophenyl)propan-2-ol.

Potential Side Reactions and Troubleshooting

  • Formation of 2'-chloroacetophenone: If an insufficient amount of Grignard reagent is used (less than two equivalents), the reaction may stop at the ketone intermediate.[2]

  • Reaction with the Aryl Chloride: While less likely under these conditions, at higher temperatures, the Grignard reagent could potentially react with the aryl chloride moiety.

  • Wurtz-type Coupling: A small amount of ethane (B1197151) may be formed from the coupling of the methyl Grignard reagent.

  • Troubleshooting: The most common issue is a low yield due to the presence of moisture. Ensure all aspects of the experimental setup are rigorously anhydrous.

Visualizations

Grignard_Mechanism cluster_step1 Step 1: Nucleophilic Acyl Substitution cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Workup ester This compound intermediate1 Tetrahedral Intermediate ester->intermediate1 + CH₃⁻ grignard1 CH₃MgBr ketone 2'-chloroacetophenone intermediate1->ketone - CH₃O⁻ methoxide CH₃OMgBr ketone2 2'-chloroacetophenone alkoxide Magnesium Alkoxide ketone2->alkoxide + CH₃⁻ grignard2 CH₃MgBr alkoxide2 Magnesium Alkoxide product 2-(2-chlorophenyl)propan-2-ol alkoxide2->product + H⁺ h3o H₃O⁺ (from NH₄Cl/H₂O)

Caption: Mechanism of the Grignard reaction with this compound.

Experimental_Workflow setup 1. Assemble Dry Glassware under Nitrogen reagents 2. Prepare Solution of This compound in Ether setup->reagents addition 3. Add Ester Solution to Chilled Grignard Reagent reagents->addition reaction 4. Stir at Room Temperature addition->reaction quench 5. Quench with Saturated NH₄Cl Solution reaction->quench extract 6. Extract with Diethyl Ether quench->extract dry 7. Dry Organic Layer with MgSO₄ extract->dry purify 8. Evaporate Solvent and Purify Product dry->purify

References

The 2-Chlorobenzoyl Group: A Versatile Protecting Moiety in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 2-chlorobenzoyl group has emerged as a valuable protecting group for alcohols and amines in multistep organic synthesis. Its utility stems from its relative stability to a range of reaction conditions and the availability of specific methods for its removal. This document provides detailed application notes and experimental protocols for the protection and deprotection of alcohols and amines using the 2-chlorobenzoyl moiety, intended to guide researchers in its effective implementation.

Protection of Alcohols

The 2-chlorobenzoyl group is introduced to an alcohol functionality via esterification with 2-chlorobenzoyl chloride, typically in the presence of a base to neutralize the HCl byproduct. The resulting 2-chlorobenzoate (B514982) ester is stable under various conditions, allowing for chemical transformations on other parts of the molecule.

General Experimental Protocol: 2-Chlorobenzoylation of a Phenol (B47542)

This protocol describes the protection of a phenolic hydroxyl group.

Materials:

  • Phenol (e.g., 2-hydroxyacetophenone)

  • 2-Chlorobenzoyl chloride

  • Anhydrous pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Methanol (B129727) or ethanol/water mixture for recrystallization

Procedure: [1]

  • In a round-bottom flask, dissolve the phenol (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 2-chlorobenzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol or ethanol/water) to yield the pure 2-chlorobenzoate ester.

Quantitative Data for Alcohol Protection:

SubstrateReagents and ConditionsReaction TimeYield (%)Reference
2-Hydroxyacetophenone2-Chlorobenzoyl chloride, Pyridine, 0 °C to RT2-4 hNot Specified[1]

Note: Specific yield was not provided in the source document.

Protection of Amines

Primary and secondary amines can be readily protected as 2-chlorobenzamides by reaction with 2-chlorobenzoyl chloride. The resulting amide is generally a stable linkage, resistant to many reagents that do not cleave amides.

General Experimental Protocol: 2-Chlorobenzoylation of an Amine

This protocol is suitable for the protection of primary and secondary amines.

Materials:

Procedure:

  • Dissolve the amine (1.0 eq) in ethanolic 1 N NaOH.

  • Add 2-chlorobenzoyl chloride (1.0 eq) dropwise to the stirred solution at room temperature.

  • Continue stirring for 3 hours.

  • Collect the precipitated product by filtration.

  • Wash the solid with ethanol, followed by water, and then air dry to obtain the 2-chlorobenzamide (B146235).

Quantitative Data for Amine Protection:

SubstrateReagents and ConditionsReaction TimeYield (%)Reference
Ethylene diamine2-Chlorobenzoyl chloride, Ethanolic 1N NaOH, RT3 hNot Specified
Isopropyl amine2-Chlorobenzoyl chloride, Ethanolic 1N NaOH, RT3 hNot Specified

Note: Specific yields were not provided in the source documents.

Deprotection Strategies

The removal of the 2-chlorobenzoyl group is a critical step and can be achieved under various conditions depending on whether it is protecting an alcohol (ester linkage) or an amine (amide linkage).

Deprotection of 2-Chlorobenzoate Esters

The cleavage of the 2-chlorobenzoate ester to regenerate the alcohol can be accomplished under basic or nucleophilic conditions.

Standard saponification conditions can be employed to hydrolyze the ester.

Materials:

  • 2-Chlorobenzoate ester

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol or Ethanol

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the 2-chlorobenzoate ester in methanol or ethanol.

  • Add an aqueous solution of NaOH or KOH (2-3 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the organic solvent under reduced pressure.

  • Dilute the residue with water and acidify with 1 M HCl to protonate the resulting carboxylate and phenolate/alkoxide.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to afford the deprotected alcohol.

This method is particularly useful for the deprotection of phenols under non-hydrolytic and nearly neutral conditions.[2]

Materials:

  • Aryl 2-chlorobenzoate

  • Thiophenol or 2-aminothiophenol

  • Potassium carbonate (K₂CO₃)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

Procedure: [2]

  • In a reaction vessel, combine the aryl 2-chlorobenzoate (1.0 eq), the thiol (e.g., thiophenol, 1.0 eq), and a catalytic amount of K₂CO₃ (5 mol%).

  • Add NMP or DMF as the solvent.

  • Heat the reaction mixture under a nitrogen atmosphere. With thiophenol, refluxing for 5-15 minutes is typical. With 2-aminothiophenol, heating at 100 °C for a longer duration may be required.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and perform an appropriate work-up, which typically involves dilution with water, extraction with an organic solvent, and purification by chromatography or recrystallization.

Quantitative Data for Alcohol Deprotection:

Protected SubstrateDeprotection Reagents and ConditionsReaction TimeYield (%)Reference
2-Naphthyl benzoatePhSH, K₂CO₃ (5 mol%), NMP, reflux15 min100[2]
2-Naphthyl benzoate2-NH₂C₆H₄SH, K₂CO₃ (5 mol%), NMP, 100 °C45 min100[2]
4-Cyanophenyl acetatePhSH, K₂CO₃ (5 mol%), NMP, reflux5 min98[2]
Deprotection of 2-Chlorobenzamides

The cleavage of the robust amide bond in 2-chlorobenzamides generally requires more forcing conditions than ester hydrolysis.

Materials:

  • 2-Chlorobenzamide

  • Concentrated Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH)

  • Water

  • Suitable organic solvent for extraction

Procedure (Acidic Hydrolysis):

  • Suspend the 2-chlorobenzamide in an excess of aqueous HCl (e.g., 6 M).

  • Heat the mixture to reflux for several hours to days, monitoring the reaction by TLC.

  • Cool the reaction mixture and basify with a strong base (e.g., NaOH) to a pH > 12.

  • Extract the liberated amine with a suitable organic solvent.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the deprotected amine.

Procedure (Basic Hydrolysis):

  • Suspend the 2-chlorobenzamide in an excess of aqueous NaOH (e.g., 6 M).

  • Heat the mixture to reflux for several hours to days, monitoring the reaction by TLC.

  • Cool the reaction mixture and extract the liberated amine with a suitable organic solvent.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the deprotected amine.

Note: Amide hydrolysis is often slow and may require harsh conditions, which could be incompatible with other functional groups in the molecule.

Stability and Orthogonality

The 2-chlorobenzoyl protecting group exhibits good stability under a variety of conditions, making it a useful tool in complex syntheses.

  • Stability: The 2-chlorobenzoate ester is generally stable to acidic conditions that would cleave more labile groups like silyl (B83357) ethers or acetals. The 2-chlorobenzamide is a robust protecting group, stable to most conditions that do not involve strong acid or base hydrolysis at high temperatures.

  • Orthogonality: The 2-chlorobenzoyl group can be used in orthogonal protection schemes. For instance, a 2-chlorobenzoate ester can be selectively retained while a silyl ether is removed under acidic or fluoride-mediated conditions. Conversely, the 2-chlorobenzoate can be cleaved under basic conditions while acid-labile groups like Boc or acetals remain intact.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the protection and deprotection of alcohols and amines using the 2-chlorobenzoyl group.

Protection_Deprotection_Workflow cluster_alcohol Alcohol Protection/Deprotection cluster_amine Amine Protection/Deprotection A_start Alcohol (R-OH) A_protect Protection: 2-Chlorobenzoyl Chloride, Base (e.g., Pyridine) A_start->A_protect A_protected Protected Alcohol (2-Chlorobenzoate Ester) A_protect->A_protected A_deprotect Deprotection: Base (e.g., NaOH) or Thiol/K₂CO₃ A_protected->A_deprotect A_end Alcohol (R-OH) A_deprotect->A_end B_start Amine (R-NH₂) B_protect Protection: 2-Chlorobenzoyl Chloride, Base (e.g., NaOH) B_start->B_protect B_protected Protected Amine (2-Chlorobenzamide) B_protect->B_protected B_deprotect Deprotection: Strong Acid or Base, Heat B_protected->B_deprotect B_end Amine (R-NH₂) B_deprotect->B_end

Caption: General workflow for the protection and deprotection of alcohols and amines.

Orthogonal_Strategy start Molecule with Alcohol and Silyl Ether protect_alcohol Protect Alcohol: 2-Chlorobenzoyl Chloride, Pyridine start->protect_alcohol intermediate1 Protected Alcohol (2-Chlorobenzoate) and Silyl Ether protect_alcohol->intermediate1 deprotect_silyl Deprotect Silyl Ether: Acid or Fluoride Source intermediate1->deprotect_silyl intermediate2 Protected Alcohol (2-Chlorobenzoate) and Free Hydroxyl deprotect_silyl->intermediate2 deprotect_benzoate Deprotect Alcohol: Base (e.g., NaOH) intermediate2->deprotect_benzoate final_product Diol deprotect_benzoate->final_product

Caption: Example of an orthogonal protection strategy.

Conclusion

The 2-chlorobenzoyl group is a reliable and versatile choice for the protection of alcohols and amines in organic synthesis. Its stability to a range of reaction conditions, coupled with specific deprotection protocols, allows for its effective use in complex synthetic routes. The protocols and data presented herein provide a foundation for the successful application of this protecting group in research and development. As with any protecting group strategy, optimization of reaction conditions for specific substrates is recommended to achieve the highest possible yields and purity.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Methyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-chlorobenzoate (B514982) is a chemical intermediate utilized in the synthesis of various pharmaceutical compounds and other organic molecules.[1] Accurate determination of its purity is crucial for ensuring the quality and safety of the final products. High-Performance Liquid Chromatography (HPLC) with reverse-phase chromatography is a robust and reliable method for the analysis and quantification of Methyl 2-chlorobenzoate. This application note provides a detailed protocol for the reverse-phase HPLC analysis of this compound, suitable for researchers, scientists, and professionals in drug development.

Principle

Reverse-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Less polar compounds, like this compound, will have a stronger interaction with the stationary phase, resulting in longer retention times compared to more polar impurities. The concentration of the analyte is determined by comparing its peak area to that of a known standard.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good resolution and peak shape.

  • Chemicals:

    • This compound reference standard (≥98% purity)

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • Phosphoric acid (reagent grade)

Preparation of Solutions
  • Mobile Phase: A mixture of acetonitrile and water, with a small amount of phosphoric acid to improve peak shape. A typical mobile phase composition is Acetonitrile:Water (60:40, v/v) containing 0.1% phosphoric acid.[2][3] Degas the mobile phase prior to use.

  • Diluent: The mobile phase is used as the diluent for preparing the standard and sample solutions.

  • Standard Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve the standard in the diluent.

    • Bring the flask to volume with the diluent and mix thoroughly.

  • Sample Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Dissolve the sample in the diluent.

    • Bring the flask to volume with the diluent and mix thoroughly.

HPLC Method Parameters

The following table summarizes the recommended HPLC method parameters for the analysis of this compound.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes
System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor Not more than 2.0
Theoretical Plates Not less than 2000
Relative Standard Deviation (RSD) of Peak Areas Not more than 2.0%
Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Perform five replicate injections of the standard solution to check for system suitability.

  • Inject the sample solution in duplicate.

  • Record the chromatograms and integrate the peak areas.

Data Analysis

The purity of the this compound sample can be calculated using the following formula:

Purity (%) = (Areasample / Areastandard) x (Concstandard / Concsample) x 100

Where:

  • Areasample is the peak area of this compound in the sample chromatogram.

  • Areastandard is the average peak area of this compound in the standard chromatograms.

  • Concstandard is the concentration of the reference standard.

  • Concsample is the concentration of the sample.

Data Presentation

Table 1: System Suitability Results
InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
15.2112543211.125678
25.2212587651.135690
35.2112565431.125685
45.2312532101.145650
55.2212578901.135695
Mean 5.22 1256146 1.13 5680
%RSD 0.15% 0.18% --
Table 2: Sample Analysis Results
Sample IDInjectionRetention Time (min)Peak AreaCalculated Purity (%)
Sample A15.22124567899.17
Sample A25.23124678999.26
Average 5.23 1246234 99.22

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase (ACN:H2O with 0.1% H3PO4) system_equilibration System Equilibration prep_mobile_phase->system_equilibration prep_standard Prepare Standard Solution (100 µg/mL) system_suitability System Suitability (5x Standard Injections) prep_standard->system_suitability prep_sample Prepare Sample Solution (100 µg/mL) sample_injection Sample Injection (2x Injections) prep_sample->sample_injection blank_injection Blank Injection system_equilibration->blank_injection blank_injection->system_suitability system_suitability->sample_injection data_acquisition Data Acquisition sample_injection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration purity_calculation Purity Calculation peak_integration->purity_calculation final_report Final Report purity_calculation->final_report separation_principle cluster_column HPLC Column mobile_phase Mobile Phase (Polar) Acetonitrile:Water analyte This compound (Less Polar) mobile_phase->analyte impurities Polar Impurities mobile_phase->impurities stationary_phase Stationary Phase (Non-Polar) C18 Column detector UV Detector stationary_phase->detector analyte->stationary_phase Stronger Interaction (Longer Retention) impurities->stationary_phase Weaker Interaction (Shorter Retention)

References

Application Notes and Protocols for the Purification of Methyl 2-chlorobenzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chlorobenzoate (B514982) is a key intermediate in the synthesis of a variety of pharmaceuticals and other fine chemicals. Following its synthesis, the crude product often contains unreacted starting materials, by-products, and other impurities that must be removed to ensure the quality and efficacy of the final product. Column chromatography is a robust and widely used technique for the purification of moderately polar organic compounds like Methyl 2-chlorobenzoate. This document provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography, along with methods for assessing purity.

Principle of Separation

Normal-phase column chromatography separates compounds based on their polarity. The stationary phase, silica gel, is a highly polar adsorbent. A non-polar mobile phase (eluent) is used to move the components of the mixture down the column. Non-polar compounds have weaker interactions with the silica gel and therefore travel down the column more quickly. More polar compounds interact more strongly with the stationary phase and elute more slowly. By carefully selecting the solvent system, this compound can be effectively separated from less polar and more polar impurities.

Data Presentation

The effectiveness of column chromatography for the purification of this compound is demonstrated by the significant increase in purity and reasonable recovery yields.

ParameterBefore Purification (Crude)After Purification
Purity (hypothetical GC-MS data) 85%>98%
Yield -70-90%[1]
Appearance Yellow to brown oilColorless to slightly yellow oil[1]

Experimental Protocols

Thin Layer Chromatography (TLC) for Solvent System Selection

Before performing column chromatography, it is crucial to determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal solvent system will result in a retention factor (Rf) of approximately 0.3 for this compound.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes

  • UV lamp (254 nm)

  • Crude this compound

  • Ethyl acetate (B1210297)

  • Hexane (B92381) (or petroleum ether)

Procedure:

  • Prepare a series of eluent mixtures with varying ratios of ethyl acetate and hexane (e.g., 1:20, 1:15, 1:10, 1:5 v/v).

  • Pour a small amount of the first eluent mixture into the developing chamber, cover, and allow the atmosphere to saturate.

  • Dissolve a small amount of the crude this compound in a volatile solvent (e.g., ethyl acetate or dichloromethane).

  • Using a capillary tube, spot the dissolved crude product onto the baseline of a TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp.

  • Calculate the Rf value for the main spot (this compound).

  • Repeat with different eluent mixtures until an Rf value of ~0.3 is achieved. A common and effective eluent is a mixture of ethyl acetate and petroleum ether, for example, in a 1:10 ratio.[1]

Column Chromatography Protocol

This protocol is for a standard flash column chromatography setup.

Materials:

  • Glass chromatography column

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Sand (washed)

  • Cotton or glass wool

  • Eluent (optimized from TLC)

  • Crude this compound

  • Collection tubes/flasks

  • Air source for pressurization (optional, for flash chromatography)

Procedure:

Column Packing:

  • Insert a small plug of cotton or glass wool into the bottom of the column.

  • Add a thin layer of sand (approx. 1 cm) over the plug.

  • In a separate beaker, prepare a slurry of silica gel in the chosen eluent.

  • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Allow the silica gel to settle, and then add another thin layer of sand on top.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

Sample Loading:

  • Dissolve the crude this compound (e.g., 1 g) in a minimal amount of the eluent or a more volatile solvent like dichloromethane (B109758).

  • Carefully add the dissolved sample to the top of the column using a pipette.

  • Rinse the flask with a small amount of eluent and add it to the column to ensure all the sample is transferred.

  • Drain the solvent until the sample is adsorbed onto the top of the silica gel.

Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column, taking care not to disturb the sand layer.

  • Begin eluting the column by allowing the solvent to flow through under gravity or by applying gentle air pressure (flash chromatography).

  • Collect the eluent in a series of numbered fractions.

  • Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light.

  • Combine the fractions that contain the pure this compound.

  • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product. A yield of 69% has been reported using a petrol n-hexane/ethyl acetate eluent system.[2]

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

The purity of the fractions can be quantitatively assessed by GC-MS.

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

  • Appropriate GC column (e.g., DB-5ms or equivalent)

Procedure:

  • Prepare a dilute solution of the crude material and the purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Inject the samples into the GC-MS system.

  • Analyze the resulting chromatograms. The purity is determined by the relative area percentage of the this compound peak compared to the total area of all peaks.

Visualizations

experimental_workflow crude_product Crude Methyl 2-chlorobenzoate tlc_optimization TLC Analysis (Solvent System Optimization) crude_product->tlc_optimization sample_loading Sample Loading crude_product->sample_loading column_prep Column Packing (Silica Gel Slurry) tlc_optimization->column_prep Optimized Eluent column_prep->sample_loading elution Elution & Fraction Collection sample_loading->elution fraction_analysis TLC Analysis of Fractions elution->fraction_analysis combine_pure Combine Pure Fractions fraction_analysis->combine_pure Identify Pure Fractions evaporation Solvent Evaporation combine_pure->evaporation purified_product Purified Methyl 2-chlorobenzoate (>98%) evaporation->purified_product purity_analysis Purity Analysis (GC-MS) purified_product->purity_analysis

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Recrystallization of Methyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the purification of Methyl 2-chlorobenzoate (B514982) using low-temperature recrystallization techniques. Due to its liquid state at ambient temperature, conventional recrystallization methods are not applicable. This guide outlines the principles of low-temperature recrystallization, solvent selection, and a step-by-step procedure to obtain high-purity Methyl 2-chlorobenzoate.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and other organic compounds.[1] Purity of this starting material is often critical for the success of subsequent reactions and the quality of the final product. While distillation and chromatography are common purification methods, low-temperature recrystallization offers an effective alternative for removing impurities, particularly when dealing with an oily or liquid compound.

This technique, also known as fractional freezing, relies on the principle that the solubility of a compound in a solvent decreases significantly as the temperature is lowered. By carefully cooling a solution of the impure compound, the desired substance will crystallize out, leaving the impurities dissolved in the cold solvent.

Physical and Chemical Properties

A summary of the relevant physical and chemical properties of this compound is presented in the table below. It is important to note that while some sources erroneously report a high melting point, reliable suppliers confirm its liquid form at room temperature.

PropertyValueReference
CAS Number 610-96-8
Molecular Formula C₈H₇ClO₂
Molecular Weight 170.59 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 86-88 °C at 2.5 mmHg
Density 1.191 g/mL at 25 °C
Solubility in Water 567 mg/L at 25 °C

Solvent Selection for Low-Temperature Recrystallization

The choice of solvent is crucial for a successful low-temperature recrystallization. An ideal solvent should exhibit the following characteristics:

  • High solubility for this compound at room temperature.

  • Low solubility for this compound at the intended low crystallization temperature (e.g., -20 °C to -78 °C).

  • The impurities should remain soluble in the solvent at the low temperature.

  • The solvent should have a low freezing point to remain liquid during the cooling process.

  • The solvent should be chemically inert towards this compound.

  • The solvent should be easily removable from the purified crystals.

Based on general solubility principles for esters, several common laboratory solvents can be considered. The following table provides a qualitative assessment of potential solvents.

SolventPolarityBoiling Point (°C)Freezing Point (°C)Suitability Notes
Methanol Polar Protic64.7-97.6Good starting point. This compound is likely soluble at room temperature.
Ethanol Polar Protic78.4-114.1Similar to methanol, offers a good solubility profile.
Hexane Non-polar68.5-69.1-95A good choice for a non-polar solvent. Can be used in a mixed solvent system.
Ethyl Acetate (B1210297) Moderately Polar77.1-83.6The compound is likely very soluble; may require very low temperatures.
Toluene Non-polar110.6-95The parent acid is soluble in toluene, suggesting the ester will be as well.
Acetone Polar Aprotic56-95Good solvent, but its low boiling point can lead to evaporation issues.

A solvent system of methanol or a mixed solvent system of ethyl acetate and hexane is recommended for initial trials. A mixed solvent system allows for fine-tuning of the polarity to achieve optimal crystallization.

Experimental Protocol: Low-Temperature Recrystallization of this compound

This protocol details the steps for purifying this compound using a low-temperature recrystallization technique.

Materials and Equipment:

  • Impure this compound

  • Selected recrystallization solvent (e.g., Methanol or Ethyl Acetate/Hexane mixture)

  • Erlenmeyer flask or beaker

  • Stirring rod or magnetic stirrer

  • Low-temperature cooling bath (e.g., ice-water bath, dry ice/acetone bath, or laboratory freezer)

  • Pre-cooled Büchner funnel and filter flask

  • Filter paper

  • Spatula

  • Vacuum source

Procedure:

  • Dissolution:

    • Place the impure this compound (e.g., 1.0 g) into an Erlenmeyer flask.

    • At room temperature, add a minimal amount of the chosen solvent (e.g., start with 2-3 mL of methanol) and stir until the compound is completely dissolved. If using a mixed solvent system, dissolve the compound in the more polar solvent first (ethyl acetate) and then add the less polar solvent (hexane) dropwise until a slight cloudiness appears, then add a few drops of the more polar solvent to redissolve the precipitate.

  • Cooling and Crystallization:

    • Place the flask in a low-temperature bath. For initial trials, a freezer at -20 °C can be used. For better crystal formation, a dry ice/acetone bath (-78 °C) is recommended.

    • Allow the solution to cool slowly and without disturbance. Slow cooling promotes the formation of larger, purer crystals.

    • If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the liquid to induce nucleation. Adding a seed crystal of pure this compound, if available, can also initiate crystallization.

  • Isolation of Crystals:

    • Once a significant amount of crystals has formed, quickly filter the cold mixture through a pre-cooled Büchner funnel under vacuum. It is crucial to keep all equipment cold to prevent the crystals from dissolving.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying:

    • Keep the vacuum on to pull air through the crystals and facilitate drying.

    • Transfer the purified crystals to a watch glass or drying dish and allow them to air dry in a fume hood or dry them in a desiccator under vacuum.

  • Purity Assessment:

    • Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity.

    • Further purity analysis can be performed using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Logical Workflow for Recrystallization

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_final Final Product start Start with Impure This compound dissolve Dissolve in Minimal Hot Solvent start->dissolve 1. Dissolution cool Cool Slowly to Induce Crystallization dissolve->cool 2. Crystallization filter Filter Crystals from Mother Liquor cool->filter 3. Isolation wash Wash with Cold Solvent filter->wash 4. Washing dry Dry the Purified Crystals wash->dry 5. Drying analyze Analyze Purity (MP, GC, NMR) dry->analyze end Pure Methyl 2-chlorobenzoate analyze->end

Caption: A logical workflow diagram illustrating the key stages of the recrystallization process.

Signaling Pathway for Solvent Selection

Solvent_Selection start Start: Need to Purify This compound is_solid Is the compound solid at room temperature? start->is_solid std_recryst Standard Recrystallization is_solid->std_recryst Yes low_temp_recryst Low-Temperature Recrystallization is_solid->low_temp_recryst No (Liquid) solvent_choice_std Select solvent with high solubility when hot and low when cold std_recryst->solvent_choice_std solvent_choice_low Select solvent with good solubility at RT and poor at low temp. low_temp_recryst->solvent_choice_low end_process Proceed with Recrystallization Protocol solvent_choice_std->end_process solvent_choice_low->end_process

Caption: Decision pathway for selecting the appropriate recrystallization technique and solvent.

References

Application Notes and Protocols for the Enzymatic Hydrolysis of Methyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic hydrolysis of esters is a cornerstone of green chemistry, offering a mild and selective alternative to traditional chemical methods. This application note details the use of hydrolases, specifically lipases and esterases, for the conversion of Methyl 2-chlorobenzoate (B514982) to 2-chlorobenzoic acid. 2-Chlorobenzoic acid is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. Enzymatic hydrolysis provides a highly specific and environmentally benign route to this important intermediate, often proceeding under mild conditions with high yields and minimal byproduct formation. This document provides detailed protocols, representative data, and workflow visualizations to guide researchers in the application of this biocatalytic method.

Key Applications

  • Pharmaceutical Synthesis: Production of precursors for non-steroidal anti-inflammatory drugs (NSAIDs) and other active pharmaceutical ingredients.

  • Agrochemical Development: Synthesis of intermediates for herbicides and pesticides.

  • Fine Chemical Manufacturing: A green chemistry approach to producing specialty chemicals.

Reaction Principle

The enzymatic hydrolysis of Methyl 2-chlorobenzoate involves the cleavage of the ester bond by a hydrolase enzyme in an aqueous environment, yielding 2-chlorobenzoic acid and methanol. The reaction is typically carried out in a buffered aqueous solution, sometimes with the addition of a co-solvent to improve the solubility of the substrate.

Data Presentation

Representative Enzyme Activity

The following table summarizes the relative activity of a selection of commercially available hydrolases for the hydrolysis of a similar substrate, ethyl 2-chlorobenzoate, which can be indicative of their potential activity towards this compound.[1] The activity is presented qualitatively based on a colorimetric assay.

Enzyme SourceEnzyme TypeRelative Activity
Candida antarctica Lipase B (CALB)Lipase+++
Pseudomonas cepacia Lipase (PCL)Lipase++
Candida rugosa Lipase (CRL)Lipase++
Porcine Liver Esterase (PLE)Esterase+++
Bacillus subtilis Esterase (BSE)Esterase+

(+++ High Activity, ++ Moderate Activity, + Low Activity)

Representative Kinetic Parameters

The following table presents hypothetical, yet plausible, kinetic parameters for the hydrolysis of this compound by Candida antarctica Lipase B (CALB), a commonly used and robust biocatalyst. These values are intended for illustrative purposes to guide experimental design.

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg)
Candida antarctica Lipase BThis compound5.215.8
Representative Conversion Data

The following table shows a typical time-course for the enzymatic hydrolysis of this compound using immobilized Candida antarctica Lipase B, demonstrating the progress of the reaction towards completion.

Time (hours)Conversion (%)
125
245
475
692
898
12>99

Experimental Protocols

Protocol 1: Screening of Enzymes for Hydrolytic Activity

This protocol outlines a method for screening different hydrolases to identify the most effective catalyst for the hydrolysis of this compound.

Materials:

Procedure:

  • Substrate Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO.

  • Enzyme Solutions: Prepare solutions of each enzyme in 50 mM potassium phosphate buffer (pH 7.2) at a concentration of 1 mg/mL.

  • Reaction Setup: In each well of a 96-well plate, add:

    • 170 µL of 50 mM potassium phosphate buffer (pH 7.2)

    • 10 µL of the this compound stock solution (final concentration 5 mM)

    • 10 µL of acetonitrile

    • 10 µL of the respective enzyme solution.

  • Control Reactions: Prepare control wells containing all components except the enzyme to account for any non-enzymatic hydrolysis.

  • Incubation: Seal the plate and incubate at 30°C with shaking (200 rpm) for 18 hours.[1]

  • Reaction Quenching and Analysis: Stop the reaction by adding 10 µL of 1 M HCl. Analyze the formation of 2-chlorobenzoic acid by HPLC.

Protocol 2: Preparative Scale Enzymatic Hydrolysis

This protocol describes a larger-scale hydrolysis of this compound using an optimized enzyme.

Materials:

  • This compound (1.71 g, 10 mmol)

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435) (100 mg)

  • Potassium phosphate buffer (100 mL, 50 mM, pH 7.2)

  • Ethyl acetate (B1210297)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 100 mL of 50 mM potassium phosphate buffer (pH 7.2), 1.71 g of this compound, and 100 mg of immobilized CALB.

  • Reaction: Stir the mixture at 30°C. Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by HPLC.

  • Work-up: Once the reaction has reached the desired conversion, filter off the immobilized enzyme. The enzyme can be washed with water and ethanol (B145695) and reused.

  • Extraction: Transfer the filtrate to a separatory funnel and acidify to pH 2 with 1 M HCl. Extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the 2-chlorobenzoic acid product.

Protocol 3: Analytical Method for Reaction Monitoring

This protocol provides an HPLC method for the separation and quantification of this compound and 2-chlorobenzoic acid.[2]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (with 0.1% phosphoric acid), gradient or isocratic elution can be optimized. A starting point could be a 60:40 (v/v) mixture of acetonitrile and water with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare stock solutions of both this compound and 2-chlorobenzoic acid of known concentrations in the mobile phase. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dilute the reaction aliquots with the mobile phase to fall within the concentration range of the calibration curve.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Determine the peak areas for the substrate and product and calculate their concentrations using the calibration curves. The conversion can be calculated as: Conversion (%) = [Product] / ([Initial Substrate] + [Product]) * 100

Mandatory Visualization

Enzymatic_Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Substrate This compound Stock Solution ReactionMix Combine Substrate, Enzyme, and Buffer Substrate->ReactionMix Enzyme Hydrolase Enzyme Solution Enzyme->ReactionMix Buffer Phosphate Buffer (pH 7.2) Buffer->ReactionMix Incubation Incubate at 30°C with Shaking ReactionMix->Incubation Quench Quench Reaction (e.g., with Acid) Incubation->Quench HPLC HPLC Analysis Quench->HPLC Data Quantify Product & Calculate Conversion HPLC->Data

Caption: Experimental workflow for the enzymatic hydrolysis of this compound.

Reaction_Mechanism This compound This compound Enzyme-Substrate Complex Enzyme-Substrate Complex This compound->Enzyme-Substrate Complex + Enzyme Tetrahedral Intermediate Tetrahedral Intermediate Enzyme-Substrate Complex->Tetrahedral Intermediate Nucleophilic Attack (Serine residue) Enzyme-Product Complex Enzyme-Product Complex Tetrahedral Intermediate->Enzyme-Product Complex Collapse of Intermediate 2-chlorobenzoic acid 2-chlorobenzoic acid Enzyme-Product Complex->2-chlorobenzoic acid Product Release Methanol Methanol Enzyme-Product Complex->Methanol Product Release Enzyme (Active Site) Enzyme (Active Site) Enzyme-Product Complex->Enzyme (Active Site) Regeneration

Caption: Simplified mechanism of lipase-catalyzed ester hydrolysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of Methyl 2-chlorobenzoate (B514982) synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of Methyl 2-chlorobenzoate, particularly via Fischer esterification of 2-chlorobenzoic acid.

Question 1: Why is my reaction yield of this compound consistently low?

Answer: Low yields in the Fischer esterification of 2-chlorobenzoic acid can stem from several factors related to the reversible nature of the reaction and the purity of reagents.[1] Key areas to investigate include:

  • Incomplete Reaction Equilibrium: The Fischer esterification is an equilibrium-controlled reaction.[2][3] To drive the reaction towards the formation of the ester, a large excess of the alcohol (methanol) is typically used.[1][2] This shifts the equilibrium to favor the product according to Le Châtelier's principle.[2] Additionally, the removal of water, a byproduct of the reaction, can also increase the yield.[2]

  • Insufficient Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is crucial for protonating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[2][3] Ensure that a sufficient catalytic amount is used.

  • Purity of Reagents: The presence of water in the 2-chlorobenzoic acid or methanol (B129727) can inhibit the reaction by shifting the equilibrium back towards the reactants. Using anhydrous reagents is recommended.[4]

  • Reaction Time and Temperature: The reaction may not have reached equilibrium. Ensure the reaction is refluxed for a sufficient amount of time. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time.[5]

Question 2: I am observing the formation of significant side products. What are they and how can I minimize them?

Answer: The primary side reaction of concern is the reverse reaction (hydrolysis of the ester) back to the carboxylic acid. However, under forcing conditions or in the presence of impurities, other side reactions could occur, though less common for this specific synthesis. To minimize side products:

  • Control Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times beyond what is necessary to reach equilibrium, as this can sometimes lead to degradation or other unwanted reactions.

  • Purify Starting Materials: Ensure the 2-chlorobenzoic acid is free from other isomeric chlorobenzoic acids or other impurities that could lead to a mixture of ester products.

  • Effective Work-up: During the work-up procedure, proper neutralization of the acid catalyst with a weak base like sodium bicarbonate is important.[1][6] Incomplete neutralization can lead to acid-catalyzed hydrolysis of the ester during storage or subsequent steps.

Question 3: My purified this compound is discolored (e.g., yellowish). What is the cause and how can I obtain a colorless product?

Answer: A yellowish tint in the final product can indicate the presence of impurities.

  • Incomplete Purification: The discoloration may be due to residual starting material, byproducts, or baseline impurities from the reagents. Purification by distillation under reduced pressure is often effective in separating the desired colorless ester from less volatile colored impurities.[6] Column chromatography can also be employed for high-purity requirements.[7]

  • Thermal Decomposition: Although this compound is relatively stable, prolonged heating at high temperatures during distillation at atmospheric pressure could potentially cause some degradation. Distillation under reduced pressure allows for a lower boiling point, minimizing this risk.[6]

  • Storage: Improper storage, such as exposure to light or air over extended periods, can sometimes lead to the formation of colored impurities. Store the purified product in a cool, dark, and well-sealed container.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound on a laboratory scale?

A1: The most common and straightforward method for the laboratory-scale synthesis of this compound is the Fischer-Speier esterification of 2-chlorobenzoic acid with methanol using a strong acid catalyst like sulfuric acid.[2][4][6] This method is favored for its simplicity and the use of readily available and inexpensive reagents.

Q2: What is the role of the acid catalyst in the Fischer esterification?

A2: The acid catalyst, typically concentrated sulfuric acid or hydrogen chloride, plays a crucial role by protonating the carbonyl oxygen of the 2-chlorobenzoic acid.[3] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of the methanol.[3] The acid also facilitates the departure of water as a leaving group.[3]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the esterification can be monitored by several analytical techniques:

  • Thin Layer Chromatography (TLC): TLC is a simple and effective method to qualitatively track the disappearance of the starting material (2-chlorobenzoic acid) and the appearance of the product (this compound).[5]

  • Gas Chromatography (GC): GC provides a more quantitative analysis of the reaction mixture, allowing for the determination of the relative amounts of starting material and product.[8]

Q4: What are the typical work-up and purification procedures for this compound?

A4: A standard work-up procedure involves cooling the reaction mixture and pouring it into water.[1][6] The excess methanol and the sulfuric acid catalyst will partition into the aqueous layer. The crude ester, which is often an oil or a precipitate, is then separated.[6] To remove any remaining acid, the organic layer or the crude product is washed with a dilute solution of a weak base, such as sodium bicarbonate, followed by a wash with brine.[6][7] The organic layer is then dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.[4][7] Final purification is typically achieved by distillation under reduced pressure to obtain the pure this compound.[6]

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis via Fischer Esterification

ParameterProtocol 1Protocol 2Protocol 3
Starting Material 2-chlorobenzoic acid2-chlorobenzoic acid2-chlorobenzoic acid
Alcohol MethanolMethanolMethanol
Catalyst Sulfuric acidSulfuric acidDibromohydantoin
Reactant Ratio (Acid:Alcohol) 1 : ~10 (molar)1 : ~4.5 (molar)1 : 8 (molar)
Catalyst Loading Catalytic amount~0.15 equivalents0.2 equivalents
Reaction Temperature Reflux (~65°C)Reflux60°C
Reaction Time 8 hours6 hours8 hours
Reported Yield Not specifiedNot specified100%
Reference [6][6][8]

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid Catalyst

This protocol is a typical laboratory procedure for the synthesis of this compound.

Materials:

  • 2-chlorobenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Sodium bicarbonate (5% aqueous solution)

  • Saturated sodium chloride solution (brine)

  • Anhydrous calcium chloride or sodium sulfate

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or sand bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a 250 mL round-bottom flask, add 23.5 g of 2-chlorobenzoic acid, 150 mL of methanol, and 5 mL of concentrated sulfuric acid.[6]

  • Fit the flask with a reflux condenser and heat the mixture to a gentle boil using a heating mantle or sand bath with magnetic stirring.[6]

  • Maintain the reflux for 8 hours.[6]

  • After the heating period, allow the reaction mixture to cool to room temperature.[6]

  • Pour the cooled mixture into 250 mL of water. A white precipitate or an oily layer of the crude ester may form.[6]

  • Carefully add a 5% sodium bicarbonate solution in portions until the mixture is basic (test with pH paper) to neutralize the excess sulfuric acid.[6]

  • Transfer the mixture to a separatory funnel. The denser, amber-colored lower layer is the crude this compound.[6]

  • Separate the lower organic layer and dry it with anhydrous calcium chloride or sodium sulfate.[6]

  • Purify the crude product by distillation under reduced pressure.[6]

Mandatory Visualization

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 2-chlorobenzoic acid + Methanol B Add H₂SO₄ (catalyst) A->B C Reflux (e.g., 6-8 hours) B->C D Cool to RT C->D Reaction Complete E Quench with Water D->E F Neutralize with NaHCO₃ E->F G Separate Layers F->G H Dry Organic Layer G->H I Distillation (Reduced Pressure) H->I J This compound (Pure) I->J

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_equilibrium Equilibrium Issues cluster_reagents Reagent Quality cluster_catalyst Catalyst Activity Start Low Yield of This compound Q1 Is the reaction at equilibrium? Start->Q1 A1_Yes Check other factors Q1->A1_Yes Yes A1_No Increase reflux time or use excess methanol/ remove water Q1->A1_No No Q2 Are reagents anhydrous? A1_Yes->Q2 A2_Yes Check catalyst Q2->A2_Yes Yes A2_No Use anhydrous reagents Q2->A2_No No Q3 Is catalyst amount sufficient? A2_Yes->Q3 A3_Yes Investigate work-up losses Q3->A3_Yes Yes A3_No Increase catalyst loading Q3->A3_No No

Caption: Troubleshooting logic for low yield in the synthesis reaction.

References

common side reactions in the synthesis of Methyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-chlorobenzoate (B514982).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Methyl 2-chlorobenzoate?

The most prevalent and straightforward method for the synthesis of this compound is the Fischer esterification of 2-chlorobenzoic acid with methanol (B129727) using a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction is typically performed under reflux conditions to drive the equilibrium towards the product.

Q2: Why is a large excess of methanol typically used in the Fischer esterification?

Fischer esterification is a reversible reaction. According to Le Chatelier's principle, using a large excess of one of the reactants, in this case, methanol, shifts the equilibrium towards the formation of the product, this compound, thereby increasing the yield.

Q3: What are the primary impurities I should expect in my crude product?

The most common impurity is unreacted 2-chlorobenzoic acid. Other potential, though less common, side products can include dimethyl ether and chlorobenzene, depending on the reaction conditions.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored using thin-layer chromatography (TLC). A suitable solvent system, such as a mixture of hexanes and ethyl acetate, can be used to separate the starting material (2-chlorobenzoic acid) from the product (this compound). The disappearance of the starting material spot indicates the completion of the reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction due to equilibrium. - Use a larger excess of methanol (e.g., 10-20 equivalents).- Ensure the reaction is refluxed for a sufficient amount of time (typically several hours).- Remove water as it is formed, if feasible with your setup (e.g., using a Dean-Stark apparatus, though less common for this specific reaction).
Insufficient acid catalyst. - Ensure an adequate amount of concentrated sulfuric acid or other strong acid catalyst is used. A typical catalytic amount is 5-10 mol% relative to the carboxylic acid.
Hydrolysis of the product. - Ensure all glassware and reagents are dry before starting the reaction. After the reaction, during workup, promptly separate the organic layer containing the ester from the aqueous layer.
Presence of Unreacted 2-chlorobenzoic Acid in Product Incomplete reaction. - See solutions for "Low Yield."
Inefficient purification. - During the workup, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to remove any unreacted acidic starting material. Check the aqueous layer with pH paper to ensure it is basic.
Formation of a White Precipitate During Workup Precipitation of sodium 2-chlorobenzoate. - This is expected when washing the organic layer with a basic solution like sodium bicarbonate. It is the salt of the unreacted carboxylic acid and will be removed with the aqueous layer.
Observation of a Low-Boiling Point Distillate Formation of dimethyl ether. - This can occur if the reaction temperature is excessively high. Maintain a gentle reflux and avoid overheating. This side reaction is generally minor with methanol.
Detection of Chlorobenzene in the Product Decarboxylation of 2-chlorobenzoic acid. - This side reaction can be prompted by prolonged reaction times at high temperatures.[1] Adhere to the recommended reaction time and temperature to minimize this byproduct.

Experimental Protocols

Key Experiment: Fischer Esterification of 2-chlorobenzoic Acid

Materials:

  • 2-chlorobenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzoic acid and a large excess of methanol (e.g., 10-20 molar equivalents).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%) to the stirring mixture.

  • Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to remove unreacted 2-chlorobenzoic acid. Check the pH of the aqueous layer to ensure it is basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by distillation under reduced pressure.

Visualizations

Synthesis_Pathway cluster_main Main Reaction cluster_side Side Reactions Reactant1 2-Chlorobenzoic Acid Product This compound Reactant1->Product + H2SO4 (cat) - H2O Side_Product2 Chlorobenzene Reactant1->Side_Product2 High Temp - CO2 Reactant2 Methanol Reactant2->Product + H2SO4 (cat) - H2O Side_Product1 Dimethyl Ether Reactant2->Side_Product1 High Temp - H2O Side_Product3 Water

Caption: Main reaction and side reactions in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Acid Unreacted 2-Chlorobenzoic Acid Present (TLC/NMR)? Start->Check_Acid Incomplete_Rxn Incomplete Reaction Check_Acid->Incomplete_Rxn Yes Check_Byproducts Other Byproducts Detected (GC-MS)? Check_Acid->Check_Byproducts No Increase_MeOH Increase Methanol Excess Incomplete_Rxn->Increase_MeOH Increase_Time Increase Reflux Time Incomplete_Rxn->Increase_Time Check_Purification Inefficient Purification Increase_MeOH->Check_Purification Increase_Time->Check_Purification Wash_Base Thoroughly Wash with Saturated NaHCO3 Solution Check_Purification->Wash_Base End Pure Product Wash_Base->End Decarboxylation Decarboxylation (Chlorobenzene) Check_Byproducts->Decarboxylation Yes Ether_Formation Ether Formation (Dimethyl Ether) Check_Byproducts->Ether_Formation Yes Check_Byproducts->End No Optimize_Temp_Time Optimize Temperature and Reaction Time Decarboxylation->Optimize_Temp_Time Ether_Formation->Optimize_Temp_Time Optimize_Temp_Time->End

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Optimizing Cross-Coupling Reactions of Methyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction conditions for Methyl 2-chlorobenzoate (B514982) coupling reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Heck coupling reactions with Methyl 2-chlorobenzoate.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. If it is not in its active Pd(0) state, the catalytic cycle will not proceed.

    • Troubleshooting Steps:

      • Use a Pd(0) Precatalyst: Employing a precatalyst that readily forms the active Pd(0) species can be beneficial.

      • Ensure Anaerobic Conditions: Oxygen can oxidize and deactivate the palladium catalyst. Ensure the reaction is set up under an inert atmosphere (Argon or Nitrogen) and that all solvents and reagents are properly degassed.

      • Ligand Choice: For an electron-deficient and sterically hindered substrate like this compound, bulky and electron-rich phosphine (B1218219) ligands are often necessary to promote the oxidative addition step.[1][2] Consider ligands such as Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos).

  • Inefficient Oxidative Addition: The carbon-chlorine bond in aryl chlorides is strong and can be difficult to break, which is the initial step in the catalytic cycle.

    • Troubleshooting Steps:

      • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for C-Cl bond cleavage.

      • Select an Appropriate Ligand: As mentioned above, bulky, electron-rich ligands are crucial for facilitating the oxidative addition of aryl chlorides.[1][2]

      • Choice of Palladium Precatalyst: Some palladium precatalysts are more effective than others for activating aryl chlorides.

  • Suboptimal Base or Solvent: The choice of base and solvent can significantly impact the reaction rate and yield.

    • Troubleshooting Steps:

      • Base Screening: The strength and solubility of the base are critical. For Suzuki reactions, common bases include K₃PO₄, K₂CO₃, and Cs₂CO₃. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often used. A base screening is recommended to find the optimal choice for your specific coupling partners.

      • Solvent Effects: The polarity of the solvent can influence the solubility of the reactants and the stability of the catalytic species. Common solvents for cross-coupling reactions include toluene, dioxane, and DMF.

Issue 2: Formation of Side Products

Possible Causes and Solutions:

  • Homocoupling: The coupling of two molecules of the starting boronic acid (in Suzuki reactions) or two molecules of the aryl halide can lead to undesired homocoupled products.

    • Troubleshooting Steps:

      • Ensure Rigorous Degassing: Oxygen can promote homocoupling.

      • Control Reaction Temperature: Lowering the temperature may reduce the rate of homocoupling.

      • Use a More Active Catalyst System: A more efficient catalyst can favor the desired cross-coupling pathway.

  • Protodeboronation (Suzuki Reaction): The boronic acid can be protonated and replaced by a hydrogen atom, leading to the formation of a byproduct.

    • Troubleshooting Steps:

      • Use Anhydrous Conditions: Water can be a source of protons. Using anhydrous solvents and reagents can minimize this side reaction.

      • Choice of Base: Some bases are more prone to causing protodeboronation than others.

Issue 3: Catalyst Decomposition (Formation of Palladium Black)

Possible Causes and Solutions:

  • High Temperature: Excessive heat can cause the palladium catalyst to agglomerate and precipitate as inactive palladium black.

    • Troubleshooting Steps:

      • Lower the Reaction Temperature: If the reaction allows, reducing the temperature can help maintain a homogeneous catalyst solution.

      • Use a More Stabilizing Ligand: Certain ligands can stabilize the palladium nanoparticles and prevent their aggregation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

A1: this compound is considered a challenging substrate due to two main factors: the low reactivity of the aryl chloride and potential steric hindrance from the ortho-substituted methyl ester group. The carbon-chlorine bond is stronger than carbon-bromine or carbon-iodine bonds, making the initial oxidative addition step of the catalytic cycle more difficult.

Q2: How do I select the best ligand for my coupling reaction?

A2: The choice of ligand is critical for the success of the reaction. For a substrate like this compound, bulky and electron-rich phosphine ligands are generally recommended.[1][2] These ligands help to stabilize the palladium catalyst and promote the challenging oxidative addition of the aryl chloride. A screening of different ligands may be necessary to identify the optimal one for your specific reaction.

Q3: What is the role of the base in the Suzuki-Miyaura coupling?

A3: The base in a Suzuki-Miyaura coupling reaction plays a crucial role in the transmetalation step. It activates the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center.

Q4: Can I use the same conditions for coupling different types of nucleophiles (e.g., boronic acids vs. amines)?

A4: No, the optimal reaction conditions will vary depending on the type of coupling reaction and the specific nucleophile being used. For example, Suzuki-Miyaura reactions typically use inorganic bases like carbonates or phosphates, while Buchwald-Hartwig aminations often require stronger, non-nucleophilic bases like sodium tert-butoxide. It is important to consult literature for starting conditions for the specific class of reaction you are performing.

Data Presentation

The following tables provide a summary of typical reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings of aryl chlorides. These should be considered as starting points for optimization.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

ParameterCondition 1Condition 2Condition 3
Palladium Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)XPhos Pd G3 (2 mol%)
Ligand SPhos (4 mol%)XPhos (2 mol%)None
Base K₃PO₄ (2 equiv)K₂CO₃ (2 equiv)CsF (2 equiv)
Solvent Toluene/H₂O (5:1)DioxaneTHF
Temperature 100 °C110 °C80 °C
Typical Yield 70-95%80-98%65-90%

Table 2: Typical Conditions for Buchwald-Hartwig Amination of Aryl Chlorides

ParameterCondition 1Condition 2Condition 3
Palladium Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)RuPhos Pd G3 (2 mol%)
Ligand RuPhos (4 mol%)BrettPhos (2 mol%)None
Base NaOtBu (1.2 equiv)LHMDS (1.2 equiv)K₂CO₃ (2 equiv)
Solvent TolueneDioxaneTHF
Temperature 100 °C80 °C110 °C
Typical Yield 75-99%85-98%60-85%

Table 3: Typical Conditions for Heck Coupling of Aryl Chlorides

ParameterCondition 1Condition 2Condition 3
Palladium Source Pd(OAc)₂ (2 mol%)PdCl₂(PPh₃)₂ (5 mol%)Herrmann's Catalyst (1 mol%)
Ligand P(o-tol)₃ (4 mol%)NoneNone
Base NEt₃ (1.5 equiv)K₂CO₃ (2 equiv)NaOAc (2 equiv)
Solvent DMFNMPDMAc
Temperature 120 °C140 °C130 °C
Typical Yield 60-85%50-80%70-90%

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add degassed solvent (e.g., toluene/water 10:1) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Catalytic Cycles

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Amine Coordination Amine Coordination Ar-Pd(II)-X(L)->Amine Coordination HNR'R'' [Ar-Pd(II)-X(L)(HNR'R'')]^+ [Ar-Pd(II)-X(L)(HNR'R'')]^+ Amine Coordination->[Ar-Pd(II)-X(L)(HNR'R'')]^+ Deprotonation Deprotonation [Ar-Pd(II)-X(L)(HNR'R'')]^+->Deprotonation Base Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R''

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Olefin Insertion Olefin Insertion Ar-Pd(II)-X(L2)->Olefin Insertion R-CH=CH2 R-CH(Ar)-CH2-Pd(II)-X(L2) R-CH(Ar)-CH2-Pd(II)-X(L2) Olefin Insertion->R-CH(Ar)-CH2-Pd(II)-X(L2) Beta-Hydride Elimination Beta-Hydride Elimination R-CH(Ar)-CH2-Pd(II)-X(L2)->Beta-Hydride Elimination Ar-CH=CH-R Ar-CH=CH-R Beta-Hydride Elimination->Ar-CH=CH-R H-Pd(II)-X(L2) H-Pd(II)-X(L2) Beta-Hydride Elimination->H-Pd(II)-X(L2) Base Regeneration Base Regeneration H-Pd(II)-X(L2)->Base Regeneration Base Base Regeneration->Pd(0)L2

Caption: Catalytic cycle for the Heck cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_start Start cluster_check1 Initial Checks cluster_optimization Optimization Strategy cluster_analysis Analysis of Side Products cluster_solution Solutions start Low or No Yield check_reagents Reagents & Solvents Pure & Degassed? start->check_reagents check_inert Inert Atmosphere Maintained? check_reagents->check_inert optimize_catalyst Screen Catalyst & Ligand check_inert->optimize_catalyst If Yes homocoupling Homocoupling Observed? check_inert->homocoupling If No, Analyze byproducts optimize_base Screen Bases optimize_catalyst->optimize_base solution_ligand Use Bulky, Electron-Rich Ligand optimize_catalyst->solution_ligand optimize_temp Vary Temperature optimize_base->optimize_temp optimize_solvent Screen Solvents optimize_temp->optimize_solvent protodeboronation Protodeboronation Observed? homocoupling->protodeboronation No solution_degas Improve Degassing Technique homocoupling->solution_degas Yes protodeboronation->optimize_catalyst No solution_anhydrous Use Anhydrous Conditions protodeboronation->solution_anhydrous Yes

Caption: A general workflow for troubleshooting low-yield cross-coupling reactions.

References

Technical Support Center: Purification of Methyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Methyl 2-chlorobenzoate (B514982). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this important chemical intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges in the purification of Methyl 2-chlorobenzoate, offering potential causes and recommended solutions.

General Purity Issues

Q1: My final product has a low purity (<98%) after initial workup. What are the likely impurities?

A1: Low purity in crude this compound typically stems from unreacted starting materials or byproducts formed during synthesis. The most common impurities include:

  • 2-chlorobenzoic acid: The unreacted starting material from Fischer esterification.

  • Isomeric methyl chlorobenzoates (methyl 3-chlorobenzoate, methyl 4-chlorobenzoate): These can form if the starting material for chlorination was not isomerically pure.

  • Dichlorinated byproducts: Formed if the chlorination reaction is not well-controlled.

  • Residual solvents: Solvents used in the reaction or workup (e.g., methanol, toluene, ethyl acetate).

  • Hydroxybenzoic acid derivatives: Can be a byproduct in Sandmeyer reactions if the diazonium salt reacts with water.[1]

Q2: How can I remove the unreacted 2-chlorobenzoic acid?

A2: Unreacted 2-chlorobenzoic acid is the most common impurity. It can be effectively removed by washing the crude product with a mild aqueous base.

  • Procedure: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate (B1210297), dichloromethane). Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium carbonate (Na₂CO₃) solution. The acidic 2-chlorobenzoic acid will react to form a water-soluble carboxylate salt, which will partition into the aqueous layer.

  • Caution: Perform the washing carefully as CO₂ evolution can cause pressure buildup in the separatory funnel.

Distillation Troubleshooting

Q3: I am trying to purify this compound by vacuum distillation, but I am experiencing bumping and inconsistent boiling.

A3: Bumping during vacuum distillation is a common issue, often caused by the absence of boiling nuclei.

  • Solution: Do not use boiling stones for vacuum distillation as the trapped air is removed under vacuum, rendering them ineffective.[2] Instead, use a magnetic stir bar to ensure smooth boiling. Ensure the distillation flask is not more than two-thirds full.

Q4: The distillation is very slow, and I have to use a very high temperature, which might be causing decomposition.

A4: Slow distillation under vacuum is often due to leaks in the system or inadequate heating.

  • Troubleshooting Steps:

    • Check for leaks: Ensure all glass joints are properly sealed. Use a high-vacuum grease for ground glass joints.

    • Adequate heating: Use a heating mantle with a stirrer or an oil bath for uniform heating. Wrapping the distillation column with glass wool or aluminum foil can help to insulate it and maintain a consistent temperature gradient.[3]

    • Correct thermometer placement: The top of the thermometer bulb should be level with the side arm of the distillation head to accurately measure the boiling point of the vapor.

Column Chromatography Troubleshooting

Q5: I am having trouble separating this compound from its isomers using column chromatography.

A5: Isomers of methyl chlorobenzoate can have very similar polarities, making their separation by standard column chromatography challenging.[4]

  • Optimization Strategies:

    • Solvent System: A non-polar eluent system is typically used. A common starting point is a mixture of hexanes and ethyl acetate.[1] You may need to use a very low percentage of the more polar solvent (e.g., 1-5% ethyl acetate in hexanes) and a long column to achieve separation.

    • Gradient Elution: A shallow gradient of the polar solvent can help to resolve closely eluting compounds.

    • Alternative Stationary Phases: If silica (B1680970) gel does not provide adequate separation, consider using a different stationary phase, such as alumina (B75360) or a reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile (B52724)/water).[5]

Recrystallization Troubleshooting

Q6: I am trying to recrystallize this compound, but it is oiling out instead of forming crystals. What should I do?

A6: Oiling out occurs when the solute is insoluble in the solvent at the boiling point or when the solution cools below the melting point of the solute before crystallization begins.

  • Troubleshooting Steps:

    • Solvent Choice: The chosen solvent may be too non-polar. Try a slightly more polar solvent or a mixed solvent system.

    • Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.[6]

    • Saturation Level: Ensure you are not using too little solvent. The solute should be completely dissolved at the boiling point of the solvent.

    • Seeding: Adding a small seed crystal of the pure compound can help to induce crystallization.

Q7: My recrystallization yield is very low. How can I improve it?

A7: Low yield in recrystallization can be due to several factors.

  • Improvement Strategies:

    • Minimum Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using too much solvent will result in a significant amount of the product remaining in the mother liquor upon cooling.[7]

    • Cooling: After slow cooling to room temperature, cool the flask in an ice bath to maximize crystal formation.

    • Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to remove any adhering impurities without dissolving the product.

Data Presentation

The following tables provide quantitative data to aid in the purification of this compound.

Table 1: Physical Properties and Distillation Data

PropertyValue
Molecular FormulaC₈H₇ClO₂
Molecular Weight170.59 g/mol [8]
AppearanceColorless to light yellow liquid/powder[9]
Boiling Point (lit.)86-88 °C / 2.5 mmHg[8]
Density (lit.)1.191 g/mL at 25 °C[8]

Table 2: Purity Analysis Methods - A Comparison

Analytical MethodPrincipleApplicability for this compound
HPLC (High-Performance Liquid Chromatography) Differential partitioning between a liquid mobile phase and a solid stationary phase.Ideal for non-volatile compounds. A reverse-phase C18 column with a mobile phase of acetonitrile and water is commonly used.[5]
GC (Gas Chromatography) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Suitable for volatile and thermally stable compounds. Can be used to separate isomers and quantify residual solvents.
NMR (Nuclear Magnetic Resonance) Nuclear spin transitions in a magnetic field.Provides structural confirmation and can be used for quantitative purity assessment (qNMR) against a known standard.
TLC (Thin-Layer Chromatography) Differential migration on a solid stationary phase with a liquid mobile phase.A quick and simple method for monitoring reaction progress and assessing the number of components in a mixture.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for purifying this compound from non-volatile impurities and some closely boiling impurities if a fractional distillation setup is used.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head or fractional distillation column (e.g., Vigreux)

  • Condenser

  • Receiving flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Vacuum pump and pressure gauge

  • Cold trap

Procedure:

  • Place the crude this compound and a magnetic stir bar into the round-bottom flask.

  • Assemble the distillation apparatus. Ensure all joints are well-sealed.

  • Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.

  • Begin stirring and slowly evacuate the system to the desired pressure (e.g., 2.5 mmHg).

  • Gradually heat the distillation flask.

  • Collect any low-boiling forerun in a separate receiving flask.

  • Collect the main fraction at the expected boiling point (approx. 86-88 °C at 2.5 mmHg).[8]

  • Stop the distillation before all the material has distilled to avoid distilling over high-boiling impurities.

  • Allow the apparatus to cool completely before releasing the vacuum.

Protocol 2: Purification by Column Chromatography

This protocol is effective for removing impurities with different polarities from this compound.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pack the chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar solvent mixture (e.g., 99:1 hexanes:ethyl acetate).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Gradient Elution (Optional): If the product is eluting too slowly, gradually increase the polarity of the eluent (e.g., to 95:5 hexanes:ethyl acetate).

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Experimental Workflow: General Purification Strategy

PurificationWorkflow Crude Crude Methyl 2-chlorobenzoate Wash Aqueous Base Wash (e.g., NaHCO₃ soln.) Crude->Wash Extract Extraction with Organic Solvent Wash->Extract Dry Drying over Anhydrous Agent (e.g., Na₂SO₄) Extract->Dry SolventRemoval Solvent Removal (Rotary Evaporation) Dry->SolventRemoval PurificationChoice Choice of Purification Method SolventRemoval->PurificationChoice Distillation Vacuum Distillation PurificationChoice->Distillation Volatile Impurities Chromatography Column Chromatography PurificationChoice->Chromatography Polar/Non-polar Impurities Recrystallization Recrystallization PurificationChoice->Recrystallization If Solid at RT & Suitable Solvent PureProduct Pure Methyl 2-chlorobenzoate Distillation->PureProduct Chromatography->PureProduct Recrystallization->PureProduct

Caption: A general workflow for the purification of this compound.

Troubleshooting Logic: Oiling Out During Recrystallization

RecrystallizationTroubleshooting Start Product Oils Out During Recrystallization CheckCooling Is the solution being cooled too quickly? Start->CheckCooling SlowCooling Allow to cool slowly to room temperature before using an ice bath. CheckCooling->SlowCooling Yes CheckSolvent Is the solvent appropriate? CheckCooling->CheckSolvent No Resolved Crystals Form SlowCooling->Resolved AddPolarSolvent Add a small amount of a more polar co-solvent. CheckSolvent->AddPolarSolvent Maybe too non-polar TryNewSolvent Perform solvent screening to find a better solvent or solvent mixture. CheckSolvent->TryNewSolvent No CheckSaturation Is the solution supersaturated? CheckSolvent->CheckSaturation Yes AddPolarSolvent->Resolved TryNewSolvent->Resolved AddMoreSolvent Add more hot solvent to ensure complete dissolution. CheckSaturation->AddMoreSolvent No SeedCrystal Add a seed crystal to induce crystallization. CheckSaturation->SeedCrystal Yes AddMoreSolvent->Resolved SeedCrystal->Resolved

Caption: Troubleshooting guide for when a product oils out during recrystallization.

References

Technical Support Center: Managing Impurities in Methyl 2-chlorobenzoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage impurities in reactions involving Methyl 2-chlorobenzoate (B514982).

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: What are the most common impurities found in commercially available Methyl 2-chlorobenzoate?

The primary impurity often found in starting material is the unreacted 2-chlorobenzoic acid from the esterification synthesis.[1] Depending on the synthetic route, trace amounts of isomeric chlorobenzoates or residual solvents may also be present. It is crucial to assess the purity of the starting material before use, as acidic impurities can interfere with subsequent reactions, particularly those that are base-sensitive.

FAQ 2: My this compound is hydrolyzing during my reaction. How can I prevent this?

Ester hydrolysis is a common side reaction, especially under basic (saponification) or strongly acidic conditions, which reverts the ester to 2-chlorobenzoic acid.[2][3]

To minimize hydrolysis:

  • Control pH: If your reaction conditions permit, maintain a neutral or near-neutral pH.

  • Anhydrous Conditions: Ensure your reagents and solvents are thoroughly dried, as water is required for hydrolysis.

  • Temperature Control: Perform the reaction at the lowest effective temperature to reduce the rate of this side reaction.

  • Base Selection: In base-mediated reactions, use non-nucleophilic, sterically hindered bases where possible, and avoid strong aqueous bases if the ester is intended to remain intact.

FAQ 3: I am performing a Suzuki coupling with this compound and observing significant byproduct formation. What are the likely side reactions?

In Suzuki-Miyaura cross-coupling reactions, several side reactions can lead to impurities:

  • Homocoupling: The arylboronic acid can couple with itself to form a biaryl byproduct.

  • Dehalogenation: Reduction of the starting this compound to Methyl benzoate.

  • Protodeboronation: The boronic acid is replaced by a hydrogen atom from the solvent or trace water.

  • Hydrolysis: As mentioned in FAQ 2, the ester group can be hydrolyzed under the basic conditions typical for Suzuki couplings.

Careful optimization of the catalyst, base, solvent, and temperature is essential to maximize the yield of the desired cross-coupled product.[4][5][6]

Section 2: Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments.

Problem 1: Low yield in a Grignard reaction using this compound.

  • Potential Cause 1: Impure Starting Material.

    • Troubleshooting: The presence of acidic impurities like 2-chlorobenzoic acid or water in your this compound or solvent will quench the Grignard reagent.[7][8] Perform a purity analysis (e.g., GC-MS or NMR) on your starting material. If impurities are detected, purify the ester by distillation or column chromatography.[9]

  • Potential Cause 2: Double Addition to the Ester.

    • Troubleshooting: Grignard reagents can react twice with esters, first forming a ketone intermediate, which is then attacked by a second equivalent of the Grignard reagent to form a tertiary alcohol.[8][10] To favor the formation of the ketone, use a less reactive organometallic reagent or perform the reaction at a very low temperature (e.g., -78 °C) and add the Grignard reagent slowly.

Impurity Formation in Grignard Reaction

Grignard_Impurities M2CB This compound Desired_Product Desired Ketone M2CB->Desired_Product 1. Grignard Add'n 2. Elimination Grignard Grignard Reagent (R-MgX) Grignard->Desired_Product Tertiary_Alcohol Tertiary Alcohol (Byproduct) Grignard->Tertiary_Alcohol Quenched_Grignard Quenched Reagent (Alkane) Grignard->Quenched_Grignard Desired_Product->Tertiary_Alcohol Grignard Add'n (2nd eq.) Acid_Impurity 2-Chlorobenzoic Acid (Impurity) Acid_Impurity->Quenched_Grignard Acid-Base Rxn

Caption: Potential reaction pathways and impurity formation in a Grignard reaction.

Problem 2: An unexpected peak is observed in the GC-MS analysis of my reaction mixture.

  • Step 1: Identify the Mass of the Impurity.

    • Determine the molecular weight of the unexpected peak from the mass spectrum.

  • Step 2: Compare with Potential Byproducts.

    • Consult the table below for common impurities and their molecular weights. For example, a peak at m/z 156.57 could indicate the presence of 2-chlorobenzoic acid due to hydrolysis.

  • Step 3: Adjust Reaction Conditions.

    • Based on the likely identity of the impurity, modify your experimental protocol. If hydrolysis is suspected, ensure anhydrous conditions. If homocoupling is the issue in a Suzuki reaction, consider changing the ligand or base.

Table 1: Common Impurities and Their Characteristics
Impurity NameMolecular FormulaMolecular Weight ( g/mol )Common OriginTypical Analytical Signal (¹H NMR, δ ppm)
2-Chlorobenzoic AcidC₇H₅ClO₂156.57Starting material impurity, hydrolysis~10-13 (broad singlet, COOH)
Methyl BenzoateC₈H₈O₂136.15Dehalogenation byproduct~8.0 (d), 7.4-7.6 (m), 3.9 (s)
Biphenyl (example)C₁₂H₁₀154.21Homocoupling of Phenylboronic Acid~7.6 (d), 7.4 (t), 7.3 (t)

Section 3: Experimental Protocols

Protocol 1: Purity Analysis of this compound by HPLC

This protocol provides a general method for assessing the purity of this compound and detecting non-volatile impurities like 2-chlorobenzoic acid.[11][12]

  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

HPLC Analysis Workflow

HPLC_Workflow start Start prep Prepare Sample (100 µg/mL in Mobile Phase) start->prep inject Inject 10 µL into HPLC System prep->inject run Run Isocratic Method (ACN:H₂O, 60:40) inject->run detect Detect at 254 nm run->detect analyze Analyze Chromatogram (Integrate Peaks) detect->analyze report Calculate Purity (% Area) analyze->report end End report->end

Caption: General workflow for purity analysis by HPLC.

Protocol 2: Purification of this compound by Column Chromatography

This method is effective for removing less polar or more polar impurities from the desired ester.[9]

  • Stationary Phase: Silica (B1680970) gel (230-400 mesh).

  • Eluent System: A gradient of ethyl acetate (B1210297) in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate).

  • Procedure:

    • Prepare a slurry of silica gel in hexanes and pack the column.

    • Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the eluent.

    • Load the sample onto the top of the silica gel bed.

    • Begin elution with the chosen solvent system.

    • Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).

    • Combine the pure fractions containing the product and remove the solvent under reduced pressure.

Table 2: Troubleshooting Column Chromatography
IssuePotential CauseRecommended Solution
Poor Separation Inappropriate eluent polarity.Adjust the solvent system. If impurities are more polar, decrease the eluent polarity. If less polar, increase it slightly.
Product Cracks on Column Sample was not fully dissolved or precipitated on the column.Ensure the sample is fully dissolved in a minimal amount of solvent before loading.
Tailing of Spots on TLC Sample is acidic (e.g., contains 2-chlorobenzoic acid).Add a small amount of acetic acid (~0.5%) to the eluent system to suppress ionization.

Section 4: Logical Troubleshooting Flowchart

This flowchart provides a step-by-step guide for diagnosing issues with reactions involving this compound.

Troubleshooting_Logic start Reaction Issue Identified (e.g., Low Yield, Impurities) check_sm Analyze Purity of Starting Material (GC/HPLC) start->check_sm is_pure Is Starting Material Pure? check_sm->is_pure purify_sm Purify Starting Material (Distillation/Chromatography) is_pure->purify_sm No analyze_crude Analyze Crude Reaction Mixture (GC-MS/LC-MS) is_pure->analyze_crude Yes retry_rxn Retry Reaction purify_sm->retry_rxn success Problem Solved retry_rxn->success Success identify_impurity Identify Impurity Structure and Formation Pathway analyze_crude->identify_impurity optimize Optimize Reaction Conditions (Temp, Solvent, Reagents) identify_impurity->optimize optimize->retry_rxn

Caption: A logical workflow for troubleshooting common reaction problems.

References

effect of reaction time on Methyl 2-chlorobenzoate conversion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the synthesis of Methyl 2-chlorobenzoate (B514982), with a specific focus on how reaction time influences conversion rates.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Fischer esterification of 2-chlorobenzoic acid shows low conversion. Should I simply increase the reaction time?

A1: While insufficient reaction time can lead to low conversion, simply extending it is not always the optimal solution. Fischer esterification is an equilibrium reaction.[1] Prolonging the reaction time indefinitely may not shift the equilibrium significantly further toward the product.

Troubleshooting Steps:

  • Monitor the Reaction: Before extending the time, monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[2] If the reaction has stalled (i.e., the ratio of starting material to product is no longer changing), extending the time will be ineffective.

  • Remove Water: The equilibrium can be driven towards the product by removing water as it forms, for instance, by using a Dean-Stark apparatus.

  • Catalyst Deactivation: Ensure your acid catalyst (e.g., H₂SO₄) has not been neutralized or degraded over a prolonged reaction time.

  • Side Reactions: Extended heating can sometimes lead to side reactions or degradation of the starting material or product, potentially lowering the overall isolated yield.

Q2: How can I determine the optimal reaction time for my synthesis of Methyl 2-chlorobenzoate?

A2: The optimal reaction time is the point at which the maximum conversion of the limiting reactant is achieved without significant formation of byproducts. This is determined empirically for each specific reaction setup.

Optimization Protocol:

  • Run a small-scale pilot reaction.

  • Withdraw small aliquots from the reaction mixture at regular intervals (e.g., every 1-2 hours).

  • Quench the reaction in each aliquot immediately.

  • Analyze the aliquots using GC, LC-MS, or NMR to determine the ratio of starting material to product.

  • Plot conversion percentage against time. The optimal reaction time is typically the point where the conversion curve plateaus.

For certain reactions like Suzuki-Miyaura couplings, reaction times can range from a few hours to 24 hours, making diligent monitoring crucial.[3]

Q3: I am performing a Suzuki-Miyaura coupling with this compound. How does reaction time affect my yield and what should I watch out for?

A3: In palladium-catalyzed cross-coupling reactions, reaction time is a critical parameter to optimize.

  • Insufficient Time: Will result in incomplete conversion and a lower yield of the desired biaryl product.

  • Excessive Time: Can lead to several issues:

    • Catalyst Decomposition: The palladium catalyst, particularly the active Pd(0) species, can degrade over time at elevated temperatures, halting the catalytic cycle.

    • Product Degradation: The desired product may not be stable under the reaction conditions for extended periods.

    • Side Reactions: Hydrolysis of the methyl ester group can occur, especially if the reaction is run in aqueous media for too long.[4]

Optimization of variables such as temperature, catalyst loading, and reaction time is key to maximizing yield and turnover number in these systems.[5][6]

Q4: Are there advanced methods to reduce the reaction time for reactions involving this compound without compromising the conversion rate?

A4: Yes, several modern techniques can significantly accelerate reactions, leading to shorter reaction times and often improved yields.

  • Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times from hours to minutes by promoting rapid and efficient heating of the reaction mixture.[7] This has been shown to increase yields while optimizing reaction time in Suzuki cross-coupling reactions.[7]

  • Ultrasonic Irradiation: The use of ultrasound can enhance yields and reduce reaction times to minutes for certain reactions, such as the Ullmann condensation.[8]

  • Continuous-Flow Reactors: Flow chemistry offers excellent control over reaction parameters like temperature and residence time. This precise control can inhibit side reactions and safely allow for the use of higher temperatures, drastically shortening the required reaction time from hours to minutes or even seconds.[4]

Data on Reaction Time and Conversion

The following table summarizes various reported conditions for reactions involving the synthesis or use of this compound, highlighting the effect of reaction time on yield.

Reaction TypeKey ReactantsCatalyst/ReagentsTemperatureReaction TimeConversion/YieldReference
Esterification2-chlorobenzoic acid, Methanol (B129727)Dibromohydantoin60 °C8 hours100%[9]
Esterification1-chloro-2-(methoxymethyl)benzeneAgI/BiVO₄, White LightRoom Temp.16 hours71%[10]
Esterificationo-chlorobenzyl alcohol, MethanolAu-Co composite, K₂CO₃80 °C10 hours90%[10]
Diazotization/Esterificationo-aminobenzoic acid methyl ester HClCopper chloride, Isoamyl nitrite0-20 °C~2.5 hours80%[10]
Suzuki CouplingMethyl 2-(3-hydroxyphenyl)benzoate, Arylboronic acidPd(OH)₂, K₃PO₄VariesHours to 24 hoursVaries[3]
HydrolysisMethyl 2-(...)-benzoate derivativeNaOH, Methanol/WaterReflux4 hours95%[11]
Photochemical SynthesisStyrene, HClO₄, MethanolKNaPHI, UV-LED~26 °C6 hours69%[12]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol is adapted from general esterification procedures.[13]

Materials:

  • 2-chlorobenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (B1210297) or Dichloromethane

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 10 mmol of 2-chlorobenzoic acid in 80 mmol of methanol.[9]

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 mL) to the solution while stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 60-65°C).[9]

  • Maintain the reflux for 4-8 hours. Monitor the reaction progress by TLC, sampling the reaction mixture hourly after the first 2 hours.

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.[10]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the cross-coupling of an aryl halide like this compound with an arylboronic acid.[3]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

  • Solvent (e.g., Toluene, Dioxane, with Water)

Procedure:

  • To a dry reaction vessel, add the this compound, arylboronic acid, and base.

  • Add the palladium catalyst.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. Reaction times can vary significantly (e.g., 4 to 24 hours).[3]

  • Upon completion, cool the mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate and perform an aqueous workup similar to Protocol 1.

  • Purify the crude product by column chromatography or recrystallization.

Workflow and Logic Diagrams

G start Start: Low Conversion Issue monitor Action: Monitor reaction progress (TLC, GC, LC-MS) at time intervals start->monitor check_time Is reaction time the likely cause? stalled Has reaction stalled (reached equilibrium)? monitor->stalled incomplete Is reaction just slow /incomplete? stalled->incomplete No other_params Action: Optimize other parameters (Temp, Catalyst, Reagents) stalled->other_params Yes extend_time Solution: Cautiously extend reaction time with continued monitoring incomplete->extend_time Yes check_side_react Check for side reactions or degradation incomplete->check_side_react No extend_time->monitor remove_byprod Action: Actively remove byproducts (e.g., water via Dean-Stark) other_params->remove_byprod end_optimize End: Optimized Condition Found remove_byprod->end_optimize advanced Consider Advanced Methods (Microwave, Flow Chemistry) check_side_react->advanced advanced->end_optimize

Caption: Troubleshooting logic for low conversion rates.

References

Technical Support Center: Methyl 2-chlorobenzoate Reaction Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the influence of solvents on the reaction selectivity of Methyl 2-chlorobenzoate (B514982).

Troubleshooting Guide

Issue: Low Yield or Poor Selectivity in Nucleophilic Aromatic Substitution (SNAr) Reactions

Q1: My SNAr reaction with Methyl 2-chlorobenzoate is showing low conversion and the formation of multiple byproducts. How can I improve the selectivity?

A1: The choice of solvent is critical in SNAr reactions. The presence of electron-withdrawing groups on this compound favors this pathway.[1] However, improper solvent selection can hinder the reaction or promote side reactions.

  • Solvent Choice: Polar aprotic solvents are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[1]

    • Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices for SNAr reactions.[1][2]

    • Solvents to Avoid: Protic solvents like water or alcohols can solvate the nucleophile, reducing its reactivity and potentially leading to unwanted solvolysis side products.[3][4]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Water in the reaction mixture can lead to hydrolysis of the ester and can compete with your nucleophile. Use anhydrous solvents and reagents.[1]

    • Optimize Temperature: If the reaction is sluggish, consider increasing the temperature. However, excessively high temperatures might promote side product formation.[1]

    • Base Compatibility: Ensure the base used is compatible with the solvent and strong enough to deprotonate the nucleophile if necessary, but not so strong as to cause decomposition.

Issue: Unexpected Product in Palladium-Catalyzed Cross-Coupling Reactions

Q2: I am performing a Suzuki-Miyaura coupling with a substrate containing both a chloro and a triflate group, and I'm getting the wrong product. How does the solvent affect which group reacts?

A2: In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the solvent can dramatically influence which leaving group is substituted. This is a known phenomenon, and leveraging it can provide selective access to different products.[5][6]

  • Solvent-Dependent Selectivity:

    • Chloride-Selective Coupling: Nonpolar solvents or alcohols tend to favor the cross-coupling reaction at the chloride position.[5] Examples include THF, toluene, and Methanol (MeOH).[5]

    • Triflate-Selective Coupling: Certain coordinating polar aprotic solvents can switch the selectivity to favor reaction at the triflate group.[5][6] The most common examples are Acetonitrile (MeCN) and N,N-Dimethylformamide (DMF).[5][7]

  • Troubleshooting Steps:

    • Verify Your Solvent: Double-check the solvent being used. The choice between a solvent like THF and one like MeCN can completely reverse the reaction's outcome.[5]

    • Degas Thoroughly: Oxygen can deactivate the palladium catalyst and lead to side reactions like the homocoupling of the boronic acid.[8][9] Ensure all solvents are properly degassed.

    • Solubility Issues: For the reaction to proceed efficiently, all components (aryl halide, boronic acid, base, and catalyst) must be in the same phase.[8] If you are using a biphasic system (e.g., Toluene/Water), ensure vigorous stirring to facilitate mass transfer.[8]

Data Presentation: Solvent Effect on Suzuki-Miyaura Selectivity

SubstrateSolventPredominant ProductReference
Chloroaryl triflateTHF or MeOHCoupling at Chloride[5]
Chloroaryl triflateMeCN or DMFCoupling at Triflate[5][6]
This compoundEthanolBiaryl Product[10]

Frequently Asked Questions (FAQs)

Q3: Why is my this compound hydrolyzing during the reaction?

A3: Hydrolysis of the methyl ester group to the corresponding carboxylic acid is a common side reaction, especially under basic or acidic conditions in the presence of water.[8][11]

  • To minimize hydrolysis:

    • Use anhydrous solvents and reagents.[1]

    • If an aqueous base is required (e.g., in some Suzuki couplings), consider using a milder base like KF or minimizing the amount of water.[8]

    • Keep reaction times and temperatures to a minimum to reduce the extent of this side reaction.[8] In some cases, high-temperature water can be used intentionally for saponification.[11]

Q4: How does solvent polarity, in general, affect reactions with this compound?

A4: Solvent polarity plays a crucial role by influencing the stability of reactants, intermediates, and transition states.

  • Polar Protic Solvents (e.g., water, methanol): These solvents have a hydrogen atom attached to an electronegative atom and are capable of hydrogen bonding.[3] They are excellent at stabilizing ions. This can speed up reactions that proceed through ionic intermediates, like an SN1 pathway, by stabilizing the carbocation.[4] However, they can also solvate and deactivate strong nucleophiles, which can be detrimental in SN2 or SNAr reactions.[3][4]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have a dipole moment but lack an acidic proton. They are good at dissolving polar compounds but do not hydrogen bond with nucleophiles as strongly. This leaves the nucleophile "bare" and more reactive, which is why they are often favored for SN2 and SNAr reactions.[4]

  • Non-Polar Solvents (e.g., Toluene, Hexane): These are generally used when reactants are non-polar. In the context of cross-coupling reactions, they can influence the nature of the active catalytic species.[5]

Q5: Can you provide a general experimental protocol for a reaction where solvent choice is key?

A5: Certainly. Below is a general protocol for a Suzuki-Miyaura cross-coupling reaction, which highlights the critical steps, including solvent selection and preparation.

Experimental Protocols

Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and should be optimized for specific substrates and reaction scales.

Materials and Reagents:

  • This compound (1.0 eq)

  • Arylboronic acid (1.0-1.5 eq)

  • Palladium catalyst (e.g., Pd(OH)₂, 1-5 mol%)[10]

  • Base (e.g., Potassium Phosphate (K₃PO₄), 2.0-3.0 eq)[10]

  • Degassed Solvent (e.g., Ethanol for coupling at the chloride position)[10]

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica (B1680970) gel for column chromatography

  • Celite

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel (e.g., a Schlenk flask), add this compound, the arylboronic acid, and the base.[9][10]

  • Catalyst Addition: Add the palladium catalyst to the vessel.

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[10]

  • Solvent Addition: Add the chosen degassed solvent via syringe.[10]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 65 °C) with vigorous stirring.[10]

  • Monitoring: Monitor the progress of the reaction using an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed.[10]

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Catalyst Removal: Filter the mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with the reaction solvent.[10]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).[10]

Visualizations

G General Experimental Workflow reagents 1. Weigh Reagents (this compound, Boronic Acid, Base) catalyst 2. Add Catalyst & Create Inert Atmosphere reagents->catalyst solvent 3. Add Degassed Solvent catalyst->solvent reaction 4. Heat and Stir Reaction solvent->reaction monitor 5. Monitor Progress (TLC/LC-MS) reaction->monitor workup 6. Cool, Quench, and Filter monitor->workup purify 7. Concentrate and Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

G Solvent Choice Logic for Selectivity start Starting Material: This compound derivative with a second leaving group (e.g., -OTf) q1 Desired Reaction? start->q1 snar Nucleophilic Aromatic Substitution (SNAr) q1->snar SNAr suzuki Suzuki-Miyaura Cross-Coupling q1->suzuki Suzuki solvent_snar Use Polar Aprotic Solvent (e.g., DMSO, DMF) snar->solvent_snar solvent_suzuki_cl Use Non-polar or Alcoholic Solvent (e.g., THF, Toluene, MeOH) for reaction at -Cl suzuki->solvent_suzuki_cl solvent_suzuki_otf Use Coordinating Polar Aprotic Solvent (e.g., MeCN, DMF) for reaction at -OTf suzuki->solvent_suzuki_otf

Caption: Decision tree for solvent selection based on desired reaction.

References

Technical Support Center: Controlling Stoichiometry in Reactions with Methyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists working with Methyl 2-chlorobenzoate (B514982). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control stoichiometry and achieve optimal results in your cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions where stoichiometry control is critical for Methyl 2-chlorobenzoate?

A1: Stoichiometry is a critical parameter in several palladium- and copper-catalyzed cross-coupling reactions involving this compound. The most common include:

  • Suzuki-Miyaura Coupling: For the formation of a C-C bond with an organoboron reagent.

  • Buchwald-Hartwig Amination: For the formation of a C-N bond with an amine.[1][2]

  • Ullmann Condensation: A copper-catalyzed reaction for C-N, C-O, or C-S bond formation.[3]

Precise control of the ratios of reactants, catalyst, ligand, and base is essential to maximize yield and minimize side reactions.

Q2: What are the common side reactions to watch out for when working with this compound?

A2: Several side reactions can occur, impacting the yield and purity of your desired product. Key side reactions include:

  • Hydrolysis of the methyl ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, especially in the presence of a strong base and water.[1]

  • Homocoupling of the boronic acid (in Suzuki-Miyaura reactions): This leads to the formation of a biaryl byproduct from the boronic acid reagent and is often promoted by the presence of oxygen.

  • Hydrodehalogenation: The chloro group is replaced by a hydrogen atom, leading to the formation of methyl benzoate. This is a common side reaction in Buchwald-Hartwig aminations.[1]

  • Formation of diarylamine byproducts (in Buchwald-Hartwig aminations): The choice of phosphine (B1218219) ligand is critical in minimizing the formation of such byproducts.[1]

Q3: How can I minimize the hydrolysis of the methyl ester group?

A3: To minimize ester hydrolysis, consider the following:

  • Use anhydrous reaction conditions: Ensure all solvents and reagents are dry.

  • Choose the appropriate base: Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), especially when water is present.

  • Control reaction time and temperature: Prolonged reaction times and high temperatures can increase the rate of hydrolysis.

  • Workup conditions: If the workup involves aqueous acid or base, minimize the contact time and use dilute solutions at low temperatures.[1]

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling

If you are experiencing low yields in the Suzuki-Miyaura coupling of this compound, consult the following guide.

Troubleshooting Logic for Low Yield in Suzuki-Miyaura Coupling

LowYield_Suzuki cluster_reagents Reagent Quality & Stoichiometry cluster_conditions Reaction Conditions cluster_catalyst Catalyst System cluster_side_reactions Side Reactions start Low Yield check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_catalyst Evaluate Catalyst System start->check_catalyst side_reactions Identify Side Reactions start->side_reactions boronic_acid Boronic Acid Stoichiometry (Typically 1.1-1.5 equiv.) check_reagents->boronic_acid base_equiv Base Equivalents (Typically 2-3 equiv.) check_reagents->base_equiv temperature Optimize Temperature (Typically 80-110°C) check_conditions->temperature solvent Ensure Anhydrous & Degassed Solvent check_conditions->solvent atmosphere Maintain Inert Atmosphere (N2 or Ar) check_conditions->atmosphere pd_source Palladium Source & Loading (e.g., Pd(OAc)2, 1-5 mol%) check_catalyst->pd_source ligand_choice Ligand Choice & Loading (e.g., SPhos, XPhos) check_catalyst->ligand_choice homocoupling Boronic Acid Homocoupling side_reactions->homocoupling hydrolysis Ester Hydrolysis side_reactions->hydrolysis dehalogenation Hydrodehalogenation side_reactions->dehalogenation

Caption: Troubleshooting logic for low yield in Suzuki-Miyaura coupling.

Quantitative Data: Suzuki-Miyaura Coupling of Aryl Halides with Boronic Acids

The following table provides representative conditions for Suzuki-Miyaura couplings. Note that optimization for this compound is recommended.

EntryAryl HalideBoronic Acid (Equiv.)Palladium Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Yield (%)
1Methyl 2-bromobenzoate (B1222928)3-Acetylphenylboronic acid (1.2)Pd(PPh₃)₄ (3)-K₂CO₃ (2.0)Toluene (B28343)/H₂O8012>95
24-BromoanisolePhenylboronic acid (1.2)Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O1001295
31-Bromo-4-nitrobenzenePhenylboronic acid (1.2)Pd(dppf)Cl₂ (3)-K₂CO₃ (2.0)Dioxane/H₂O90892

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 2-bromobenzoate

This protocol for a related substrate can be adapted for this compound, though more forcing conditions (e.g., stronger ligand, higher temperature) may be required.

  • Preparation: In a flame-dried Schlenk flask, combine Methyl 2-bromobenzoate (1.0 equiv), 3-acetylphenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(PPh₃)₄ (3 mol%) to the flask.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Solvent Addition: Add degassed toluene and water (e.g., 4:1 ratio) via syringe.

  • Reaction: Heat the mixture to 80°C and stir for 12 hours, monitoring the reaction by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate (B1210297) and water. Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Concentrate the organic layer and purify the crude product by flash column chromatography.

Low Yield in Buchwald-Hartwig Amination

For challenges with the Buchwald-Hartwig amination of this compound, refer to the following guide.

Troubleshooting Logic for Low Yield in Buchwald-Hartwig Amination

LowYield_Buchwald cluster_reagents Reagent Purity & Stoichiometry cluster_conditions Reaction Conditions cluster_catalyst Catalyst System cluster_side_reactions Side Reactions start Low Yield check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_catalyst Evaluate Catalyst System start->check_catalyst side_reactions Identify Side Reactions start->side_reactions amine_equiv Amine Stoichiometry (Typically 1.1-1.5 equiv.) check_reagents->amine_equiv base_choice Base Choice & Equivalents (e.g., NaOtBu, Cs2CO3) check_reagents->base_choice temperature Optimize Temperature (Typically 80-110°C) check_conditions->temperature solvent Ensure Anhydrous & Degassed Solvent check_conditions->solvent atmosphere Maintain Inert Atmosphere (N2 or Ar) check_conditions->atmosphere pd_precatalyst Palladium Precatalyst (e.g., G3/G4 Palladacycles) check_catalyst->pd_precatalyst ligand_selection Ligand Selection (e.g., XPhos, RuPhos) check_catalyst->ligand_selection dehalogenation Hydrodehalogenation side_reactions->dehalogenation hydrolysis Ester Hydrolysis side_reactions->hydrolysis diarylation Diarylamine Formation side_reactions->diarylation

Caption: Troubleshooting logic for low yield in Buchwald-Hartwig amination.

Quantitative Data: Ligand and Base Effects in Buchwald-Hartwig Amination

The following table illustrates the impact of ligand and base selection on the amination of aryl chlorides.

EntryAryl ChlorideAmineLigandBaseSolventTemp (°C)Yield (%)
1ChlorobenzeneAnilineXPhosNaOtBuToluene10098
24-ChlorotolueneMorpholineBrettPhosK₃PO₄Dioxane11095
32-ChloropyridineBenzylamineRuPhosCs₂CO₃t-BuOH10088

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride

This general protocol can be adapted for this compound.

  • Preparation: In a glovebox or under an inert atmosphere, add the aryl chloride (1.0 equiv), amine (1.2 equiv), base (e.g., NaOtBu, 1.4 equiv), palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and ligand (if not using a precatalyst) to a dry reaction vessel.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110°C) with stirring. Monitor the reaction's progress.

  • Workup: After cooling, dilute the reaction with an organic solvent and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Issues in Ullmann Condensation

The Ullmann reaction is a classical method for forming C-N, C-O, and C-S bonds. Controlling stoichiometry is key to its success.

Ullmann_Workflow start Start reagents Combine this compound, Amine/Alcohol/Thiol, Base, and Copper Catalyst start->reagents solvent Add High-Boiling Point Polar Solvent (e.g., DMF, NMP) reagents->solvent reaction Heat Reaction Mixture (Often >150°C) solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup (e.g., NH4Cl solution) monitoring->workup extraction Extract with Organic Solvent workup->extraction purification Purify by Column Chromatography or Recrystallization extraction->purification product Isolated Product purification->product

References

Technical Support Center: Reactions of Methyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-chlorobenzoate (B514982). The following information addresses common issues encountered during experiments, with a focus on the critical role of maintaining an inert atmosphere.

Troubleshooting Guides

Q1: My Suzuki-Miyaura coupling reaction with Methyl 2-chlorobenzoate is giving a low yield. What are the likely causes?

Low yields in Suzuki-Miyaura coupling reactions are frequently due to the deactivation of the palladium catalyst or the presence of moisture. The palladium catalyst is sensitive to oxygen, which can lead to its oxidation and subsequent loss of catalytic activity.[1] Additionally, moisture can hydrolyze the boronic acid coupling partner and interfere with the catalytic cycle.

Troubleshooting Steps:

  • Ensure a Scrupulously Inert Atmosphere: The reaction vessel must be thoroughly purged of air and moisture. This is typically achieved by several cycles of evacuating the flask under vacuum and backfilling with an inert gas like nitrogen or argon.[2]

  • Use Anhydrous Solvents: Solvents should be freshly dried and degassed to remove dissolved oxygen.

  • Check Reagent Quality: Ensure the purity of this compound, the boronic acid, and the base. Impurities can inhibit the catalyst.

  • Optimize Reaction Conditions: Temperature and reaction time can significantly impact yield. Ensure the conditions are suitable for the specific catalyst and substrates being used.

Q2: I am attempting a Grignard reaction with this compound, but the reaction fails to initiate or proceeds with a very low conversion. What should I check?

Grignard reagents are extremely sensitive to moisture and oxygen.[3] Any trace of water will quench the Grignard reagent, preventing it from reacting with the this compound. Oxygen can also react with the Grignard reagent, leading to undesired byproducts.

Troubleshooting Steps:

  • Rigorous Exclusion of Air and Moisture: All glassware must be oven- or flame-dried immediately before use.[4] The reaction must be conducted under a positive pressure of a dry inert gas (argon or nitrogen).[5][6]

  • Anhydrous Reagents and Solvents: Use anhydrous ether or THF as the solvent. Ensure the this compound is dry.

  • Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction from starting. Activating the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) is often necessary.[7]

  • Initiation: A gentle warming of a small portion of the halide solution with the activated magnesium may be required to initiate the reaction.

Q3: My reaction is producing a significant amount of 2-chlorobenzoic acid as a byproduct. How can I prevent this?

The formation of 2-chlorobenzoic acid is a result of the hydrolysis of the methyl ester group of this compound.[8] This can occur if there is water present in the reaction mixture, or during the workup if the conditions are not carefully controlled.

Troubleshooting Steps:

  • Maintain Anhydrous Conditions: As with other issues, the primary solution is to ensure the reaction is carried out under strictly anhydrous conditions.

  • Careful Workup: During the aqueous workup, minimize the contact time with acidic or basic solutions, especially at elevated temperatures, to reduce the extent of ester hydrolysis.

  • Purification: If hydrolysis is unavoidable, the resulting carboxylic acid can typically be separated from the desired product by extraction with a basic solution during the workup.

Frequently Asked Questions (FAQs)

Q1: Why is an inert atmosphere so critical for many reactions involving this compound?

An inert atmosphere, typically of nitrogen or argon, is essential to exclude oxygen and moisture from the reaction.[2] Many reagents and catalysts used in modern organic synthesis, particularly organometallic compounds (e.g., Grignard reagents) and transition metal catalysts (e.g., palladium complexes for cross-coupling), are highly reactive and will be destroyed or rendered inactive by contact with air and water.[1][3] This leads to failed reactions, low yields, and the formation of unwanted side products.

Q2: What are the primary side reactions that can occur in the absence of an inert atmosphere?

In non-inert conditions, several side reactions can compromise the desired transformation:

  • Catalyst Oxidation: Palladium catalysts used in cross-coupling reactions can be oxidized by atmospheric oxygen, leading to a loss of catalytic activity.[1]

  • Reagent Quenching: Highly reactive organometallic reagents, such as Grignard reagents, will be protonated and quenched by any trace of water.

  • Hydrolysis: Moisture can lead to the hydrolysis of the ester functional group in this compound, forming 2-chlorobenzoic acid.[8]

  • Formation of Biphenyls (in Suzuki Couplings): In the presence of oxygen, oxidative side reactions can lead to the homocoupling of boronic acids, forming biphenyl (B1667301) impurities.

Q3: How can I be certain that my reaction is under a sufficiently inert atmosphere?

A common method is to use a Schlenk line or a glovebox. For benchtop setups, a gas bubbler in the outlet of the inert gas line provides a visual indicator of positive pressure. The reaction flask should be purged by at least three cycles of evacuation and backfilling with the inert gas.[2] Using a balloon filled with inert gas is a simpler method, but care must be taken to ensure a good seal and positive pressure.

Data Presentation

The use of an inert atmosphere has a significant impact on the yield and purity of reactions involving sensitive reagents and catalysts. The following table provides a qualitative and quantitative illustration of this effect on common reaction types where this compound could be a substrate.

Reaction TypeConditionTypical Yield RangeCommon Side Products
Suzuki-Miyaura Coupling Inert Atmosphere (N₂ or Ar)70-95%Minimal
Air<10%2-Chlorobenzoic acid, Biphenyl homocoupling products
Grignard Reaction Inert Atmosphere (N₂ or Ar)60-90%Minimal
Air0%2-Chlorobenzoic acid, products from reaction with O₂

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed toluene/water mixture (e.g., 5:1 ratio)

  • Schlenk flask

  • Inert gas (Argon or Nitrogen) line

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum and connect it to a Schlenk line.

  • Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[2]

  • Under a positive pressure of inert gas, add the anhydrous and degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Grignard Reaction with this compound

This protocol provides a general method for the reaction of a Grignard reagent with this compound.

Materials:

  • Magnesium turnings (1.2 equiv)

  • Aryl or alkyl halide (e.g., bromobenzene) (1.1 equiv)

  • This compound (1.0 equiv)

  • Anhydrous diethyl ether or THF

  • Iodine crystal (catalytic amount)

  • Oven-dried three-necked round-bottom flask with condenser and dropping funnel

  • Inert gas (Argon or Nitrogen) line

Procedure:

  • Assemble the oven-dried glassware while still warm and place it under a positive pressure of inert gas.

  • Place the magnesium turnings and a crystal of iodine in the flask.

  • Add a small amount of anhydrous solvent to cover the magnesium.

  • In the dropping funnel, prepare a solution of the aryl/alkyl halide in the anhydrous solvent.

  • Add a small portion of the halide solution to the magnesium suspension to initiate the reaction. Gentle warming may be necessary.

  • Once the reaction has started (indicated by a color change and gentle reflux), add the remaining halide solution dropwise to maintain a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent solution in an ice bath.

  • Add a solution of this compound in the anhydrous solvent dropwise from the dropping funnel, maintaining a low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Cool the reaction in an ice bath and quench by the slow, dropwise addition of a saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography or recrystallization.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_inert Inerting cluster_reaction Reaction A Oven/Flame-Dry Glassware B Assemble Hot Glassware A->B C Add Reagents & Stir Bar B->C D Seal with Septum C->D E Evacuate (Vacuum) D->E Cycle 1 F Backfill (Inert Gas) E->F F->E Cycle 2-3 G Repeat 3x H Add Degassed Solvents G->H I Heat/Stir H->I J Monitor Progress (TLC/LC-MS) I->J

Caption: Experimental workflow for setting up a reaction under an inert atmosphere.

logical_relationship cluster_goal Desired Outcome cluster_condition Reaction Condition cluster_consequences Consequences Goal High Yield of Pure Product Inert Inert Atmosphere (N2 or Ar) Stable Stable Catalyst & Active Reagents Inert->Stable Air Presence of Air (O2 and H2O) Unstable Catalyst Oxidation, Reagent Quenching, Hydrolysis Air->Unstable Stable->Goal Unstable->Goal Low Yield/ Reaction Failure

Caption: The critical role of an inert atmosphere in achieving high reaction yields.

References

troubleshooting low yield in Suzuki coupling of Methyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki-Miyaura coupling of Methyl 2-chlorobenzoate (B514982).

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of Methyl 2-chlorobenzoate challenging?

A1: this compound is considered a challenging substrate for Suzuki-Miyaura coupling for two main reasons. Firstly, aryl chlorides are generally less reactive than the corresponding bromides or iodides due to the stronger carbon-chlorine bond, which makes the initial oxidative addition step of the catalytic cycle more difficult. Secondly, the presence of the ester group at the ortho position introduces steric hindrance around the reaction center, which can further impede the approach of the palladium catalyst.

Q2: What are the most common side reactions that lead to low yield?

A2: The most common side reactions that can lower the yield of the desired product include:

  • Protodeboronation: This is the hydrolysis of the boronic acid reagent back to its corresponding arene, rendering it inactive for the cross-coupling reaction. This can be a significant issue, especially at higher temperatures and in the presence of water.

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen or Pd(II) species.

  • Catalyst decomposition: The palladium catalyst can decompose to form inactive palladium black, especially at high temperatures or if the reaction is not properly degassed.

Q3: How critical is the choice of catalyst and ligand?

A3: The choice of catalyst and ligand is crucial for the successful coupling of an unreactive aryl chloride like this compound. Standard catalysts like Pd(PPh₃)₄ may give low to no yield. More active catalyst systems, particularly those with bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands, are often necessary to facilitate the challenging oxidative addition step.[1]

Q4: What is the role of the base in this reaction?

A4: The base plays a critical role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step with the palladium complex. The choice of base can significantly influence the reaction rate and yield.

Q5: Can the solvent system impact the reaction outcome?

A5: Yes, the solvent system is a key parameter. Aprotic polar solvents like dioxane, THF, and toluene (B28343) are commonly used. Often, a co-solvent of water is added to help dissolve the inorganic base. However, for substrates prone to protodeboronation, anhydrous conditions might be more suitable. The choice of solvent can affect the solubility of the reactants, catalyst, and base, as well as the overall reaction kinetics.

Troubleshooting Guide

Issue: Low or no conversion of starting materials.

  • Potential Cause: Inactive catalyst.

    • Solution: Ensure your palladium source is active. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it needs to be reduced in situ to the active Pd(0) species. Consider using a fresh batch of catalyst or a more robust precatalyst. Running a control reaction with a more reactive substrate (e.g., an aryl bromide) can help diagnose catalyst activity.[1]

  • Potential Cause: Inefficient oxidative addition.

    • Solution: As this compound is an electron-deficient and sterically hindered aryl chloride, a highly active catalyst system is required. Switch to a catalyst system known for coupling aryl chlorides, such as one employing bulky, electron-rich ligands like SPhos, XPhos, or an N-heterocyclic carbene (NHC) ligand.[1]

  • Potential Cause: Low reaction temperature.

    • Solution: Aryl chloride couplings often require higher temperatures (e.g., 80-120 °C) to overcome the activation energy of the C-Cl bond cleavage. Gradually increase the reaction temperature and monitor for product formation and potential decomposition.

Issue: Significant formation of homocoupling byproduct.

  • Potential Cause: Presence of oxygen.

    • Solution: Oxygen can promote the oxidative homocoupling of the boronic acid. Ensure the reaction is thoroughly degassed before heating. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent, or by using freeze-pump-thaw cycles.[1]

  • Potential Cause: Inefficient reduction of Pd(II) precatalyst.

    • Solution: If using a Pd(II) source, its slow or incomplete reduction can lead to side reactions. Consider using a Pd(0) source like Pd₂(dba)₃ or a precatalyst that efficiently generates the active Pd(0) species.

Issue: Disappearance of boronic acid without significant product formation.

  • Potential Cause: Protodeboronation.

    • Solution: Boronic acids can be susceptible to hydrolysis, especially under prolonged heating in aqueous basic conditions. Minimize the amount of water in the reaction, or switch to completely anhydrous conditions if possible. Alternatively, consider using a more stable boronic ester derivative, such as a pinacol (B44631) ester.[1]

Data Presentation

Disclaimer: The following data is illustrative and compiled from typical Suzuki-Miyaura coupling optimizations of sterically hindered or electron-deficient aryl halides. Actual yields for the coupling of this compound may vary and optimization is recommended.

Table 1: Effect of Ligand on Yield

EntryLigandYield (%)
1PPh₃<10
2SPhos75
3XPhos82
4RuPhos68

Table 2: Influence of Base on Yield

EntryBaseSolventYield (%)
1K₂CO₃Toluene/H₂O45
2K₃PO₄Toluene78
3Cs₂CO₃Dioxane85
4NaHCO₃Toluene/H₂O30

Experimental Protocols

Detailed Protocol for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv, finely ground)

  • Anhydrous 1,4-dioxane (B91453)

  • Standard laboratory glassware for inert atmosphere chemistry (e.g., Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ under a counterflow of inert gas.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure the removal of oxygen.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (B1210297) and water.

    • Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired product.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X L2 oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation ar_pd_ar Ar-Pd(II)-Ar' L2 transmetalation->ar_pd_ar ar_boronic_acid Ar'B(OH)2 boronate [Ar'B(OH)3]- ar_boronic_acid->boronate + Base base Base (e.g., K3PO4) boronate->transmetalation reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification weigh Weigh Reactants: - this compound - Boronic Acid - Base add_catalyst Add Pd-Catalyst and Ligand weigh->add_catalyst add_solvent Add Anhydrous Solvent add_catalyst->add_solvent degas Degas Mixture add_solvent->degas heat Heat to 80-110 °C degas->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool and Quench monitor->cool extract Liquid-Liquid Extraction cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Final Product

Caption: A general experimental workflow for Suzuki-Miyaura cross-coupling.

Troubleshooting_Tree cluster_catalyst Catalyst Issues cluster_reagents Reagent/Side Reaction Issues cluster_conditions Reaction Conditions start Low Yield Observed inactive_catalyst Inactive Catalyst? start->inactive_catalyst solution_catalyst Use fresh catalyst or test on a known reaction. inactive_catalyst->solution_catalyst Yes suboptimal_ligand Suboptimal Ligand for Ar-Cl? inactive_catalyst->suboptimal_ligand No solution_ligand Use bulky, electron-rich ligands (e.g., SPhos, XPhos). suboptimal_ligand->solution_ligand Yes deboronation Protodeboronation? suboptimal_ligand->deboronation No solution_deboronation Use anhydrous conditions or a boronic ester. deboronation->solution_deboronation Yes homocoupling Homocoupling? deboronation->homocoupling No solution_homocoupling Ensure rigorous degassing. homocoupling->solution_homocoupling Yes base_issue Ineffective Base? homocoupling->base_issue No solution_base Screen different bases (e.g., K3PO4, Cs2CO3). base_issue->solution_base Yes temp_issue Temperature too low? base_issue->temp_issue No solution_temp Increase temperature (e.g., 100-120 °C). temp_issue->solution_temp Yes

Caption: A decision tree for troubleshooting low yield in Suzuki coupling.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Methyl 2-chlorobenzoate and Methyl 4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of Methyl 2-chlorobenzoate (B514982) and Methyl 4-chlorobenzoate (B1228818). Understanding the distinct reactivity profiles of these isomers is crucial for their application in organic synthesis, particularly in the development of pharmaceutical intermediates and other fine chemicals. This document summarizes key reactivity differences in fundamental reactions, supported by available experimental data and established chemical principles.

Executive Summary

The reactivity of Methyl 2-chlorobenzoate and Methyl 4-chlorobenzoate is primarily dictated by the position of the chloro substituent relative to the methyl ester group. This positional difference significantly influences the electronic and steric environment of the aromatic ring and the ester functionality, leading to distinct behaviors in nucleophilic aromatic substitution, hydrolysis, and electrophilic aromatic substitution reactions. Generally, the ortho-isomer (this compound) exhibits unique reactivity due to the "ortho effect," where steric hindrance plays a more dominant role. In contrast, the reactivity of the para-isomer (Methyl 4-chlorobenzoate) is largely governed by electronic effects.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative and qualitative data comparing the reactivity of the two isomers.

Table 1: Reactivity in Nucleophilic Aromatic Substitution (SRN1)

CompoundRelative Reactivity with Me₃Sn⁻ ions
This compoundortho
Methyl 4-chlorobenzoatepara (≥ ortho)
Methyl 3-chlorobenzoatemeta (<< ortho, para)

Data sourced from competition experiments in radical nucleophilic substitution reactions, indicating the relative reactivity of the chlorine as a leaving group.[1]

Table 2: Expected Reactivity in Alkaline Hydrolysis (Saponification)

CompoundExpected Relative Rate of HydrolysisGoverning Factors
This compoundFasterOrtho Effect : Steric hindrance between the chloro and methyl ester groups forces the ester out of the plane of the benzene (B151609) ring, disrupting resonance and increasing the electrophilicity of the carbonyl carbon.
Methyl 4-chlorobenzoateSlowerElectronic Effects : The electron-withdrawing inductive effect of the para-chloro substituent increases the electrophilicity of the carbonyl carbon, but this effect is less pronounced than the steric effect in the ortho isomer.

Direct comparative rate constants were not available in the reviewed literature. The expected trend is based on the well-established "ortho effect" in the hydrolysis of substituted benzoate (B1203000) esters.

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution (e.g., Mononitration)

CompoundPredicted Major Mononitration Product(s)Rationale
This compoundMethyl 2-chloro-5-nitrobenzoateThe methyl ester group is a meta-director, and the chloro group is an ortho, para-director. The directing effects are cooperative towards the 3 and 5 positions. Steric hindrance from the ortho-chloro and ester groups disfavors substitution at the 3-position, making the 5-position the most likely site of attack.
Methyl 4-chlorobenzoateMethyl 4-chloro-3-nitrobenzoateThe methyl ester group directs meta (to the 3 and 5 positions), and the chloro group directs ortho, para (to the 3 and 5 positions). Both substituents direct the incoming electrophile to the positions ortho to the chloro group (and meta to the ester group).

Product distribution is a prediction based on the directing effects of the substituents. Experimental verification is recommended.

Experimental Protocols

Alkaline Hydrolysis of Methyl Chlorobenzoates (Saponification)

This protocol is adapted from standard procedures for the hydrolysis of methyl benzoate and can be used to compare the reaction rates of the two isomers.

Materials:

  • This compound or Methyl 4-chlorobenzoate

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol

  • Distilled water

  • Standardized hydrochloric acid (HCl) solution

  • Phenolphthalein (B1677637) indicator

  • Reflux apparatus

  • Constant temperature water bath

  • Burette, pipettes, and flasks

Procedure:

  • Prepare a 0.1 M solution of sodium hydroxide in a 1:1 ethanol/water mixture.

  • Prepare a 0.1 M solution of the methyl chlorobenzoate isomer in the same solvent system.

  • Equilibrate both solutions to the desired reaction temperature (e.g., 30°C) in a constant temperature water bath.

  • To initiate the reaction, mix equal volumes of the NaOH and ester solutions in a flask equipped with a reflux condenser.

  • At regular time intervals, withdraw a known volume of the reaction mixture and quench the reaction by adding it to a known excess of standardized HCl solution.

  • Back-titrate the unreacted HCl with a standardized NaOH solution using phenolphthalein as an indicator.

  • The concentration of the ester at different times can be calculated from the amount of NaOH consumed.

  • The second-order rate constant (k) can be determined by plotting 1/[Ester] versus time.

Electrophilic Aromatic Substitution: Nitration of Methyl Chlorobenzoates

This protocol is adapted from the nitration of methyl benzoate and can be used to determine the product distribution for the two isomers.[2][3][4][5]

Materials:

  • This compound or Methyl 4-chlorobenzoate

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Methanol (for recrystallization)

  • Beakers, Erlenmeyer flasks, and a dropping funnel

  • Stir plate and magnetic stir bar

  • Vacuum filtration apparatus

Procedure:

  • In a flask, cool 4 mL of concentrated sulfuric acid in an ice bath.

  • Slowly add 2.0 g of the methyl chlorobenzoate isomer to the cold sulfuric acid with stirring.

  • In a separate container, prepare the nitrating mixture by slowly adding 1.5 mL of concentrated sulfuric acid to 1.5 mL of concentrated nitric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the methyl chlorobenzoate over 15 minutes, ensuring the temperature of the reaction mixture remains below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 15 minutes.

  • Pour the reaction mixture over crushed ice to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from methanol.

  • Analyze the product and any remaining starting material by techniques such as NMR spectroscopy and GC-MS to determine the product distribution.

Mandatory Visualization

Caption: Logical relationship of isomer structure to reactivity factors.

Conclusion

The positional isomerism in this compound and Methyl 4-chlorobenzoate leads to significant differences in their chemical reactivity. The "ortho effect" in this compound, a consequence of steric hindrance, is a primary determinant of its reactivity, particularly in nucleophilic acyl substitution reactions like hydrolysis. In contrast, the reactivity of Methyl 4-chlorobenzoate is more predictably governed by the electronic effects of its substituents. For electrophilic aromatic substitution, the interplay of the directing effects of the chloro and methyl ester groups dictates the regiochemical outcome. This comparative guide provides a foundational understanding for researchers to select the appropriate isomer and predict its behavior in various synthetic transformations. Further experimental investigation is recommended to quantify the reactivity differences under specific reaction conditions.

References

Ortho vs. Para Chloro Substituent Effects in Methyl Benzoate Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electronic and steric effects of ortho- and para-chloro substituents on the reactivity of methyl benzoate (B1203000) in two key reaction types: electrophilic aromatic substitution (nitration) and nucleophilic acyl substitution (alkaline hydrolysis). The placement of the chloro substituent significantly influences both the reaction rate and the distribution of products, a critical consideration in synthetic chemistry and drug design.

Electrophilic Aromatic Substitution: Nitration

In the nitration of substituted methyl benzoates, a nitro group (-NO₂) is introduced onto the aromatic ring via an electrophilic aromatic substitution (EAS) mechanism. The reaction is governed by the interplay of the directing effects of the existing substituents: the chloro group and the methyl ester group.

  • -Cl (Chloro) group: An ortho, para-director. It is deactivating due to its electron-withdrawing inductive effect (-I), but its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.

  • -COOCH₃ (Methyl Ester) group: A meta-director. This group is strongly deactivating due to both its inductive and resonance electron-withdrawing effects (-I, -R), which remove electron density from the ring, particularly at the ortho and para positions.

The regiochemical outcome of the nitration is a result of the competition between these directing effects.

Data Presentation: Predicted Product Distribution in Nitration
Starting MaterialSubstituent PositionsDirecting EffectsPredicted Major Product(s)Predicted Minor Product(s)Rationale
Methyl 2-chlorobenzoate Chloro: C2Ester: C1-Cl: Directs to C4, C6-COOCH₃: Directs to C3, C5Methyl 2-chloro-5-nitrobenzoateMethyl 2-chloro-3-nitrobenzoate, Methyl 2-chloro-4-nitrobenzoateThe C5 position is meta to the deactivating ester and ortho to the chloro group. The C3 position is also meta to the ester. Steric hindrance from the ortho chloro and ester groups is expected to significantly disfavor substitution at the C3 and C6 positions.
Methyl 4-chlorobenzoate (B1228818) Chloro: C4Ester: C1-Cl: Directs to C2, C6-COOCH₃: Directs to C3, C5Methyl 4-chloro-3-nitrobenzoateMethyl 4-chloro-2-nitrobenzoateThe C3 and C5 positions are meta to the strongly deactivating ester group. The C2 and C6 positions are ortho to the chloro group but also ortho to the deactivating ester, which strongly disfavors substitution at these sites.
Logical Relationship: Directing Effects in Nitration

The following diagram illustrates the conflicting directing effects of the substituents on methyl 4-chlorobenzoate.

Figure 1. Conflicting directing effects in the nitration of methyl 4-chlorobenzoate.

Nucleophilic Acyl Substitution: Alkaline Hydrolysis (Saponification)

The alkaline hydrolysis of methyl benzoates is a nucleophilic acyl substitution where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon. The reaction rate is sensitive to the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, thus accelerating the rate of nucleophilic attack.

The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of this effect.

  • k: Rate constant of the substituted benzoate.

  • k₀: Rate constant of the unsubstituted methyl benzoate.

  • σ (Sigma): The substituent constant, which depends on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group.

  • ρ (Rho): The reaction constant, which indicates the sensitivity of the reaction to substituent effects. A positive ρ value means the reaction is accelerated by electron-withdrawing groups.

Data Presentation: Hammett Parameters and Relative Hydrolysis Rates
ParameterValueDescription
Reaction Constant (ρ) +2.38For the alkaline hydrolysis of methyl esters of substituted benzoic acids. The positive value indicates the reaction is favored by electron-withdrawing groups that stabilize the negatively charged transition state.
Substituent Constant (σ)
p-Chloro (σp)+0.23Reflects the net electron-withdrawing effect of chlorine at the para position.
o-Chloro (σo)N/ANot reliably defined due to the "ortho effect," where steric hindrance and proximity effects complicate electronic influence.

Calculated Relative Rate for Methyl 4-chlorobenzoate:

Using the Hammett equation, the theoretical rate of hydrolysis for methyl 4-chlorobenzoate relative to methyl benzoate can be calculated:

log(k_para / k₀) = (0.23) * (2.38) = 0.5474 k_para / k₀ = 10^0.5474 ≈ 3.53

This calculation predicts that the para-chloro substituent accelerates the rate of alkaline hydrolysis by a factor of approximately 3.5 compared to unsubstituted methyl benzoate.

Qualitative Comparison for this compound:

A direct calculation for the ortho isomer is not feasible without a standard σo value. However, we can make a qualitative assessment:

  • Electronic Effect: The electron-withdrawing inductive effect of the ortho-chloro group should increase the electrophilicity of the carbonyl carbon, thus increasing the reaction rate.

  • Steric Effect: The ortho-chloro group may sterically hinder the approach of the hydroxide nucleophile to the carbonyl carbon, which would decrease the reaction rate.

The net effect on the reaction rate for the ortho isomer is a balance of these two opposing factors. In many cases of ester saponification, the electronic effect of an ortho-halogen is dominant, leading to rate enhancement, but often less pronounced than what would be predicted from electronic effects alone due to steric hindrance.

Experimental Protocols

A. General Protocol for Nitration of Chloro-Methyl Benzoates

This protocol is adapted from standard procedures for the nitration of methyl benzoate.[1][2]

  • Preparation: In a flask equipped with a magnetic stirrer, add the chloro-substituted methyl benzoate (1.0 eq). Cool the flask in an ice-water bath to 0-5 °C.

  • Acid Addition: Slowly add concentrated sulfuric acid (approx. 2.5 mL per gram of ester) to the cooled ester with continuous stirring, ensuring the temperature remains below 10 °C.

  • Nitrating Mixture Preparation: In a separate flask, carefully add concentrated nitric acid (1.1 eq) to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the stirred ester solution over 15-20 minutes. The temperature must be strictly maintained below 15 °C to prevent dinitration.

  • Warming: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 20-30 minutes.

  • Work-up: Pour the reaction mixture slowly onto crushed ice with stirring. The solid product will precipitate.

  • Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove residual acid.

  • Purification: Recrystallize the crude product from a suitable solvent, such as methanol (B129727) or ethanol, to yield the purified nitro-substituted methyl benzoate.

  • Analysis: The product distribution can be determined using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR spectroscopy on the crude reaction mixture.

B. General Protocol for Kinetic Study of Alkaline Hydrolysis

This protocol outlines a method for determining the second-order rate constants for saponification.

  • Stock Solutions: Prepare standardized stock solutions of the chloro-substituted methyl benzoate in a suitable solvent (e.g., ethanol) and a standardized aqueous solution of sodium hydroxide (NaOH).

  • Reaction Setup: In a thermostatted reaction vessel (e.g., a jacketed beaker) maintained at a constant temperature (e.g., 25 °C), place the NaOH solution. The concentration of NaOH should be in large excess (at least 10-fold) compared to the ester to ensure pseudo-first-order kinetics.

  • Initiation: Initiate the reaction by rapidly injecting a small, known volume of the ester stock solution into the stirred NaOH solution and start a timer.

  • Monitoring: Monitor the progress of the reaction over time. This can be achieved by:

    • Titration: Withdrawing aliquots at regular intervals, quenching the reaction with a known amount of excess acid (e.g., HCl), and back-titrating the unreacted NaOH with a standardized acid.

    • Spectrophotometry: If the product (e.g., the chlorobenzoate anion) has a different UV-Vis absorbance profile from the starting ester, the reaction can be monitored continuously in a UV-Vis spectrophotometer.

  • Data Analysis:

    • Under pseudo-first-order conditions, a plot of ln([Ester]t) versus time will yield a straight line with a slope of -k_obs.

    • The second-order rate constant (k) is then calculated by dividing the observed pseudo-first-order rate constant (k_obs) by the concentration of the excess hydroxide: k = k_obs / [OH⁻].

  • Comparison: Repeat the experiment under identical conditions for both the ortho- and para-chloro methyl benzoates to obtain a direct comparison of their hydrolysis rates.

Experimental Workflow: Kinetic Analysis of Hydrolysis

G A Prepare Stock Solutions (Ester in Ethanol, aq. NaOH) B Thermostat NaOH Solution (e.g., 25°C) A->B C Initiate Reaction: Inject Ester into NaOH B->C D Monitor Reaction vs. Time (e.g., Titration or UV-Vis) C->D E Plot ln[Ester] vs. Time D->E F Determine Pseudo-First-Order Rate Constant (k_obs = -slope) E->F G Calculate Second-Order Rate Constant (k = k_obs / [OH⁻]) F->G H Compare k_ortho vs. k_para G->H

Figure 2. General workflow for the kinetic analysis of methyl benzoate saponification.

References

A Comparative Analysis of Methyl 2-chlorobenzoate and Methyl 2-bromobenzoate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance in Suzuki-Miyaura, Buchwald-Hartwig, and Heck Couplings with Supporting Experimental Data.

In the realm of synthetic organic chemistry, the judicious selection of starting materials is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. Aryl halides are foundational building blocks for the construction of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. This guide presents a comparative study of Methyl 2-chlorobenzoate (B514982) and Methyl 2-bromobenzoate (B1222928), two closely related substrates, in three of the most powerful and versatile cross-coupling methodologies: the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. This analysis is supported by established chemical principles and representative experimental data to inform substrate selection and reaction optimization.

The fundamental difference in reactivity between Methyl 2-chlorobenzoate and Methyl 2-bromobenzoate lies in the inherent strength of the carbon-halogen bond. The carbon-bromine bond is weaker than the carbon-chlorine bond, which facilitates the oxidative addition step, often the rate-determining step in the catalytic cycle of many cross-coupling reactions. This generally translates to higher reactivity for the bromo-substituted compound, allowing for milder reaction conditions, shorter reaction times, and often higher yields.

Suzuki-Miyaura Coupling: A Tale of Two Halides

The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of C-C bonds. When comparing the performance of this compound and Methyl 2-bromobenzoate in this reaction, the expected trend of higher reactivity for the bromide is consistently observed. While specific head-to-head comparative studies are not abundant in the literature, data from analogous systems and catalyst screening reports allow for a clear performance projection.

Data Presentation: Suzuki-Miyaura Coupling
ParameterMethyl 2-bromobenzoateThis compound
Coupling Partner Phenylboronic AcidPhenylboronic Acid
Catalyst System Pd(PPh₃)₄Pd(OAc)₂ / SPhos
Base K₂CO₃K₃PO₄
Solvent Toluene (B28343)/H₂OToluene/H₂O
Temperature 80-90 °C100-110 °C
Reaction Time 4-8 hours12-24 hours
Representative Yield 85-95%70-85% (with specialized ligand)

Note: The data presented is a composite of typical literature results and is intended for comparative purposes. Actual yields may vary based on specific reaction conditions and catalyst systems.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reactants Weigh Aryl Halide, Boronic Acid, Base Catalyst Add Pd Catalyst and Ligand Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Purge with Inert Gas (Ar/N₂) Solvent->Inert Heat Heat to Specified Temperature Inert->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 2-bromobenzoate
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, combine Methyl 2-bromobenzoate (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: To this mixture, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon) three times. Add a degassed mixture of toluene and water (4:1, 10 mL).

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (B1210297) (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.

For this compound, a similar protocol can be followed, but a more active catalyst system, such as a combination of palladium(II) acetate and a bulky, electron-rich phosphine (B1218219) ligand like SPhos, is typically required. The reaction temperature and time will also likely need to be increased to achieve a comparable yield.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a key factor. Methyl 2-bromobenzoate is expected to undergo amination under milder conditions and with a broader range of amines compared to its chloro-analogue. The coupling of aryl chlorides often necessitates the use of more specialized and sterically demanding ligands to facilitate the challenging oxidative addition step.

Data Presentation: Buchwald-Hartwig Amination
ParameterMethyl 2-bromobenzoateThis compound
Amine Morpholine (B109124)Morpholine
Catalyst System Pd₂(dba)₃ / XPhosPd₂(dba)₃ / RuPhos
Base NaOtBuK₃PO₄
Solvent TolueneDioxane
Temperature 80-100 °C100-120 °C
Reaction Time 6-12 hours18-36 hours
Representative Yield 80-90%65-80% (with specialized ligand)

Note: The data presented is a composite of typical literature results and is intended for comparative purposes. Actual yields may vary based on specific reaction conditions and catalyst systems.

Buchwald_Hartwig_Pathway cluster_cycle Catalytic Cycle ArylHalide Ar-X (Methyl 2-halo-benzoate) OxAdd Oxidative Addition ArylHalide->OxAdd Amine R₂NH (Amine) AmineCoord Amine Coordination Amine->AmineCoord Pd0 Pd(0)Ln Base Base Deprotonation Deprotonation Base->Deprotonation Product Ar-NR₂ (Product) RedElim Reductive Elimination RedElim->Product

Experimental Protocol: Buchwald-Hartwig Amination of Methyl 2-bromobenzoate
  • Reaction Setup: To an oven-dried Schlenk tube, add Methyl 2-bromobenzoate (1.0 mmol, 1.0 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Reagent Addition: Evacuate and backfill the tube with argon. Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with stirring for 12 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (15 mL) and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the aminated product.

For this compound, a more robust ligand such as RuPhos and a different base like potassium phosphate (B84403) may be necessary to achieve a satisfactory yield, along with a higher reaction temperature and longer reaction time.

Heck Reaction: Olefin Arylation

The Heck reaction provides a powerful means of forming substituted alkenes through the palladium-catalyzed coupling of an aryl halide with an olefin. The established reactivity trend holds true in this transformation as well, with aryl bromides being significantly more reactive than aryl chlorides. The coupling of this compound often requires higher temperatures, longer reaction times, and sometimes the use of additives to facilitate the reaction.

Data Presentation: Heck Reaction
ParameterMethyl 2-bromobenzoateThis compound
Olefin Styrene (B11656)Styrene
Catalyst Pd(OAc)₂Pd(OAc)₂ / P(o-tol)₃
Base Et₃NK₂CO₃
Solvent DMFNMP
Temperature 100-120 °C120-140 °C
Reaction Time 8-16 hours24-48 hours
Representative Yield 75-85%50-70% (with specialized ligand)

Note: The data presented is a composite of typical literature results and is intended for comparative purposes. Actual yields may vary based on specific reaction conditions and catalyst systems.

Heck_Relationship cluster_reactants Reactants cluster_conditions Reaction Conditions ArylHalide Methyl 2-halobenzoate Product Methyl 2-styrylbenzoate ArylHalide->Product Olefin Styrene Olefin->Product Catalyst Pd(OAc)₂ Catalyst->Product Base Base (e.g., Et₃N) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product Temperature Heat Temperature->Product

Experimental Protocol: Heck Reaction of Methyl 2-bromobenzoate
  • Reaction Setup: In a sealed tube, combine Methyl 2-bromobenzoate (1.0 mmol, 1.0 equiv), styrene (1.5 mmol, 1.5 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triethylamine (B128534) (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous DMF (5 mL) to the mixture.

  • Reaction: Seal the tube and heat the reaction to 120 °C for 16 hours.

  • Work-up: Cool the reaction to room temperature, dilute with water (20 mL), and extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the solution. Purify the crude product by column chromatography on silica gel to obtain the desired stilbene (B7821643) derivative.

For the reaction with this compound, a phosphine ligand such as tri(o-tolyl)phosphine is often added, and a higher boiling solvent like N-methyl-2-pyrrolidone (NMP) may be required to drive the reaction to completion.

Conclusion

The comparative analysis of this compound and Methyl 2-bromobenzoate in palladium-catalyzed cross-coupling reactions reveals a clear and consistent trend in reactivity. Methyl 2-bromobenzoate is the more reactive substrate, generally affording higher yields under milder conditions and in shorter reaction times across Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. While this compound is often a more economical starting material, its lower reactivity necessitates the use of more sophisticated and expensive catalyst systems, as well as more forcing reaction conditions, to achieve comparable results.

For researchers and professionals in drug development, this trade-off between substrate cost, catalyst cost, and reaction efficiency is a critical consideration. For discovery and laboratory-scale synthesis where reaction robustness and higher yields are paramount, Methyl 2-bromobenzoate is often the superior choice. For process development and large-scale synthesis, the cost-effectiveness of this compound may warrant the investment in catalyst and process optimization to overcome its inherent lower reactivity.

A Comparative Guide to the Purity Validation of Methyl 2-chlorobenzoate by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like Methyl 2-chlorobenzoate (B514982) is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity validation of Methyl 2-chlorobenzoate, supported by detailed experimental protocols and data.

Comparison of Analytical Methods for Purity Assessment

The choice of analytical technique for purity determination depends on various factors, including the volatility and thermal stability of the compound, the desired sensitivity, and the nature of potential impurities. Below is a comparison of common methods for analyzing this compound.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing structural and quantitative information.
Applicability Ideal for volatile and thermally stable compounds like this compound.Suitable for non-volatile or thermally labile compounds. This compound can be analyzed, but GC is often more direct.Provides detailed structural information and can be used for quantification (qNMR). Less sensitive for trace impurity detection compared to chromatographic methods.
Sensitivity High, especially in selected ion monitoring (SIM) mode.High, particularly with UV or MS detectors.Lower sensitivity compared to GC-MS and HPLC for impurity profiling.
Impurity Detection Excellent for identifying and quantifying volatile impurities and isomers.Effective for separating non-volatile impurities and related substances.Can identify and quantify structurally different impurities if present at sufficient concentration.
Sample Throughput Relatively high.High, especially with modern UPLC systems.Lower, as acquisition times can be longer.

Experimental Protocols

GC-MS Protocol for Purity Validation of this compound

This protocol outlines a standard method for the purity analysis of this compound using GC-MS.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a mass spectrometer detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: 40-400 m/z.

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Alternative Method: High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Data Presentation

The following table summarizes hypothetical quantitative data from the GC-MS analysis of three different batches of this compound, illustrating how purity and impurity profiles can be presented.

Compound Batch A Retention Time (min) Batch A Area (%) Batch B Retention Time (min) Batch B Area (%) Batch C Retention Time (min) Batch C Area (%)
Methanol2.10.052.10.082.10.06
2-Chlorobenzoic acid10.50.2510.50.1510.50.30
This compound 12.3 99.60 12.3 99.72 12.3 99.55
Methyl 3-chlorobenzoate12.50.0812.50.0312.50.07
Methyl 4-chlorobenzoate12.80.0212.80.0212.80.02

Note: Retention times are illustrative and may vary depending on the specific GC-MS system and conditions.

Visualizations

The following diagrams illustrate the experimental workflow for GC-MS analysis and a decision-making process for selecting an appropriate analytical technique.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for GC-MS purity analysis.

Analytical_Method_Selection node_result node_result start Purity Analysis Needed volatile Is the analyte volatile? start->volatile structural Need detailed structural info? volatile->structural Yes hplc Use HPLC volatile->hplc No trace Trace impurity analysis? structural->trace No nmr Use NMR structural->nmr Yes gcms Use GC-MS trace->gcms Yes hplc2 Use HPLC trace->hplc2 No

Caption: Decision tree for analytical method selection.

A Comparative Guide to Catalytic Systems for Heck Reactions with Halobenzoates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes. This guide provides a comparative analysis of various catalytic systems for the Heck reaction, with a specific focus on the use of halobenzoates as substrates. Halobenzoates are crucial building blocks in the synthesis of pharmaceuticals and other fine chemicals, making the optimization of their coupling reactions a significant area of research.

This guide will delve into three primary classes of palladium catalysts: traditional phosphine-ligated systems, modern N-heterocyclic carbene (NHC) complexes, and ligandless catalytic systems. We will present a comparative analysis of their performance based on experimental data from peer-reviewed literature, offering insights into their respective strengths and weaknesses.

Performance Comparison of Catalytic Systems

The efficiency of a catalytic system in the Heck reaction is influenced by several factors, including the nature of the palladium precursor, the type of ligand (if any), the base, the solvent, and the reaction temperature. The following table summarizes the performance of different catalytic systems in the Heck reaction of halobenzoates with various alkenes, providing a quantitative basis for comparison.

Catalyst SystemAryl HalideAlkeneBaseSolventTemp. (°C)Time (h)Yield (%)TONReference
Phosphine-Ligated
Pd(OAc)₂ / PPh₃Methyl 4-bromobenzoate (B14158574)Styrene (B11656)Et₃NDMF100248585[1]
PdCl₂(PPh₃)₂Ethyl 4-bromobenzoateMethyl acrylate (B77674)K₂CO₃DMAc120129292[2]
Imidazole-based SPO-Pd complexMethyl 4-bromobenzoateStyreneK₂CO₃DMF60129547.5[3]
Imidazole-based SPO-Pd complexMethyl 4-chlorobenzoate (B1228818)StyreneK₂CO₃DMF60126532.5[3]
N-Heterocyclic Carbene (NHC)-Ligated
Pd(OAc)₂ / IPrMethyl 4-chlorobenzoaten-Butyl acrylateCs₂CO₃Dioxane120189191[4]
[NHC-Pd(II)-Im] complex4-ChlorobenzonitrileStyreneK₂CO₃TBAB140129494[5]
Triaryl phosphine-functionalized NHC-Pd4-BromotolueneStyreneK₂CO₃DMAc120129898[6]
Ligandless
Pd(OAc)₂Methyl 4-bromobenzoateStyreneNa₂CO₃NMP13049090[7]
Pd/CBromobenzeneStyreneNaOAcDMF140588-[8]
Pd Nanoparticles4-Iodotoluenen-Butyl acrylateEt₃NMicroemulsion800.595950[9]

TON: Turnover Number (moles of product / moles of catalyst)

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published research. Below are representative experimental protocols for the Heck reaction with halobenzoates using the different classes of catalytic systems.

Phosphine-Ligated System: Imidazole-based SPO-Pd Complex

This protocol is adapted from the work of Reddy and coworkers[3].

Reaction: Heck coupling of methyl 4-bromobenzoate with styrene.

Materials:

  • Imidazole-based secondary phosphine (B1218219) oxide (SPO) ligated palladium complex (2.0 mol%)

  • Methyl 4-bromobenzoate (1.0 mmol)

  • Styrene (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • N,N-Dimethylformamide (DMF) (3 mL)

Procedure:

  • To a sealed tube, add the imidazole-based SPO-Pd complex, methyl 4-bromobenzoate, and potassium carbonate.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Add DMF and then styrene via syringe.

  • Seal the tube and heat the reaction mixture at 60 °C for 12 hours with stirring.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (B1210297).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired product.

N-Heterocyclic Carbene (NHC)-Ligated System

This protocol is a general representation based on literature procedures for NHC-Pd catalyzed Heck reactions[4].

Reaction: Heck coupling of methyl 4-chlorobenzoate with n-butyl acrylate.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (1.2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Methyl 4-chlorobenzoate (1.0 equiv)

  • n-Butyl acrylate (1.5 equiv)

  • Anhydrous dioxane (5 mL)

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd(OAc)₂, IPr·HCl, and Cs₂CO₃.

  • Add methyl 4-chlorobenzoate and dioxane.

  • Add n-butyl acrylate to the mixture.

  • Seal the Schlenk tube and bring it out of the glovebox.

  • Heat the reaction mixture at 120 °C for 18 hours with vigorous stirring.

  • After cooling, dilute the mixture with diethyl ether and filter through a pad of celite.

  • Wash the celite pad with additional diethyl ether.

  • Concentrate the filtrate and purify the residue by flash chromatography to obtain the product.

Ligandless System

This protocol is based on typical conditions for ligandless Heck reactions[7].

Reaction: Heck coupling of methyl 4-bromobenzoate with styrene.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

  • Sodium carbonate (Na₂CO₃) (1.2 equiv)

  • Methyl 4-bromobenzoate (1.0 equiv)

  • Styrene (1.2 equiv)

  • N-Methyl-2-pyrrolidone (NMP) (5 mL)

Procedure:

  • Add Pd(OAc)₂, Na₂CO₃, and methyl 4-bromobenzoate to a reaction flask.

  • Add NMP and styrene to the flask.

  • Heat the reaction mixture to 130 °C and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Visualizing the Heck Reaction Workflow

The following diagrams illustrate the generalized workflow and catalytic cycle of the Heck reaction.

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Aryl Halide, Alkene, Base, and Solvent catalyst Add Palladium Catalyst (and Ligand, if applicable) reagents->catalyst heating Heat and Stir under Inert Atmosphere catalyst->heating monitoring Monitor Reaction Progress (TLC, GC, etc.) heating->monitoring quench Quench Reaction and Extract Product monitoring->quench purify Purify by Chromatography quench->purify product Isolated Product purify->product

A generalized experimental workflow for the Heck reaction.

Heck_Cycle pd0 Pd(0)Ln pd2_aryl Ar-Pd(II)L2X pd0->pd2_aryl Ar-X oxidative_addition Oxidative Addition (Ar-X) pi_complex Ar-Pd(II)L(alkene)X pd2_aryl->pi_complex Alkene coordination Alkene Coordination sigma_alkyl R-Pd(II)LX pi_complex->sigma_alkyl migratory_insertion Migratory Insertion hydrido_pd H-Pd(II)LX sigma_alkyl->hydrido_pd beta_hydride β-Hydride Elimination hydrido_pd->pd0 -HX + Base product Alkene Product hydrido_pd->product reductive_elimination Reductive Elimination (+ Base)

The catalytic cycle of the Mizoroki-Heck reaction.

Concluding Remarks

The choice of a catalytic system for the Heck reaction of halobenzoates is a critical decision that impacts reaction efficiency, cost, and environmental footprint.

  • Phosphine-ligated catalysts are the traditional workhorses of the Heck reaction and offer a good balance of reactivity and stability for a range of aryl bromides and iodides. The development of specialized phosphine ligands, such as secondary phosphine oxides, has enabled reactions under milder conditions.

  • N-Heterocyclic carbene (NHC) ligated catalysts have emerged as a powerful alternative, often demonstrating superior activity, particularly for the more challenging and economically attractive aryl chlorides. Their strong σ-donating ability and steric bulk contribute to the stability and activity of the palladium center.

  • Ligandless systems , while seemingly simple, can be highly effective, especially under specific conditions. These systems are often cost-effective but may require higher temperatures and can be sensitive to reaction parameters. The active catalytic species in these reactions are often debated, with evidence pointing towards the formation of anionic palladium complexes or palladium nanoparticles.

For researchers and professionals in drug development, the selection of an optimal catalytic system will depend on the specific halobenzoate substrate, the desired alkene product, and considerations of cost, scalability, and green chemistry principles. This guide provides a foundational understanding and practical data to aid in this decision-making process.

References

A Comparative Guide to the Reaction Kinetics of Methyl 2-Chlorobenzoate and Other Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, understanding the reaction kinetics of esters is paramount for process optimization and predicting compound stability. This guide provides a comparative analysis of the alkaline hydrolysis of methyl 2-chlorobenzoate (B514982) against its structural isomers and other related esters. The reactivity of these compounds is influenced by a combination of electronic and steric effects, which will be explored through the provided experimental data and protocols.

Comparative Kinetic Data

The rate of alkaline hydrolysis (saponification) of an ester is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups generally accelerate the reaction by stabilizing the negatively charged transition state, while bulky groups, particularly in the ortho position, can sterically hinder the approach of the nucleophile.

The following table summarizes the second-order rate constants (k) for the alkaline hydrolysis of methyl 2-chlorobenzoate and a selection of comparable esters. It is important to note that direct comparisons are most accurate when experimental conditions are identical.

EsterSubstituent PositionRate Constant (k) [L mol⁻¹ s⁻¹]Temperature (°C)Solvent SystemReference
Methyl BenzoateUnsubstitutedData not available---
This compoundorthoData not available---
Methyl 3-ChlorobenzoatemetaData not available---
Methyl 4-ChlorobenzoateparaData not available---
Ethyl p-Bromobenzoatepara (Bromo)Higher than Ethyl Benzoate37THF:H₂O[1]
Methyl Salicylate (B1505791)ortho (Hydroxy)Data not available35Aqueous[2]
Methyl o-Methoxybenzoateortho (Methoxy)Data not available35Aqueous[2]

Analysis of Substituent Effects

The reactivity of substituted methyl benzoates in alkaline hydrolysis is a classic example of structure-reactivity relationships. The observed effects can be rationalized as follows:

  • Electronic Effects: The chlorine atom is an electron-withdrawing group due to its inductive effect (-I). This effect is strongest at the ortho and para positions. By withdrawing electron density from the ester carbonyl group, the chlorine atom makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxide (B78521) ion. This leads to a stabilization of the negatively charged tetrahedral intermediate, thereby increasing the reaction rate.

  • Steric Effects: A substituent at the ortho position, such as the chlorine atom in this compound, can sterically hinder the approach of the hydroxide ion to the carbonyl carbon. This "ortho effect" can significantly slow down the reaction rate compared to what would be expected based on electronic effects alone. The magnitude of this steric hindrance depends on the size of the substituent.

Based on these principles, the expected order of reactivity for the methyl chlorobenzoate isomers is generally:

para > meta > ortho

The para-isomer is expected to be the most reactive as the electron-withdrawing effect of chlorine is strong, and there is no steric hindrance. The meta-isomer will be less reactive than the para-isomer because the inductive effect is weaker at the meta position. The ortho-isomer is often the least reactive of the three due to the significant steric hindrance outweighing the strong electron-withdrawing effect.

Experimental Protocols

The following are detailed methodologies for conducting kinetic studies on the alkaline hydrolysis of esters.

Method 1: Titrimetric Analysis

This method involves monitoring the consumption of the hydroxide ion over time by titration.

Materials:

  • Ester (e.g., this compound)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.05 M)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.05 M)

  • Phenolphthalein (B1677637) indicator

  • Constant temperature water bath

  • Stopwatch, pipettes, burettes, and conical flasks

Procedure:

  • Equilibrate separate solutions of the ester and NaOH in the constant temperature water bath.

  • To initiate the reaction, mix equal volumes of the ester and NaOH solutions in a reaction flask and start the stopwatch simultaneously.

  • At regular time intervals (e.g., 5, 10, 20, 30, 45, 60 minutes), withdraw a known volume of the reaction mixture (e.g., 10 mL) with a pipette.

  • Immediately quench the reaction in the aliquot by adding it to a flask containing a known excess of the standard HCl solution.

  • Titrate the unreacted HCl in the flask with the standard NaOH solution using phenolphthalein as the indicator.

  • To determine the initial concentration of NaOH, titrate a sample of the NaOH solution with the standard HCl solution.

  • To determine the concentration of NaOH at infinite time (completion of the reaction), heat a portion of the reaction mixture to reflux for an extended period (e.g., 1 hour) to ensure complete hydrolysis, and then titrate as above.

Data Analysis: The concentration of unreacted NaOH at each time point can be calculated from the titration data. The second-order rate constant (k) can then be determined by plotting 1/[NaOH] versus time, where the slope of the resulting straight line is equal to k.

Method 2: Conductometric Analysis

This method relies on the change in electrical conductivity of the solution as the highly mobile hydroxide ions (OH⁻) are replaced by the less mobile carboxylate ions (RCOO⁻).[3][4]

Materials:

  • Ester solution

  • NaOH solution

  • Conductivity meter and probe

  • Constant temperature water bath

  • Magnetic stirrer

Procedure:

  • Place a known volume of the standard NaOH solution in a reaction vessel equipped with a magnetic stirrer and a conductivity probe, and allow it to reach thermal equilibrium in the water bath.

  • Record the initial conductivity of the NaOH solution.

  • Add a known volume of the ester solution to the NaOH solution, start the stirrer and the stopwatch, and begin recording the conductivity at regular time intervals.

  • Continue recording until the conductivity remains constant, indicating the completion of the reaction.

Data Analysis: The rate constant can be determined from the change in conductivity over time. The second-order rate law can be expressed in terms of conductivity, and a plot of the appropriate function of conductivity versus time will yield a straight line with a slope related to the rate constant.[4]

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G cluster_0 Alkaline Hydrolysis of Methyl Benzoate ester Methyl Benzoate (Substrate) intermediate Tetrahedral Intermediate ester->intermediate Nucleophilic Attack (Rate-determining step) oh Hydroxide Ion (Nucleophile) oh->intermediate products Benzoate Ion & Methanol intermediate->products Collapse of Intermediate

Figure 1. Signaling pathway for the alkaline hydrolysis of an ester.

G cluster_1 Titrimetric Analysis Workflow start Mix Ester and NaOH Solutions at T sampling Withdraw Aliquots at Timed Intervals start->sampling quench Quench with Excess HCl sampling->quench titrate Back-titrate with Standard NaOH quench->titrate analyze Calculate Rate Constant titrate->analyze

Figure 2. Experimental workflow for the titrimetric analysis of ester hydrolysis.

References

A Spectroscopic Comparison of Methyl Chlorobenzoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic characteristics of methyl 2-chlorobenzoate (B514982), methyl 3-chlorobenzoate (B1228886), and methyl 4-chlorobenzoate (B1228818) is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols.

The positional isomerism of the chlorine atom on the benzene (B151609) ring of methyl chlorobenzoate significantly influences the electronic environment of the molecule, leading to distinct spectroscopic signatures for each isomer. These differences are crucial for the unambiguous identification and characterization of these compounds in various research and development settings.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and mass spectrometry analyses for the three isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectra are characterized by shifts in the aromatic proton signals due to the electron-withdrawing nature of the chlorine atom and the ester group. The substitution pattern directly dictates the multiplicity and chemical shifts of these protons. All spectra were recorded in deuterochloroform (CDCl₃) as the solvent.

Compoundδ (ppm) and Multiplicity
Methyl 2-chlorobenzoate 7.82 (dd, J = 7.7, 1.6 Hz, 1H), 7.42 (dtd, J = 9.7, 8.0, 1.5 Hz, 2H), 7.33 – 7.27 (m, 1H), 3.93 (s, 3H)[1]
Methyl 3-chlorobenzoate 7.97 (s, 1H), 7.90 (d, J = 7.6 Hz, 1H), 7.48 -7.45 (m, 1H), 7.38 – 7.30 (m, 1H), 3.89 (s, 3H)[2]
Methyl 4-chlorobenzoate 7.96 (d, J = 8.5 Hz, 2H), 7.40 (d, J = 8.5 Hz, 2H), 3.91 (s, 3H)[1]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The position of the chlorine atom also markedly affects the chemical shifts of the carbon atoms in the benzene ring in the ¹³C NMR spectra. These shifts provide a clear distinction between the three isomers. The spectra were recorded in CDCl₃.

Compoundδ (ppm)
This compound 166.2, 133.7, 132.6, 131.4, 131.1, 130.1, 126.6, 52.4 (OCH₃ not explicitly assigned)[1]
Methyl 3-chlorobenzoate 165.7, 134.3, 132.8, 131.8, 129.6, 127.6, 52.3[2]
Methyl 4-chlorobenzoate 166.3, 139.4, 130.9, 128.7, 128.6, 52.3[1]
Mass Spectrometry (MS)

Mass spectrometry data reveals the molecular weight and fragmentation patterns of the isomers. The molecular ion peak ([M]⁺) is observed at m/z 170, corresponding to the molecular weight of the compounds. The presence of the chlorine atom results in a characteristic isotopic pattern for chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the M peak.

CompoundKey m/z Values
This compound 170, 139, 113, 75[3]
Methyl 3-chlorobenzoate 170, 141, 111, 75[4]
Methyl 4-chlorobenzoate 170, 139, 111, 75

Experimental Workflow

The logical flow for the spectroscopic comparison of the this compound isomers is outlined in the following diagram.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Methyl Chlorobenzoate Isomers cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Comparison Sample_2 This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample_2->NMR IR IR Spectroscopy Sample_2->IR MS Mass Spectrometry Sample_2->MS Sample_3 Methyl 3-chlorobenzoate Sample_3->NMR Sample_3->IR Sample_3->MS Sample_4 Methyl 4-chlorobenzoate Sample_4->NMR Sample_4->IR Sample_4->MS Process_NMR Process NMR Data (Chemical Shifts, Multiplicity) NMR->Process_NMR Process_IR Process IR Data (Vibrational Frequencies) IR->Process_IR Process_MS Process MS Data (m/z Values, Fragmentation) MS->Process_MS Compare Comparative Analysis Process_NMR->Compare Process_IR->Compare Process_MS->Compare

Caption: Workflow for the spectroscopic comparison of methyl chlorobenzoate isomers.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a Bruker DRX spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[1] Samples were prepared by dissolving approximately 5-10 mg of the respective methyl chlorobenzoate isomer in 0.5 mL of deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm). All spectra were recorded at room temperature.[1]

Infrared (IR) Spectroscopy

Infrared spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid or solid sample was placed between two potassium bromide (KBr) plates to form a thin film. The spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra were recorded on a Finnigan TSQ Quantum-MS instrument using electrospray ionization (ESI).[1] Samples were introduced into the mass spectrometer via direct infusion. The instrument was operated in the positive ion mode, and the mass-to-charge ratio (m/z) was scanned over a range of 50-500. Electron ionization (EI) mass spectrometry was also performed using a JEOL JMS-01-SG instrument with an ionization energy of 70 eV.[3][4]

References

Stability Under Scrutiny: A Comparative Guide to Methyl 2-chlorobenzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the inherent stability of a molecule is paramount for ensuring its efficacy, safety, and shelf-life. This guide provides a comprehensive assessment of the stability of Methyl 2-chlorobenzoate (B514982) under various stress conditions, offering a comparative analysis with its structural isomers, Methyl 3-chlorobenzoate (B1228886) and Methyl 4-chlorobenzoate. By examining their behavior under hydrolytic, thermal, and photolytic stress, this document aims to provide a foundational understanding for formulation development, analytical method design, and risk assessment.

Executive Summary

Methyl 2-chlorobenzoate, along with its meta and para isomers, are key intermediates in the synthesis of pharmaceuticals and other fine chemicals. Their stability profile directly impacts manufacturing processes, storage conditions, and the degradation pathways of final products. This guide reveals that the position of the chloro-substituent on the benzene (B151609) ring significantly influences the ester's susceptibility to degradation.

Our comparative analysis, based on available literature and established chemical principles, indicates that while all three isomers are susceptible to hydrolysis, particularly under basic conditions, the ortho-isomer (this compound) may exhibit altered reactivity due to steric and electronic effects. Thermal and photostability are also key considerations, with potential degradation leading to the formation of corresponding chlorobenzoic acids and other byproducts.

Comparative Stability Analysis

The stability of methyl chlorobenzoate isomers is primarily dictated by the position of the chlorine atom, which influences the electronic and steric environment of the ester functional group.

Hydrolytic Stability

Hydrolysis of benzoate (B1203000) esters is a critical degradation pathway, typically proceeding via nucleophilic acyl substitution. The reaction is catalyzed by both acid and base.

Key Findings:

  • Acidic and Neutral Conditions: Hydrolysis is generally slower under acidic and neutral conditions compared to alkaline conditions. The primary degradation products are the corresponding chlorobenzoic acid and methanol.

IsomerRelative Rate of Alkaline Hydrolysis (inferred from phenyl benzoate data)[1]Primary Hydrolysis Products
This compoundSlower2-Chlorobenzoic acid, Methanol
Methyl 3-chlorobenzoateFaster3-Chlorobenzoic acid, Methanol
Methyl 4-chlorobenzoateFastest4-Chlorobenzoic acid, Methanol
Thermal Stability

Elevated temperatures can induce decomposition of methyl chlorobenzoate isomers. The primary thermal degradation pathway is expected to be the cleavage of the ester bond.

Expected Trends:

While specific decomposition temperatures for the methyl chlorobenzoate isomers were not found in the search results, the thermal stability of aromatic esters is influenced by the substitution pattern. Generally, these esters are relatively stable at ambient temperatures.[2] At elevated temperatures, decomposition is likely to yield the corresponding chlorobenzoic acid and methanol, potentially followed by further decarboxylation at very high temperatures.

IsomerExpected Relative Thermal StabilityPotential Thermal Degradation Products
This compoundPotentially lower due to ortho-effect2-Chlorobenzoic acid, Methanol, CO2
Methyl 3-chlorobenzoateModerate3-Chlorobenzoic acid, Methanol, CO2
Methyl 4-chlorobenzoateModerate4-Chlorobenzoic acid, Methanol, CO2
Photostability

Exposure to light, particularly in the UV region, can lead to photodegradation of aromatic compounds. The chlorine substituent can influence the photolytic stability.

Considerations:

Specific photostability data, such as quantum yields, for the methyl chlorobenzoate isomers were not available in the provided search results. However, it is known that aromatic esters can undergo photodegradation. The process can be complex, potentially involving radical mechanisms and leading to a variety of degradation products. The presence of a chloro-substituent may influence the absorption of UV light and the subsequent photochemical reactions.

IsomerExpected Photostability ConsiderationsPotential Photodegradation Products
This compoundSusceptible to photodegradationChlorobenzoic acid, products of radical reactions
Methyl 3-chlorobenzoateSusceptible to photodegradationChlorobenzoic acid, products of radical reactions
Methyl 4-chlorobenzoateSusceptible to photodegradationChlorobenzoic acid, products of radical reactions

Signaling Pathways and Degradation Mechanisms

The primary degradation pathway for this compound and its isomers under hydrolytic conditions is the cleavage of the ester bond to form the corresponding chlorobenzoic acid and methanol.

Methyl_2_chlorobenzoate This compound Hydrolysis Hydrolysis (Acidic/Basic/Neutral) Methyl_2_chlorobenzoate->Hydrolysis Degradation_Products 2-Chlorobenzoic Acid + Methanol Hydrolysis->Degradation_Products

Hydrolysis Degradation Pathway of this compound.

The resulting chlorobenzoic acids can be further metabolized by microorganisms in the environment. The aerobic biodegradation of chlorobenzoic acids often proceeds via dihydroxylation to form catechols, followed by ring cleavage.[3][4]

Chlorobenzoic_Acid Chlorobenzoic Acid Dioxygenase Dioxygenase Chlorobenzoic_Acid->Dioxygenase Chlorocatechol Chlorocatechol Dioxygenase->Chlorocatechol Ring_Cleavage Ring Cleavage Chlorocatechol->Ring_Cleavage Metabolites TCA Cycle Intermediates Ring_Cleavage->Metabolites

General Aerobic Biodegradation Pathway of Chlorobenzoic Acids.

Experimental Protocols

To assess the stability of this compound and its isomers, a stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is a suitable technique for separating the parent compound from its degradation products.

Protocol 1: Forced Degradation Study

Objective: To evaluate the stability of the methyl chlorobenzoate isomers under various stress conditions.

Materials:

  • This compound, Methyl 3-chlorobenzoate, Methyl 4-chlorobenzoate

  • Hydrochloric acid (0.1 N and 1 N)

  • Sodium hydroxide (B78521) (0.1 N and 1 N)

  • Hydrogen peroxide (3%)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Phosphoric acid or Formic acid

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of each isomer (e.g., 1 mg/mL) in methanol.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis. If no degradation is observed, repeat with 1 N HCl.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the solution at room temperature or a slightly elevated temperature for a defined period. At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute with the mobile phase for HPLC analysis. If no degradation is observed, repeat with 1 N NaOH.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store the solution at room temperature, protected from light, for a defined period. At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Place a known amount of the solid compound in an oven at an elevated temperature (e.g., 80 °C) for a defined period. At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.

  • Photostability: Expose a solution of the compound (in a photostable container) to a light source (e.g., UV lamp or a photostability chamber). A control sample should be kept in the dark. After a defined period, analyze both the exposed and control samples by HPLC.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the methyl chlorobenzoate isomers from their potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Chromatographic Conditions (starting point):

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid or formic acid). For example, start with a lower percentage of acetonitrile and gradually increase it.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV spectrum of the compounds (e.g., around 230-240 nm).

  • Injection Volume: 10-20 µL

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

Method Validation: The method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.

cluster_0 Sample Preparation cluster_1 Forced Degradation Conditions cluster_2 Analysis Stock_Solution Prepare Stock Solution (1 mg/mL in Methanol) Acid Acidic (HCl, heat) Stock_Solution->Acid Base Basic (NaOH, RT) Stock_Solution->Base Oxidative Oxidative (H₂O₂, RT) Stock_Solution->Oxidative Thermal Thermal (Dry Heat) Stock_Solution->Thermal Photo Photolytic (UV/Vis Light) Stock_Solution->Photo HPLC_Analysis HPLC Analysis (Stability-Indicating Method) Acid->HPLC_Analysis Base->HPLC_Analysis Oxidative->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Data_Evaluation Data Evaluation (Quantify Degradation) HPLC_Analysis->Data_Evaluation

Experimental Workflow for Forced Degradation Studies.

Conclusion

The stability of this compound and its isomers is a critical factor in their application. This guide provides a comparative framework for understanding their susceptibility to hydrolytic, thermal, and photolytic degradation. The ortho-isomer, this compound, is expected to exhibit distinct hydrolytic stability due to steric hindrance. While quantitative data for all conditions remains to be fully elucidated through dedicated studies, the provided protocols and theoretical considerations offer a robust starting point for researchers. A thorough understanding of these stability profiles will enable the development of more robust formulations and analytical methods, ultimately contributing to the quality and safety of the final products.

References

Methyl 2-chlorobenzoate: A Versatile Building Block in Medicinal Chemistry for the Synthesis of Bioactive Quinazolinones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that influences the efficiency of synthetic routes and the biological activity of the final compounds. Methyl 2-chlorobenzoate (B514982) has emerged as a valuable and versatile precursor in medicinal chemistry, particularly for the synthesis of quinazolinones, a class of heterocyclic compounds renowned for their diverse pharmacological properties.

This guide provides a comparative overview of the application of Methyl 2-chlorobenzoate in the synthesis of bioactive molecules, primarily focusing on quinazolinones. We will explore its performance in comparison to alternative starting materials, supported by experimental data from the literature. Detailed experimental protocols for key synthetic transformations are also provided to facilitate practical application.

Comparison of Starting Materials for Quinazolinone Synthesis

The synthesis of the quinazolinone scaffold can be achieved through various synthetic strategies, often starting from readily available precursors. Anthranilic acid and its derivatives, including this compound, are common starting points. The choice between these precursors can significantly impact reaction conditions, yields, and the potential for diversification of the final products.

Starting MaterialTypical Reaction ConditionsAdvantagesDisadvantages
This compound Copper- or Palladium-catalyzed cross-coupling with amidines or subsequent amination and cyclization.- Versatility in introducing substituents on the aromatic ring. - Milder reaction conditions in some catalyzed reactions.- Often requires a metal catalyst, which can be costly and require removal from the final product. - May involve multiple synthetic steps.
Anthranilic Acid Condensation with amides, orthoesters, or other carbonyl compounds, often at high temperatures.- Readily available and cost-effective. - Can lead to quinazolinones in a single step (e.g., Niementowski reaction).- High reaction temperatures can limit the compatibility of sensitive functional groups. - Can sometimes result in lower yields and side products.
2-Halobenzoic Acids Similar to this compound, requiring catalysis for coupling and cyclization.- Offers a different handle for cross-coupling reactions.- The carboxylic acid may require protection in some synthetic sequences.

Experimental Protocols

Here, we provide a detailed experimental protocol for a copper-catalyzed synthesis of quinazolinones starting from this compound, a method that often offers good yields and functional group tolerance.

Copper-Catalyzed Synthesis of 2-Substituted Quinazolin-4(3H)-ones from this compound

Materials:

  • This compound

  • Amidine hydrochloride

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs2CO3)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a dry reaction flask, add this compound (1.0 mmol), amidine hydrochloride (1.2 mmol), Copper(I) iodide (0.1 mmol), and Cesium carbonate (2.0 mmol).

  • Evacuate the flask and backfill with nitrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Add anhydrous N,N-Dimethylformamide (5 mL) to the flask via syringe.

  • Stir the reaction mixture at 120 °C for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (B1210297) and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-substituted quinazolin-4(3H)-one.

Logical Workflow for Synthesis and Evaluation

The following diagram illustrates a logical workflow for the synthesis of quinazolinones from this compound and a comparative evaluation of their biological activity.

Workflow for Quinazolinone Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Reaction1 Copper-Catalyzed Cyclization Start->Reaction1 Reagent Alternative Starting Material (e.g., Anthranilic Acid) Reaction2 Condensation Reaction Reagent->Reaction2 Product Quinazolinone Library Reaction1->Product Reaction2->Product Screening Biological Screening (e.g., Antibacterial Assay) Product->Screening Data Comparative Data Analysis (Yields, MICs, IC50s) Screening->Data Result Identification of Lead Compounds Data->Result

Caption: A logical workflow for the synthesis of quinazolinones and subsequent biological evaluation.

Signaling Pathway of Action for Bioactive Quinazolinones

While this compound is a starting material, the resulting quinazolinone products often exhibit their biological effects by interacting with specific cellular signaling pathways. For instance, certain quinazolinone derivatives have been identified as potent inhibitors of enzymes such as kinases, which are crucial regulators of cell signaling. The diagram below illustrates a generalized kinase signaling pathway that can be targeted by such inhibitors.

Generalized Kinase Signaling Pathway Inhibition Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds Kinase_Cascade Intracellular Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Cellular_Response Cell Proliferation, Survival, etc. Transcription_Factor->Cellular_Response Regulates Gene Expression Inhibitor Quinazolinone Inhibitor Inhibitor->Kinase_Cascade Inhibits

Caption: Inhibition of a kinase signaling pathway by a quinazolinone derivative.

The Quinazolinone Quest: A Comparative Cost-Analysis of Starting Materials for Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of quinazolinone scaffolds is a frequent endeavor due to their proven therapeutic potential. The choice of starting material is a critical decision that significantly impacts the overall cost, efficiency, and environmental footprint of the synthesis. This guide provides an objective comparison of the four most common starting materials for quinazolinone synthesis: anthranilic acid, isatoic anhydride (B1165640), 2-aminobenzamide (B116534), and 2-aminobenzonitrile (B23959). We will delve into a comparative cost analysis, supported by experimental data and detailed protocols, to empower researchers to make informed decisions for their specific needs.

At a Glance: Cost Comparison of Starting Materials

The initial cost of the starting material is a primary consideration in any synthetic campaign. The following table summarizes the approximate cost of the four key starting materials for quinazolinone synthesis. Prices are based on an average of bulk offerings from various chemical suppliers and are subject to change.

Starting MaterialAverage Price (USD/kg)Price Range (USD/kg)
Anthranilic Acid$10 - $20$7 - $30
Isatoic Anhydride$15 - $30$10 - $50
2-Aminobenzamide$50 - $100$40 - $150
2-Aminobenzonitrile$30 - $60$25 - $80

Synthetic Routes and Experimental Protocols

The cost of the starting material is only one piece of the puzzle. The complexity of the synthetic route, the cost of other reagents and solvents, and the typical yield all contribute to the final cost per gram of the quinazolinone product. Below are detailed experimental protocols for the synthesis of a representative quinazolinone from each of the four starting materials.

From Anthranilic Acid (Niementowski Reaction)

The Niementowski reaction is a classical and widely used method for the synthesis of 4(3H)-quinazolinones from anthranilic acid and an amide.[1]

Experimental Protocol:

A mixture of anthranilic acid (13.7 g, 0.1 mol) and formamide (B127407) (22.5 g, 0.5 mol) is heated at 120-130°C for 4-5 hours. The reaction mixture is then cooled to room temperature and poured into ice-cold water (200 mL). The precipitated solid is filtered, washed with cold water, and dried. The crude product can be recrystallized from ethanol (B145695) to afford 4(3H)-quinazolinone.

  • Typical Yield: 70-85%

From Isatoic Anhydride

Isatoic anhydride serves as a versatile and often higher-yielding alternative to anthranilic acid.[2]

Experimental Protocol:

A mixture of isatoic anhydride (16.3 g, 0.1 mol), an appropriate amine (0.1 mol), and triethyl orthoformate (17.7 mL, 0.11 mol) in N,N-dimethylformamide (DMF, 50 mL) is heated at 120°C for 2-3 hours. The reaction mixture is cooled to room temperature and poured into ice-cold water (250 mL). The resulting precipitate is collected by filtration, washed with water, and dried. Recrystallization from ethanol yields the pure 2-substituted-4(3H)-quinazolinone.

  • Typical Yield: 80-95%[2]

From 2-Aminobenzamide

2-Aminobenzamide can be condensed with aldehydes or their equivalents to form quinazolinones, often under milder conditions than the Niementowski reaction.[3][4]

Experimental Protocol:

To a solution of 2-aminobenzamide (13.6 g, 0.1 mol) and a substituted aldehyde (0.1 mol) in ethanol (100 mL), a catalytic amount of p-toluenesulfonic acid (0.5 g) is added. The mixture is refluxed for 6-8 hours. Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is triturated with a saturated sodium bicarbonate solution, filtered, washed with water, and dried to give the 2-substituted-2,3-dihydro-4(1H)-quinazolinone. Subsequent oxidation (e.g., with potassium permanganate (B83412) or DDQ) can yield the corresponding 4(3H)-quinazolinone.

  • Typical Yield: 65-90% (for the dihydro-quinazolinone)[4]

From 2-Aminobenzonitrile

Ruthenium-catalyzed reactions of 2-aminobenzonitriles with alcohols provide an efficient and atom-economical route to quinazolinones.[5]

Experimental Protocol:

A mixture of 2-aminobenzonitrile (11.8 g, 0.1 mol), a primary alcohol (0.3 mol), and a catalytic amount of a Ru-complex (e.g., [Ru(p-cymene)Cl2]2, 1 mol%) and a ligand (e.g., Xantphos, 2 mol%) in toluene (B28343) (50 mL) is heated at 110°C in a sealed tube for 24 hours. After cooling, the solvent is evaporated, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired 2-substituted-4(3H)-quinazolinone.

  • Typical Yield: 75-90%[5]

Visualizing the Process: Workflows and Pathways

To provide a clearer understanding of the decision-making process and the biological context of quinazolinones, the following diagrams were generated.

Comparative Cost-Analysis Workflow cluster_0 Data Acquisition cluster_1 Analysis cluster_2 Output start_material_costs Gather Starting Material Costs reagent_costs Identify Reagent & Solvent Costs start_material_costs->reagent_costs cost_per_run Calculate Cost per Synthetic Run start_material_costs->cost_per_run yield_data Collect Reaction Yield Data reagent_costs->yield_data reagent_costs->cost_per_run yield_data->cost_per_run cost_per_gram Calculate Cost per Gram of Product cost_per_run->cost_per_gram compare_routes Compare Synthetic Routes cost_per_gram->compare_routes guide Publish Comparison Guide compare_routes->guide

Caption: Workflow for the comparative cost-analysis of quinazolinone synthesis.

Many quinazolinone derivatives exhibit their biological activity by targeting specific signaling pathways. A prominent example is their role as Epidermal Growth Factor Receptor (EGFR) inhibitors.

EGFR_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazolinones.

Conclusion

The selection of a starting material for quinazolinone synthesis is a multifaceted decision. While anthranilic acid offers the lowest initial cost, the classical Niementowski reaction often requires harsh conditions and may result in moderate yields. Isatoic anhydride presents a slightly higher upfront cost but frequently provides higher yields and can be more versatile. 2-Aminobenzamide allows for milder reaction conditions, which can be advantageous for sensitive substrates, though its cost is significantly higher. Finally, 2-aminobenzonitrile , while moderately priced, often requires more specialized catalytic systems.

Ultimately, the most cost-effective route will depend on the specific quinazolinone target, the scale of the synthesis, and the available laboratory resources. By carefully considering the data presented in this guide, researchers can make a more strategic choice of starting material, optimizing both the cost and efficiency of their quinazolinone synthesis endeavors.

References

evaluation of different purification methods for substituted methyl benzoates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. Substituted methyl benzoates are a common class of intermediates where achieving high purity is critical for the success of subsequent reactions and the quality of the final product. This guide provides an objective comparison of common purification methods for substituted methyl benzoates, supported by experimental data and detailed protocols.

Performance Comparison of Purification Methods

The choice of purification method depends on several factors, including the physical properties of the substituted methyl benzoate (B1203000), the nature of the impurities, the required scale of purification, and the desired final purity. Below is a summary of the performance of common purification techniques.

Purification Method Principle Typical Yield Purity Achieved Advantages Disadvantages
Recrystallization Difference in solubility of the compound and impurities in a suitable solvent at different temperatures.60-90%>98%Cost-effective, scalable, good for removing small amounts of impurities.[1]Requires the compound to be a solid at room temperature, solvent selection can be challenging, potential for product loss.[2]
Column Chromatography Differential adsorption of components of a mixture onto a stationary phase as a mobile phase passes through it.[3]50-80%>99%Highly effective for separating complex mixtures and closely related compounds, applicable to both solids and liquids.[3][4]Can be time-consuming and labor-intensive, requires larger volumes of solvents, may not be cost-effective for large-scale purification.[5]
Distillation Separation of liquids based on differences in their boiling points.[6][7]70-95%>99%Effective for purifying liquids with significantly different boiling points from impurities, relatively simple for large quantities.[7]Not suitable for thermally unstable compounds, requires a significant difference in boiling points for effective separation.
Preparative TLC Similar principle to column chromatography but performed on a flat plate.< 1g>99%Rapid separation, useful for small-scale purifications and for determining optimal conditions for column chromatography.[4]Limited to small sample quantities.

Experimental Protocols

Detailed methodologies for the key purification techniques are provided below. These protocols are general and may require optimization for specific substituted methyl benzoates.

Recrystallization of Methyl 3-Nitrobenzoate

This protocol is adapted from procedures for the purification of solid substituted methyl benzoates.[1][8][9]

Materials:

  • Crude methyl 3-nitrobenzoate

  • Methanol (B129727) (or another suitable solvent)[1]

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of hot methanol to dissolve the solid completely.[1]

  • Slowly cool the solution to room temperature to allow for crystal formation.

  • Further cool the flask in an ice bath to maximize crystal yield.[1]

  • Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Wash the crystals with a small amount of ice-cold methanol to remove residual impurities.[1][9]

  • Dry the purified crystals completely before further use.

Column Chromatography of a Substituted Methyl Benzoate

This protocol is a general procedure based on the purification of various substituted methyl benzoates.[3][4]

Materials:

  • Crude substituted methyl benzoate

  • Silica (B1680970) gel (stationary phase)[4]

  • Hexane (B92381) and Ethyl Acetate (mobile phase)[4]

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) setup for monitoring

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing without cracks.[3][4]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). In a separate flask, add a small amount of silica gel and the dissolved crude product. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[3]

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., 98:2 hexane:ethyl acetate).[4] Gradually increase the polarity of the mobile phase to facilitate the separation of the target compound from impurities.

  • Fraction Collection: Collect the eluent in separate fractions.[4]

  • Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light.[4]

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent to obtain the purified substituted methyl benzoate.

Purity Assessment

The effectiveness of the purification is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and melting point analysis.[10][11]

  • HPLC and GC-MS: These chromatographic techniques are powerful for determining the purity of a sample by separating the main component from any impurities.[10] They can provide quantitative data on the percentage of purity.

  • Melting Point: For solid compounds, a sharp melting point range close to the literature value is a good indicator of high purity.[1] Impurities tend to broaden and depress the melting point range.

Visualization of Workflows and Logic

The following diagrams illustrate the decision-making process and experimental workflow for the purification of substituted methyl benzoates.

Purification_Workflow General Workflow for Purification of Substituted Methyl Benzoates start Crude Substituted Methyl Benzoate assess_properties Assess Physical Properties (Solid/Liquid, Thermal Stability) start->assess_properties is_solid Is the compound a solid? assess_properties->is_solid is_thermally_stable Is the compound thermally stable? is_solid->is_thermally_stable No (Liquid) recrystallization Recrystallization is_solid->recrystallization Yes distillation Distillation is_thermally_stable->distillation Yes column_chromatography Column Chromatography is_thermally_stable->column_chromatography No purity_analysis Purity Analysis (HPLC, GC-MS, MP) recrystallization->purity_analysis distillation->purity_analysis column_chromatography->purity_analysis pure_product Pure Product purity_analysis->pure_product

Caption: A decision-making workflow for selecting a purification method.

Logical_Relationships Factors Influencing Purification Method Selection sub_benzoate Substituted Methyl Benzoate Properties sub_props Physical State (Solid/Liquid) sub_benzoate->sub_props thermal_stability Thermal Stability sub_benzoate->thermal_stability polarity Polarity of Compound & Impurities sub_benzoate->polarity scale Scale of Purification sub_benzoate->scale recrystallization Recrystallization sub_props->recrystallization Solid distillation Distillation sub_props->distillation Liquid thermal_stability->distillation High chromatography Chromatography (Column/TLC) thermal_stability->chromatography Low polarity->chromatography Similar Polarities scale->recrystallization Large scale->distillation Large scale->chromatography Small to Medium method Purification Method recrystallization->method distillation->method chromatography->method

Caption: Logical relationships between compound properties and method choice.

References

Safety Operating Guide

Proper Disposal of Methyl 2-chlorobenzoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management of chemical waste is a critical aspect of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for compounds like Methyl 2-chlorobenzoate (B514982) is not only a matter of best practice but also a legal requirement. This guide provides essential, step-by-step information for the safe handling and disposal of Methyl 2-chlorobenzoate, ensuring compliance and minimizing environmental impact.

Key Properties of this compound

Understanding the physical and chemical properties of a substance is the first step in determining the appropriate disposal route. The following table summarizes key data for this compound.

PropertyValueSignificance for Disposal
Molecular Formula C₈H₇ClO₂Identifies the compound's elemental composition.
Physical State LiquidDetermines the type of container and handling procedures required.
Flash Point 109.0 °C (228.2 °F) - closed cupThis is above the 60°C (140°F) threshold for ignitable hazardous waste, suggesting it is not an ignitable waste by that characteristic alone.[1]
Density 1.191 g/mL at 25 °CRelevant for estimating the weight of the waste.
Hazards Not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[2] However, as a chlorinated organic compound, it requires special disposal considerations.While not classified as hazardous for transport, waste regulations may differ. Generators must classify waste correctly.[2]

Detailed Disposal Protocol for this compound

The following procedure outlines the necessary steps for the proper disposal of this compound from a laboratory setting. This protocol is based on general principles of hazardous waste management and should be adapted to comply with institutional and local regulations.

Step 1: Waste Determination and Classification

The first and most critical step is to determine if the waste is hazardous.[2] While this compound itself is not listed as a hazardous material for transport, as a waste product it may fall under regulatory control.

  • Consult Regulations: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2][3]

  • Institutional Guidance: Contact your institution's Environmental Health and Safety (EHS) department. They are responsible for implementing proper waste management practices and can provide specific guidance for your location.[4]

  • Halogenated Compound: As a chlorinated ester, this compound falls into the category of halogenated organic compounds.[5] Wastes containing chlorinated hydrocarbons must be managed as hazardous waste and are forbidden from sink or sewer disposal.[5]

Step 2: Segregation of Waste

Proper segregation is essential to prevent dangerous reactions and to ensure cost-effective and compliant disposal.

  • Halogenated vs. Non-Halogenated: Collect this compound waste in a container specifically designated for halogenated organic solvents .[1][6] Do not mix it with non-halogenated solvents.[6] Mixing can complicate the disposal process and significantly increase costs.[1]

  • Solid vs. Liquid: Keep liquid waste separate from solid waste, such as contaminated gloves or paper towels.[6] Grossly contaminated lab equipment should be collected separately from liquid wastes.[1]

Step 3: Proper Waste Containerization

The choice and handling of waste containers are crucial for safety.

  • Appropriate Containers: Use only containers that are compatible with this compound. Plastic (such as polyethylene) or glass containers are generally suitable.[4][6] If using the original container, ensure the label is intact and legible.[7]

  • Secure Closure: All waste containers must be kept tightly sealed to prevent spills or the release of vapors.[4][6][8]

  • Container Condition: Do not use containers that are old, brittle, or have defective seals.[8] The exterior of the container must be kept clean and free of chemical contamination.[8]

  • Fill Level: Do not overfill waste containers. A general rule is to fill them to no more than 90% of their capacity to allow for expansion.[8]

Step 4: Labeling

Clear and accurate labeling is a regulatory requirement and vital for safety.

  • Hazardous Waste Label: Affix a hazardous waste tag or label to the container as soon as the first drop of waste is added.

  • Complete Information: The label must include the full chemical name ("this compound"), not abbreviations or formulas. List all components and their approximate percentages if it is a mixed waste.

  • Hazard Identification: Clearly indicate the relevant hazards.

Step 5: Storage and Accumulation

Waste must be stored safely while awaiting pickup.

  • Designated Area: Store the waste container in a designated Satellite Accumulation Area within the laboratory.[4]

  • Secondary Containment: Ensure reliable secondary containment, such as a spill tray, is in place to contain any potential leaks.[6]

  • Safe Location: Keep the waste container in a cool, dry, and well-ventilated place, away from sources of ignition or incompatible materials like strong oxidizing agents.[2]

Step 6: Arranging for Disposal
  • Contact EHS: When the container is nearing its fill limit, or before the accumulation time limit is reached, contact your institution's EHS department to schedule a waste pickup.[4]

  • Documentation: Complete any required paperwork for the waste pickup, ensuring the information on the form matches the container's label exactly.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation & Classification cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_key Key start Start: this compound Waste Generated waste_determination Waste Determination: Is it a regulated hazardous waste? start->waste_determination consult_ehs Consult Institutional EHS & Local Regulations waste_determination->consult_ehs Always verify segregate Segregate as 'Halogenated Organic Liquid' consult_ehs->segregate select_container Select Appropriate, Compatible Container label_container Label Container with 'Hazardous Waste' & Contents select_container->label_container store Store in Designated Satellite Accumulation Area with Secondary Containment label_container->store segregate->select_container request_pickup Request Waste Pickup from EHS store->request_pickup end End: Compliant Disposal request_pickup->end k1 Process Step k1_box k2 Action/Decision k2_box k3 Endpoint k3_box

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Methyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling of Methyl 2-chlorobenzoate (B514982). The following procedures are designed to ensure the safe use, storage, and disposal of this compound in a laboratory setting, minimizing risk and ensuring operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

Methyl 2-chlorobenzoate is classified as an irritant, capable of causing skin, eye, and respiratory system irritation.[1] Adherence to stringent PPE protocols is mandatory to mitigate exposure risks.

Recommended Personal Protective Equipment
Protection Type Specification Rationale
Eye Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a significant splash hazard.Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Viton® gloves are highly recommended for extended contact. Nitrile gloves may be used for brief, incidental contact only.Viton® has demonstrated high resistance to chlorinated aromatic compounds, with no breakthrough detected after 4 hours of exposure.[2][3] Nitrile gloves have shown breakthrough times of less than one hour for similar compounds and should be changed immediately after any contact.[2][3]
Body Protection Chemical-resistant lab coat or apron.Protects skin from accidental splashes and contamination.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood, is required. If ventilation is inadequate or if aerosols are generated, a full-face respirator with appropriate cartridges should be used.Prevents inhalation of vapors that may cause respiratory irritation.
Physicochemical and Hazard Data
Property Value Reference
Molecular Formula C₈H₇ClO₂[1][4][5][6]
Molecular Weight 170.59 g/mol [4][6]
Appearance Colorless to light yellow liquid/crystal powder[5][6][7]
Density 1.191 g/mL at 25 °C[1][5][7]
Boiling Point 86-88 °C at 2.5 mmHg; 233-235 °C at atmospheric pressure[7]
Flash Point 109 °C (228.2 °F) - closed cup
Hazards Irritating to eyes, respiratory system, and skin.[1]

Operational Plan: Safe Handling and Use

A systematic approach to handling this compound is essential for laboratory safety. The following workflow outlines the key steps for its use.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handling_weigh Weigh/Measure in Fume Hood prep_materials->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Conduct Experiment handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Equipment handling_reaction->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Figure 1. Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol

  • Preparation:

    • Don the appropriate PPE as specified in Table 1.1.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Perform all manipulations, including weighing and transferring, of this compound within the chemical fume hood.

    • Use dedicated, clearly labeled glassware.

    • Keep containers of this compound tightly sealed when not in use.

  • Post-Procedure:

    • Decontaminate all surfaces and equipment immediately after use (see Section 4).

    • Segregate and dispose of all waste as outlined in the Disposal Plan (Section 3).

    • Remove PPE in the correct order to avoid cross-contamination, disposing of single-use items in the appropriate waste stream.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Workflow

cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_waste_disposal Final Disposal waste_liquid Liquid Waste: Unused this compound and solutions collect_liquid Collect in a labeled, sealed, compatible waste container. waste_liquid->collect_liquid waste_solid Solid Waste: Contaminated gloves, wipes, weigh boats collect_solid Collect in a labeled, sealed plastic bag or container. waste_solid->collect_solid waste_sharps Sharps Waste: Contaminated needles, pipettes collect_sharps Collect in a designated sharps container. waste_sharps->collect_sharps disposal Arrange for pickup by licensed hazardous waste disposal service. collect_liquid->disposal collect_solid->disposal collect_sharps->disposal

Figure 2. Waste Disposal Workflow for this compound.
Step-by-Step Disposal Protocol

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including rinsates from equipment decontamination, in a designated, leak-proof, and chemically compatible container.

    • The container must be clearly labeled as "Hazardous Waste: this compound" and include the full chemical name.

    • Keep the waste container sealed when not in use and store it in a designated satellite accumulation area.

  • Solid Waste:

    • Place all contaminated solid waste, such as gloves, absorbent pads, and weigh paper, in a durable, sealed plastic bag or container.

    • Label the container as "Hazardous Waste: Solid waste contaminated with this compound."

  • Empty Containers:

    • Thoroughly rinse empty this compound containers with a suitable solvent (e.g., acetone (B3395972) or ethanol).

    • Collect the first rinsate as hazardous liquid waste.

    • Deface the original label on the empty container before disposal as regular laboratory glass or plastic waste, in accordance with institutional policies.

  • Waste Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of all hazardous waste. Do not dispose of any this compound waste down the drain or in the regular trash.

Emergency Procedures

Spill Response
  • Evacuate: Immediately alert others in the vicinity and evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, and it is safe to do so, increase ventilation to the area.

  • PPE: Don the appropriate PPE, including Viton® gloves, safety goggles, a lab coat, and respiratory protection if necessary.

  • Contain: For small spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads), starting from the outside and working inwards.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone or ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Decontamination of Laboratory Equipment

All equipment that has come into contact with this compound must be thoroughly decontaminated to prevent cross-contamination and accidental exposure.

Decontamination Protocol
  • Initial Rinse: In a chemical fume hood, rinse the equipment with a suitable organic solvent, such as acetone or ethanol, to remove the bulk of the this compound. Collect this rinsate as hazardous liquid waste.

  • Wash: Wash the equipment with warm, soapy water. Use a brush to scrub all surfaces.

  • Final Rinse: Rinse the equipment thoroughly with deionized water.

  • Drying: Allow the equipment to air dry completely before storage or reuse.

  • Verification: For critical applications, a final rinse with a clean solvent can be collected and analyzed (e.g., by GC) to ensure no residual this compound remains.

References

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